DREADD agonist 21
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBYXNSOLUVGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DREADD Agonist 21: A Technical Guide to a Novel Chemogenetic Actuator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone of modern neuroscience and cell biology, offering precise spatiotemporal control over cellular signaling.[1][2][3] DREADD Agonist 21 (C21), also known as Compound 21, has emerged as a potent and selective actuator for muscarinic-based DREADDs, presenting a valuable alternative to the first-generation agonist, Clozapine-N-oxide (CNO).[2][4] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application.
C21, with the chemical name 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine, was developed to address a key limitation of CNO: its in vivo metabolic conversion to clozapine, a compound with its own complex pharmacological profile. C21 does not metabolize to clozapine, exhibits excellent bioavailability and brain penetrability, making it a reliable tool for in vivo studies where off-target effects of clozapine are a concern. It is a potent agonist for both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) muscarinic DREADDs.
Mechanism of Action
This compound functions as a selective agonist at mutated human muscarinic acetylcholine receptors (mAChRs) that have been engineered to be insensitive to the endogenous ligand, acetylcholine (ACh). These engineered receptors, upon binding C21, activate specific intracellular signaling cascades depending on the G-protein they are coupled to.
-
Excitatory DREADDs (Gq-coupled): hM3Dq and hM1Dq are coupled to the Gq signaling pathway. Upon activation by C21, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal depolarization and increased cellular activity.
-
Inhibitory DREADDs (Gi-coupled): hM4Di is coupled to the Gi signaling pathway. C21 binding to hM4Di leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.
C21 exhibits greater than 10-fold higher affinity for hM1Dq and hM4Di DREADDs compared to their wild-type counterparts and displays minimal to no agonist activity at wild-type M3 receptors. However, it is important to note that at higher concentrations, C21 can show weak to moderate binding affinity at a range of wild-type G protein-coupled receptors (GPCRs), which may translate to functional antagonism. Therefore, careful dose-response studies and appropriate control experiments are crucial.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Binding Affinities (pKi) of this compound and Other Ligands at Muscarinic DREADDs and Wild-Type Receptors.
| Ligand | hM1Dq | hM4Di | hM1 (Wild-Type) | hM4 (Wild-Type) |
| This compound (C21) | 7.20 | 6.75 | 5.97 | 5.44 |
| Clozapine-N-oxide (CNO) | >10-fold higher than WT | >10-fold higher than WT | Low Affinity | Low Affinity |
| Acetylcholine (ACh) | >10-fold lower than WT | >10-fold lower than WT | High Affinity | High Affinity |
| Perlapine | Small increase vs. WT | Small increase vs. WT | Low Affinity | Low Affinity |
Data compiled from Thompson et al., 2018.
Table 2: Potency (pEC50) of this compound at Muscarinic DREADDs.
| DREADD Receptor | pEC50 | Assay Type |
| hM1Dq | 8.91 | pERK Assay |
| hM3Dq | 8.48 | Calcium Mobilization |
| hM4Di | 7.77 | pERK Assay |
Data compiled from Thompson et al., 2018 and other sources.
Table 3: Pharmacokinetic Properties of this compound in Mice.
| Parameter | Value |
| Bioavailability | Excellent |
| Brain Penetrability | Excellent |
| Plasma Protein Binding | 95.1% |
| Brain Protein Binding | 95% |
| Metabolism | Does not back-metabolize to clozapine |
Data compiled from various sources.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This protocol is adapted from the methods described by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the DREADD of interest (e.g., hM3Dq, hM4Di).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation (3-20 µg protein for cells), a fixed concentration of a suitable radioligand (e.g., [3H]-NMS), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 100 µM atropine).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (C21).
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Gq-Mediated Calcium Mobilization Assay (FLIPR)
This protocol is for measuring the activation of Gq-coupled DREADDs like hM3Dq.
-
Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing hM3Dq in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer (e.g., Krebs buffer) to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
The instrument will then automatically add the different concentrations of C21 to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline (ΔF/F) for each well.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
3. ERK1/2 Phosphorylation (pERK) Assay
This protocol can be used to measure the activation of both Gq- and Gi-coupled DREADDs.
-
Cell Stimulation:
-
Plate cells expressing the DREADD of interest in a 96-well plate and culture overnight.
-
Serum-starve the cells for 6 hours to reduce baseline pERK levels.
-
Stimulate the cells with varying concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection method, such as an AlphaScreen SureFire assay or a sandwich ELISA.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK or a housekeeping protein.
-
Plot the normalized pERK signal against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Experiments
1. Stereotaxic Surgery for DREADD Delivery
This protocol outlines the general procedure for delivering an adeno-associated virus (AAV) encoding the DREADD of interest into a specific brain region of a rodent.
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
-
Viral Injection:
-
Identify the target brain coordinates using a stereotaxic atlas.
-
Drill a small craniotomy over the target area.
-
Lower a microinjection needle or glass pipette containing the AAV-DREADD construct to the desired depth.
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Infuse the virus at a slow rate (e.g., 0.1-0.3 µL/min).
-
Slowly retract the needle after a waiting period to allow for diffusion.
-
Suture the incision and provide post-operative care.
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Allow 3-4 weeks for viral expression before proceeding with C21 administration.
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2. This compound Administration and Behavioral Testing
-
Agonist Preparation and Administration:
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Dissolve this compound in a suitable vehicle, such as saline or a small amount of DMSO in saline. A water-soluble dihydrochloride salt of C21 is also available.
-
Administer C21 via intraperitoneal (i.p.) injection at a dose typically ranging from 0.3 to 3.0 mg/kg. The optimal dose should be determined empirically for each experimental paradigm.
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It is crucial to include control groups: animals expressing the DREADD receiving vehicle, and animals not expressing the DREADD receiving C21, to control for off-target effects.
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-
Behavioral Testing:
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Habituate the animals to the testing environment and procedures to minimize stress.
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Conduct the behavioral paradigm at a time point corresponding to the peak effect of C21, which is typically effective at least 15 minutes after i.p. injection.
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At the end of the experiment, perfuse the animals and perform histological verification of DREADD expression in the target brain region.
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Visualizations
References
DREADD Agonist 21 (C21): A Technical Guide to its Discovery and Application
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone of modern neuroscience and cell biology, offering precise spatiotemporal control over cellular signaling.[1][2][3] The first generation of muscarinic-based DREADDs, such as hM3Dq and hM4Di, were designed to be activated by the pharmacologically inert compound Clozapine-N-Oxide (CNO).[1][4] However, the discovery that CNO can be metabolized back to clozapine in vivo, which has its own complex pharmacological profile, necessitated the development of alternative, more specific DREADD actuators. This guide details the discovery and development of DREADD Agonist 21 (C21), a potent and selective agonist for muscarinic-based DREADDs that circumvents the limitations of CNO.
This compound, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e]diazepine, was identified as a novel chemogenetic actuator with favorable properties for both in vitro and in vivo applications. It exhibits high potency and selectivity for the excitatory DREADDs hM1Dq and hM3Dq (Gq-coupled) and the inhibitory DREADD hM4Di (Gi-coupled), with minimal activity at the corresponding wild-type muscarinic receptors. Furthermore, C21 possesses excellent bioavailability, pharmacokinetic properties, and brain penetrability, making it a valuable tool for in vivo studies. This document provides a comprehensive overview of C21's pharmacological profile, experimental protocols for its use, and a discussion of its potential off-target effects.
Pharmacological Profile
In Vitro Potency and Selectivity
C21 is a potent agonist at the most commonly used muscarinic-based DREADDs. Its efficacy has been demonstrated across various in vitro assays, including calcium mobilization for Gq-coupled DREADDs and inhibition of cAMP production for Gi-coupled DREADDs. The following tables summarize the quantitative data on C21's potency and binding affinity.
Table 1: In Vitro Potency of this compound (C21)
| Receptor | Assay Type | Potency (pEC50) | EC50 (nM) | Reference |
| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 | 3.31 | |
| hM3Dq | - | - | 1.7 | |
| hM1Dq | IP1 Accumulation | 8.91 | 1.23 | |
| hM1Dq | pERK1/2 | 6.54 | 288.4 | |
| hM4Di | cAMP Inhibition | 7.77 | 16.98 | |
| hM4Di | pERK1/2 | 7.77 | 16.98 |
Table 2: Binding Affinity of this compound (C21) for DREADD and Wild-Type Receptors
| Receptor | Binding Affinity (pKi) | Ki (nM) | Reference |
| hM1Dq | 7.20 | 63.1 | |
| hM4Di | 6.75 | 177.8 | |
| M1 (wild-type) | 5.97 | 1071.5 | |
| M4 (wild-type) | 5.44 | 3630.8 | |
| Histamine H1 | - | 6 | |
| Serotonin 5-HT2A | - | 66 | |
| Serotonin 5-HT2C | - | 170 | |
| Adrenergic α1A | - | 280 |
Pharmacokinetics
C21 exhibits favorable pharmacokinetic properties for in vivo studies, including good bioavailability and brain penetrance.
Table 3: Pharmacokinetic Properties of this compound (C21) in Mice
| Parameter | Value | Reference |
| Bioavailability | Excellent | |
| Brain Penetrability | Excellent | |
| Plasma Protein Binding | 95.1% | |
| Brain Protein Binding | 95% |
Signaling Pathways
C21 activates DREADDs by mimicking the action of acetylcholine on muscarinic receptors, but with high selectivity for the engineered receptors. The activation of hM3Dq leads to the engagement of the Gq signaling pathway, while hM4Di activation engages the Gi pathway.
Figure 1: Gq-DREADD (hM3Dq) signaling pathway activated by C21.
Figure 2: Gi-DREADD (hM4Di) signaling pathway activated by C21.
Experimental Protocols
In Vitro Gq-DREADD Activation Assay (Calcium Mobilization)
This protocol describes a common method to assess the activation of Gq-coupled DREADDs like hM3Dq.
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Cell Culture and Transfection:
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Culture a suitable cell line (e.g., HEK293T or CHO) in the appropriate growth medium.
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Transfect the cells with a plasmid encoding the Gq-DREADD (e.g., hM3Dq). Co-transfection with a genetically encoded calcium indicator like GCaMP can be performed, or cells can be loaded with a calcium-sensitive dye later.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Calcium Indicator Loading (if not using a genetically encoded indicator):
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
-
Agonist Preparation:
-
Prepare a stock solution of C21 in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the C21 stock solution in the physiological buffer to create a range of concentrations for generating a dose-response curve.
-
-
Data Acquisition:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells in each well.
-
Inject the different concentrations of C21 into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline (ΔF/F₀) for each well.
-
Plot the peak fluorescence change against the corresponding C21 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
General In Vivo DREADD Experimental Workflow
This protocol provides a general framework for conducting in vivo experiments using C21 in animal models.
Figure 3: General workflow for in vivo DREADD experiments using C21.
-
DREADD Expression:
-
A viral vector, typically an adeno-associated virus (AAV), encoding the DREADD of interest (e.g., hM4Di) is delivered to the target cell population in the brain via stereotaxic surgery.
-
Allow sufficient time (typically 3-4 weeks) for viral expression and for the animal to recover from surgery.
-
-
Habituation:
-
To minimize stress-induced confounding variables, habituate the animals to the experimental procedures, handling, and testing environment.
-
-
Agonist Administration:
-
Dissolve C21 (often the water-soluble dihydrochloride salt is used) in a vehicle solution (e.g., sterile saline).
-
Administer C21 via the desired route, commonly intraperitoneal (i.p.) injection.
-
Effective doses in mice typically range from 0.3 to 3.0 mg/kg.
-
-
Behavioral or Physiological Testing:
-
Following agonist administration (e.g., 30-60 minutes post-injection), conduct the planned behavioral or physiological experiments. For instance, C21-induced activation of hM3Dq and hM4Di has been shown to modulate feeding in mice.
-
-
Controls and Verification:
-
Crucially, appropriate control groups must be included. These should include animals expressing the DREADD but receiving a vehicle injection, and animals expressing a control construct (e.g., a fluorescent protein alone) that receive C21. This helps to distinguish DREADD-mediated effects from potential off-target effects of the agonist.
-
Potential Off-Target Effects and Considerations
While C21 represents a significant improvement over CNO, it is not entirely devoid of off-target activity, especially at higher concentrations.
-
GPCR Antagonism: C21 exhibits weak to moderate binding affinity for a range of wild-type G protein-coupled receptors (GPCRs), including certain serotonin, histamine, and adrenergic receptors. This binding may translate to functional antagonism in vivo.
-
Dose-Dependent Effects: Off-target effects are dose-dependent. For example, at a dose of 1.0 mg/kg, C21 has been shown to increase the activity of nigral dopaminergic neurons in control rats, an effect that was absent at a lower dose of 0.5 mg/kg. Similarly, C21 can induce acute diuresis in wild-type mice at doses of 1.0 mg/kg and higher, likely through antagonism of M3 muscarinic receptors in the bladder.
-
Experimental Design: These findings underscore the critical importance of careful dose-response studies for each new experimental model and behavioral paradigm. Researchers must use the lowest effective dose of C21 and include the appropriate control groups to ensure that the observed effects are specifically due to DREADD activation.
Conclusion
This compound is a potent, selective, and brain-penetrant actuator for muscarinic-based DREADDs that avoids the confounding in vivo conversion to clozapine associated with CNO. Its favorable pharmacokinetic profile makes it an excellent tool for remotely controlling neuronal activity in freely moving animals. However, researchers must remain vigilant about its potential for dose-dependent off-target effects and design their experiments with rigorous controls. When used judiciously, C21 is a powerful asset in the chemogenetic toolkit for dissecting the complexities of cellular signaling and neural circuits.
References
chemical structure and properties of DREADD agonist 21
For Researchers, Scientists, and Drug Development Professionals
Abstract
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of neuronal activity. DREADD Agonist 21 (C21), a second-generation ligand, has emerged as a potent and selective actuator for muscarinic-based DREADDs. This document provides an in-depth technical overview of the chemical structure, properties, and experimental applications of C21. It is intended to serve as a comprehensive resource for researchers employing this compound in their studies.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine.[1][3] It is a synthetic compound designed for high affinity and selectivity towards engineered muscarinic receptors.[4]
| Property | Value | Reference |
| Chemical Name | 11-(1-piperazinyl)-5H-dibenzo[b,e]diazepine | |
| Molecular Formula | C₁₇H₁₈N₄ | |
| Molecular Weight | 278.35 g/mol | |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO and ethanol up to 100 mM | |
| Storage | Store at room temperature | |
| CAS Number | 56296-18-5 |
Pharmacological Properties
C21 is a potent agonist for several muscarinic-based DREADDs, including the excitatory hM1Dq and hM3Dq receptors, and the inhibitory hM4Di receptor. A key advantage of C21 is that it does not undergo metabolic conversion to clozapine, a concern with the first-generation DREADD actuator, clozapine-N-oxide (CNO).
In Vitro Pharmacology
C21 demonstrates high potency and selectivity for DREADD receptors over their wild-type counterparts in vitro.
Table 2.1: In Vitro Potency (pEC₅₀) of C21 at Muscarinic DREADDs
| Receptor | pEC₅₀ | Reference |
| hM1Dq | 8.91 | |
| hM3Dq | 8.48 | |
| hM4Di | 7.77 |
Table 2.2: Binding Affinities (pKᵢ) of C21 and Acetylcholine (ACh) at Wild-Type and DREADD Receptors
| Ligand | Receptor | pKᵢ | Reference |
| C21 | hM1 | - | |
| C21 | hM4 | - | |
| C21 | hM1Dq | >10-fold higher affinity than wild-type | |
| C21 | hM4Di | >10-fold higher affinity than wild-type | |
| ACh | hM1Dq | >10-fold reduction in affinity vs. wild-type | |
| ACh | hM4Di | >10-fold reduction in affinity vs. wild-type |
Pharmacokinetics and In Vivo Properties
C21 exhibits excellent bioavailability, favorable pharmacokinetic properties, and readily penetrates the blood-brain barrier. In vivo studies in rodents have demonstrated its efficacy in modulating neuronal activity and behavior at doses that do not produce off-target effects in control animals not expressing DREADDs. However, some studies suggest that at higher doses, C21 may exhibit off-target effects, such as acting as a functional antagonist at some wild-type G protein-coupled receptors (GPCRs). Therefore, careful dose-response studies are crucial for in vivo experiments.
Signaling Pathways
C21 activates DREADDs that are coupled to specific intracellular signaling cascades. The hM1Dq and hM3Dq receptors are Gq-coupled, while the hM4Di receptor is Gi-coupled.
Caption: Signaling pathways activated by C21 via Gq- and Gi-coupled DREADDs.
Experimental Protocols
The following are generalized protocols for key experiments commonly performed with this compound. Specific parameters may require optimization for different experimental systems.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity of C21 for DREADD and wild-type receptors.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of C21.
-
Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the C21 concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This protocol is used to measure the functional potency of C21 at Gq-coupled DREADDs.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the hM1Dq or hM3Dq receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of C21 to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of C21. Plot the response as a percentage of the maximum response against the logarithm of the C21 concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC₅₀ value.
In Vivo Behavioral Assessment
This protocol provides a general framework for assessing the behavioral effects of C21-mediated DREADD activation in animals.
Methodology:
-
Animal Model: Utilize animals (e.g., mice or rats) that have been stereotactically injected with a viral vector to express the desired DREADD in a specific neuronal population. Allow sufficient time for viral expression.
-
Habituation: Habituate the animals to the testing environment and injection procedures to minimize stress-induced behavioral changes.
-
Drug Administration: Administer C21 via an appropriate route (e.g., intraperitoneal injection). A vehicle control group should be included. Effective doses in mice typically range from 0.3 to 3 mg/kg.
-
Behavioral Testing: At a predetermined time after C21 administration, conduct the behavioral test of interest (e.g., feeding behavior, locomotion, memory tasks).
-
Data Collection and Analysis: Record and quantify the behavioral parameters. Analyze the data using appropriate statistical methods to compare the C21-treated group with the control group.
Conclusion
This compound is a valuable tool for the chemogenetic interrogation of neural circuits. Its high potency, selectivity, and favorable pharmacokinetic profile make it a reliable alternative to CNO. Researchers should, however, remain mindful of potential off-target effects at higher concentrations and incorporate appropriate controls in their experimental designs. This guide provides a foundational understanding of C21's properties and applications to facilitate its effective use in neuroscience research.
References
DREADD Agonist 21 (C21): A Technical Guide for hM3Dq and hM4Di Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DREADD agonist 21 (C21), a synthetic compound for the selective activation of the designer receptors exclusively activated by designer drugs (DREADDs) hM3Dq (excitatory) and hM4Di (inhibitory). This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its application in research and drug development.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools that enable remote control over cellular signaling, particularly in neuroscience.[1][2] The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors, engineered to be insensitive to the endogenous agonist acetylcholine but responsive to synthetic ligands.[1][2] this compound (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][3]diazepine, has emerged as a potent and selective agonist for both the Gq-coupled hM3Dq and the Gi-coupled hM4Di DREADDs. It is often presented as an alternative to the first-generation DREADD actuator, Clozapine-N-oxide (CNO), due to concerns regarding CNO's metabolic conversion to clozapine, which has its own psychoactive properties and off-target effects.
C21 is reported to have excellent bioavailability, favorable pharmacokinetic properties, and the ability to penetrate the blood-brain barrier. However, researchers should be aware of the ongoing discussion and conflicting reports regarding its in vivo efficacy and potential for off-target effects at higher concentrations.
Pharmacological Data
The following tables summarize the quantitative data for C21's potency and binding affinity for hM3Dq and hM4Di DREADDs, as well as its affinity for various wild-type receptors, which could be potential off-targets.
Table 1: In Vitro Potency of this compound (C21)
| Receptor | Assay Type | pEC50 | EC50 (nM) | Reference(s) |
| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 | 3.31 | |
| hM3Dq | - | - | 1.7 | |
| hM1Dq | pERK | 6.54 | 288.4 | |
| hM4Di | pERK | 7.77 | 16.98 | |
| hM4Di | cAMP Inhibition | 7.77 | 16.98 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Binding Affinity of this compound (C21)
| Receptor | pKi | Ki (nM) | Reference(s) |
| hM1Dq | 7.20 | 63.1 | |
| hM4Di | 6.75 | 177.8 | |
| hM1 (wild-type) | 5.97 | 1071.5 | |
| hM4 (wild-type) | 5.44 | 3630.8 | |
| Histamine H1 | - | 6 | |
| Serotonin 5-HT2A | - | 66 | |
| Serotonin 5-HT2C | - | 170 | |
| Adrenergic α1A | - | 280 |
pKi is the negative logarithm of the Ki value. A higher pKi indicates greater binding affinity.
Signaling Pathways
Activation of hM3Dq and hM4Di by C21 initiates distinct intracellular signaling cascades.
hM3Dq (Gq-coupled) Signaling Pathway
The hM3Dq receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by C21, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
hM4Di (Gi-coupled) Signaling Pathway
The hM4Di receptor is coupled to the Gi alpha subunit. Activation by C21 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
Experimental Protocols
The following are detailed methodologies for key experiments involving C21 with hM3Dq and hM4Di DREADDs.
In Vitro Calcium Mobilization Assay (for hM3Dq)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled hM3Dq receptor.
Detailed Methodology:
-
Cell Culture: Plate HEK293 cells (or another suitable cell line) stably or transiently expressing the hM3Dq receptor in a 96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye such as Fluo-4 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with 100 µL of buffer to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of C21 in the assay buffer at 2x the final desired concentrations.
-
Assay Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2x C21 dilutions to the respective wells.
-
Immediately begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of C21.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
Plot the ΔF against the logarithm of the C21 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
In Vitro cAMP Inhibition Assay (for hM4Di)
This assay measures the decrease in intracellular cAMP levels following the activation of the Gi-coupled hM4Di receptor.
Detailed Methodology (using a LANCE-based assay as an example):
-
Cell Culture: Culture HEK293 cells expressing the hM4Di receptor in a suitable medium.
-
Cell Plating: Resuspend the cells in a stimulation buffer and plate them into a 384-well white opaque plate at a density of 1,000-5,000 cells per well.
-
Compound Addition:
-
Prepare serial dilutions of C21.
-
Add the C21 dilutions to the cell plate.
-
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), to all wells except for the negative control. This is done to elevate the basal cAMP level, allowing for a measurable inhibition.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection:
-
Add the detection reagents (e.g., Eu-chelate labeled anti-cAMP antibody and Alexa Fluor 647-labeled cAMP) to the wells.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Signal Measurement: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis:
-
Calculate the ratio of the acceptor signal (Alexa Fluor 647) to the donor signal (Europium).
-
Plot the signal ratio against the logarithm of the C21 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of C21 for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the DREADD of interest (or wild-type receptor for off-target screening).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors).
-
Varying concentrations of unlabeled C21 (the competitor).
-
A high concentration of a known antagonist (e.g., atropine) to determine non-specific binding.
-
Vehicle control to determine total binding.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Allow the filters to dry.
-
Add a scintillation cocktail to each filter.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of C21 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the C21 concentration and fit the data to a one-site competition curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo DREADD Activation in Rodents
This protocol provides a general framework for activating DREADDs in vivo using C21. Specific parameters should be optimized for each experimental paradigm.
Detailed Methodology:
-
DREADD Expression:
-
Deliver a viral vector (e.g., AAV) encoding the hM3Dq or hM4Di DREADD into the target brain region of the animal (e.g., mouse or rat) via stereotaxic surgery.
-
Allow 3-6 weeks for viral expression to reach optimal levels and for the animal to recover from surgery.
-
-
Habituation: Habituate the animals to the experimental procedures, including handling and injections, to minimize stress-induced confounding effects.
-
C21 Administration:
-
Dissolve C21 in a suitable vehicle (e.g., saline with a small amount of DMSO, or a water-soluble salt of C21 in saline).
-
Administer C21 via intraperitoneal (i.p.) injection. Recommended starting doses are typically in the range of 0.1 - 1.0 mg/kg. Dose-response experiments are highly recommended to determine the optimal dose for the desired effect while minimizing potential off-target effects.
-
-
Behavioral or Physiological Readout:
-
Conduct the behavioral test or physiological recording at the appropriate time point after C21 administration, considering its pharmacokinetics. Peak brain concentrations are typically observed within 30-60 minutes post-injection.
-
-
Control Groups: It is critical to include the following control groups:
-
Animals expressing the DREADD and receiving a vehicle injection.
-
Animals not expressing the DREADD (e.g., expressing a fluorescent reporter protein instead) but receiving the C21 injection. This control is essential for identifying any off-target effects of C21.
-
-
Histological Verification: At the end of the experiment, perfuse the animals and perform immunohistochemistry to verify the correct targeting and expression of the DREADD construct.
Discussion of Off-Target Effects and In Vivo Considerations
While C21 is a valuable tool, it is crucial to be aware of potential limitations. Several studies have reported dose-dependent off-target effects. At higher concentrations, C21 can bind to and potentially antagonize other G protein-coupled receptors, including histamine, serotonin, and adrenergic receptors. Therefore, it is imperative to perform thorough dose-response studies and include the appropriate control groups in all in vivo experiments to ensure that the observed effects are due to the specific activation of the DREADD and not off-target pharmacology.
There is also some debate in the literature regarding the brain penetrance and in vivo potency of C21. While some studies report excellent brain penetrability and robust in vivo effects at low doses, others have suggested that its brain-to-plasma ratio is low and that higher doses are required for DREADD activation, which may also induce off-target effects. These discrepancies may arise from differences in experimental protocols, animal species, and the specific neuronal circuits being studied. Researchers should carefully consider these factors when designing and interpreting their experiments.
Conclusion
This compound is a potent and selective activator of hM3Dq and hM4Di DREADDs, offering a valuable alternative to CNO for chemogenetic studies. This guide provides the essential pharmacological data and detailed experimental protocols to aid researchers in the effective and rigorous application of this compound. By understanding its properties, signaling pathways, and potential limitations, scientists can leverage C21 to precisely dissect the function of specific cell populations and their roles in health and disease. As with any pharmacological tool, careful experimental design, including appropriate dose-response curves and control groups, is paramount for obtaining reliable and interpretable results.
References
Understanding the Selectivity of DREADD Agonist 21: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, neuronal activity, and behavior in a reversible manner.[1][2] The utility of this technology is critically dependent on the selectivity of the activating ligand for the engineered DREADD receptor over endogenous receptors. DREADD agonist 21 (also known as Compound 21 or C21) was developed as an alternative to the first-generation agonist, Clozapine-N-oxide (CNO), to address concerns about its potential back-metabolism to clozapine.[3][4] This guide provides a comprehensive technical overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Selectivity Profile of this compound
The following tables summarize the binding affinities and functional potencies of this compound at various DREADD and wild-type receptors. These data are crucial for designing experiments and interpreting results, particularly concerning potential off-target effects.
Table 1: Binding Affinities (Ki) of this compound at DREADD and Muscarinic Receptors
| Receptor | Agonist 21 (C21) pKi | Agonist 21 (C21) Ki (nM) | Clozapine pKi | Clozapine Ki (nM) | Reference |
| hM1Dq | 7.20 | ~63 | - | - | [5] |
| hM3Dq | - | 230 | - | 3.5 | |
| hM4Di | 6.75 | ~178 | - | - | |
| hM4Di | - | 91 | - | 2.8 | |
| Wild-type hM1 | 5.97 | ~1072 | - | - | |
| Wild-type hM4 | 5.44 | ~3631 | - | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Potency (EC50/pEC50) of this compound at DREADD Receptors
| Receptor | Assay Type | Agonist 21 (C21) pEC50 | Agonist 21 (C21) EC50 (nM) | Reference |
| hM1Dq | pERK | 6.54 | ~288 | |
| hM1Dq | - | 8.91 | ~1.23 | |
| hM3Dq | Calcium Mobilization (CHO cells) | 8.48 | 3.31 | |
| hM3Dq | - | - | 1.7 | |
| hM4Di | pERK | 7.77 | ~17 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a higher potency.
Table 3: Off-Target Binding Affinities (Ki) of this compound
| Receptor Family | Receptor Subtype | Agonist 21 (C21) Ki (nM) | Reference |
| Serotonin | 5-HT2A | 66 | |
| Serotonin | 5-HT2C | 170 | |
| Adrenergic | α1A | 280 | |
| Histamine | H1 | 6 |
These tables clearly indicate that while Agonist 21 is a potent agonist at muscarinic-based DREADDs, it also exhibits affinity for several endogenous receptors, most notably the histamine H1 receptor. This necessitates careful dose selection in in vivo studies to avoid off-target effects.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the selectivity of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]clozapine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the functional response of a cell upon receptor activation.
-
Calcium Mobilization Assay (for Gq-coupled DREADDs like hM3Dq):
-
Cell Culture: Cells (e.g., HEK-293 or CHO) are transiently or stably transfected with the DREADD receptor.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Application: this compound is added at various concentrations.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a plate reader or microscope.
-
Data Analysis: The data are normalized and fitted to a dose-response curve to determine the EC50 value.
-
-
Phospho-ERK (pERK) Assay (for Gi and Gq-coupled DREADDs):
-
Cell Culture and Transfection: Similar to the calcium mobilization assay.
-
Serum Starvation: Cells are typically serum-starved for a period to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with different concentrations of this compound for a specific duration.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated ERK and total ERK are measured using specific antibodies.
-
Data Analysis: The ratio of pERK to total ERK is calculated and plotted against the agonist concentration to determine the EC50.
-
In Vivo Electrophysiology and Behavioral Studies
These studies are crucial for assessing the on-target efficacy and potential off-target effects of this compound in a whole-animal context.
-
Animal Model: A Cre-driver animal line is typically used to drive the expression of the DREADD receptor in a specific cell population via stereotactic injection of a Cre-dependent viral vector (AAV). A control group expressing a fluorescent protein instead of the DREADD is essential.
-
This compound Administration: Agonist 21 is administered systemically (e.g., intraperitoneal injection) or locally. It is critical to test a range of doses to identify one that produces the desired on-target effect without causing off-target effects in control animals.
-
Electrophysiological Recording: In vivo electrophysiology can be used to measure changes in the firing rate of DREADD-expressing neurons following agonist administration.
-
Behavioral Testing: A variety of behavioral paradigms can be employed to assess the functional consequences of activating or inhibiting the targeted neural circuit. Comparing the behavioral outcomes in DREADD-expressing and control animals is crucial for attributing the effects to specific DREADD activation.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Assessing Agonist Selectivity
Caption: Workflow for determining DREADD agonist selectivity.
Factors Determining the Selectivity of this compound
Caption: Key factors influencing agonist 21 selectivity.
Conclusion and Recommendations
This compound is a potent and effective activator of muscarinic-based DREADDs, offering a valuable alternative to CNO. However, it is not entirely devoid of off-target activity. Studies have demonstrated that at higher concentrations, Agonist 21 can interact with and potentially antagonize various endogenous GPCRs, including serotonergic, histaminergic, and adrenergic receptors. This can lead to confounding off-target effects in vivo, such as changes in neuronal activity and behavior in control animals that do not express DREADDs.
Therefore, for the rigorous application of DREADD technology using Agonist 21, the following are strongly recommended:
-
Thorough Dose-Response Studies: It is imperative to perform careful dose-response studies to identify the minimal effective dose that activates the DREADD of interest without producing off-target effects.
-
Appropriate Control Groups: The inclusion of control groups that receive the same dose of Agonist 21 but do not express the DREADD receptor is essential to distinguish between on-target and off-target effects.
-
Consideration of Biological Context: The selectivity of Agonist 21 can be influenced by factors such as the level of DREADD expression and the density of endogenous off-target receptors in the tissue of interest.
By adhering to these principles, researchers can confidently utilize this compound to selectively probe the function of specific cell populations and neural circuits, thereby advancing our understanding of complex biological processes.
References
- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
DREADD Agonist 21: A Technical Guide to a CNO Alternative in Chemogenetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool in neuroscience and other fields for the precise control of cellular signaling. For years, Clozapine-N-oxide (CNO) has been the primary agonist for muscarinic-based DREADDs. However, the in vivo conversion of CNO to clozapine, a compound with its own psychoactive profile and off-target effects, has been a significant concern. This technical guide provides an in-depth overview of DREADD Agonist 21 (DA21), also known as Compound 21 (C21), a potent and selective alternative to CNO. We will delve into its mechanism of action, comparative quantitative data, detailed experimental protocols, and the signaling pathways it modulates, offering a comprehensive resource for researchers employing chemogenetic technologies.
Introduction to this compound (DA21)
DA21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) is a powerful and specific agonist for the most commonly used muscarinic-based DREADDs, including the Gq-coupled (hM3Dq, hM1Dq) and Gi-coupled (hM4Di) receptors.[3][4] A key advantage of DA21 is its lack of metabolic conversion to clozapine, which mitigates the risk of off-target effects associated with CNO.[4] Furthermore, DA21 exhibits excellent brain penetrability and favorable pharmacokinetic properties, making it a reliable tool for in vivo studies.
Mechanism of Action
DA21 is a synthetic ligand designed to specifically bind to and activate mutated muscarinic acetylcholine receptors (DREADDs) that are otherwise insensitive to the endogenous ligand, acetylcholine. Upon binding, DA21 induces a conformational change in the DREADD, initiating downstream intracellular signaling cascades. The nature of this cascade is dependent on the G-protein to which the specific DREADD is coupled.
Signaling Pathways
The activation of DREADDs by DA21 triggers distinct signaling pathways depending on the G-protein coupling of the receptor:
-
Gq-DREADDs (e.g., hM3Dq, hM1Dq): Activation of Gq-coupled DREADDs by DA21 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade typically results in neuronal depolarization and increased firing rate.
-
Gi-DREADDs (e.g., hM4Di): When DA21 activates Gi-coupled DREADDs, the alpha subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). This pathway generally leads to neuronal hyperpolarization and a decrease in neuronal activity.
-
Gs-DREADDs (e.g., rM3Ds): Activation of Gs-coupled DREADDs by an appropriate agonist stimulates adenylyl cyclase, resulting in an increase in cAMP production and subsequent activation of PKA.
Below are Graphviz diagrams illustrating these signaling pathways.
Quantitative Data: DA21 vs. CNO and Other Agonists
The selection of a DREADD agonist should be guided by empirical data on potency, affinity, and pharmacokinetics. The following tables summarize key quantitative data for DA21 in comparison to CNO and other next-generation DREADD agonists.
Table 1: In Vitro Potency (EC50) of DREADD Agonists (nM)
| Agonist | hM3Dq (Gq) | hM4Di (Gi) |
| This compound (DA21) | ~1.7 | - |
| Clozapine-N-oxide (CNO) | ~6.0 - 8.1 | - |
| JHU37160 | 18.5 | 0.2 |
| Perlapine | 2.8 | - |
Lower EC50 values indicate higher potency. Data for hM4Di was not consistently available for all agonists in the reviewed literature.
Table 2: In Vitro Affinity (Ki) of DREADD Agonists (nM)
| Agonist | hM3Dq (Gq) | hM4Di (Gi) |
| JHU37160 | 1.9 | 3.6 |
Lower Ki values indicate higher affinity. Data for DA21, CNO, and Perlapine were not consistently available in the reviewed literature.
Table 3: Pharmacokinetic Properties of DA21 and CNO
| Parameter | This compound (DA21) | Clozapine-N-oxide (CNO) |
| Metabolism to Clozapine | No | Yes |
| Brain Penetrability | Excellent | Poor |
| Peak Plasma Concentration (5 mg/kg, i.p.) | ~1150 ng/mL (4.12 µM) | - |
| Peak Brain Concentration (5 mg/kg, i.p.) | ~579 ng/mL (2 µM) | Not detected |
| Plasma Protein Binding | 95.1% | - |
| Brain Protein Binding | 95% | - |
Experimental Protocols
Rigorous and well-controlled experimental design is critical for the successful application of DREADD technology. Below are generalized protocols for in vitro and in vivo experiments using DA21.
In Vitro DREADD Activation Assay (Calcium Mobilization for Gq-DREADDs)
This protocol describes a common method to assess the activation of Gq-coupled DREADDs.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CHO) in the appropriate growth medium.
-
Transfect the cells with a plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq). Co-transfection with a genetically encoded calcium indicator (e.g., GCaMP) can be performed.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
If a calcium indicator was not co-transfected, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) following the manufacturer's protocol.
-
-
Agonist Preparation:
-
Prepare a stock solution of DA21 in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the DA21 stock solution in a physiological buffer to generate a range of concentrations for the dose-response curve.
-
-
Assay and Data Acquisition:
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells in each well.
-
Add the different concentrations of DA21 to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak change in fluorescence against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo DREADD Activation in Rodents
This protocol provides a general workflow for in vivo chemogenetic experiments.
-
DREADD Expression:
-
Deliver an adeno-associated virus (AAV) vector encoding the DREADD of interest into the target brain region of the animal via stereotaxic surgery.
-
Allow for a sufficient period (typically 3-4 weeks) for viral expression and recovery from surgery.
-
-
Habituation:
-
Habituate the animals to the experimental setup and procedures to minimize stress-induced artifacts.
-
-
Agonist Administration:
-
Dissolve DA21 in a suitable vehicle (e.g., saline, or DMSO followed by dilution in saline).
-
Administer DA21 via the desired route (e.g., intraperitoneal injection). Doses should be determined based on pilot studies, but a starting range of 0.3-1 mg/kg is often effective in mice.
-
-
Behavioral Testing:
-
Conduct the behavioral paradigm at a time point that aligns with the known pharmacokinetics of DA21.
-
-
Control Groups:
-
It is imperative to include appropriate control groups:
-
Animals expressing the DREADD and receiving a vehicle injection.
-
Animals not expressing the DREADD but receiving DA21 (to control for off-target effects).
-
Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving DA21.
-
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animals and collect the brain tissue.
-
Perform immunohistochemistry to confirm the correct targeting and expression of the DREADD construct.
-
Off-Target Effects and Considerations
While DA21 represents a significant improvement over CNO, it is not entirely devoid of potential off-target effects, especially at higher concentrations. Studies have shown that at higher doses (e.g., 1 mg/kg in rats), DA21 can have effects in animals not expressing DREADDs. Therefore, it is crucial to perform dose-response studies to identify the optimal concentration that elicits the desired DREADD-mediated effect without causing off-target responses. The inclusion of the proper control groups, as outlined in the experimental protocols, is essential for the accurate interpretation of results.
Conclusion and Recommendations
This compound is a potent, selective, and brain-penetrant agonist for muscarinic-based DREADDs that offers a superior alternative to CNO for many chemogenetic applications. Its primary advantage lies in its lack of conversion to clozapine, thereby reducing the potential for confounding off-target effects. However, researchers must remain vigilant about potential dose-dependent off-target effects of DA21 itself and should always include rigorous control groups in their experimental designs. By carefully considering the quantitative data and adhering to sound experimental protocols, DA21 can be a powerful tool to dissect the complexities of cellular signaling and its role in health and disease.
References
DREADD Agonist 21: A Technical Guide to Bioavailability and Brain Penetrability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for the remote manipulation of neuronal activity. The efficacy of this system hinges on the pharmacokinetic and pharmacodynamic properties of the activating ligand. DREADD agonist 21 (C21), also known as Compound 21, has emerged as a promising alternative to the first-generation agonist Clozapine-N-oxide (CNO), primarily due to concerns about CNO's metabolic conversion to clozapine and its limited brain penetrability.[1][2][3] This technical guide provides a comprehensive overview of the bioavailability and brain penetrability of this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Pharmacokinetic Data
This compound (11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine) is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. It exhibits excellent bioavailability, favorable pharmacokinetic properties, and robust brain penetrability, making it a suitable candidate for in vivo studies.
Table 1: In Vitro Potency of this compound (C21)
| Receptor | Assay | pEC50 |
| hM1Dq | - | 8.91 |
| hM3Dq | - | 8.48 |
| hM4Di | - | 7.77 |
Data sourced from Thompson et al., 2018.
Table 2: Pharmacokinetic Profile of this compound (C21) in Mice
| Administration Route | Dose (mg/kg) | Time Point | Plasma Concentration (nM) | Brain Concentration (nM) | CSF Concentration (nM) |
| Intraperitoneal (i.p.) | 1.0 | 15 min | 344 | 2063 | 1.9 |
| Intraperitoneal (i.p.) | 3.5 | 30-60 min | - | Rapidly Diminishes | - |
| Intraperitoneal (i.p.) | 3.0 | ~1 hour | - | Lasting Presence | - |
Data compiled from Jendryka et al., 2019 and other sources.
Note: C21 has been shown to have superior brain penetration and a longer-lasting presence in the brain compared to CNO. However, some studies suggest C21 exhibits poor brain penetrance with low brain/serum ratios in both mice and macaques.
Signaling Pathways
This compound activates specific G protein-coupled receptor (GPCR) signaling cascades depending on the DREADD subtype expressed in the target cells.
Gq-Coupled DREADD (hM3Dq) Signaling
Activation of the hM3Dq receptor by C21 initiates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased neuronal activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of DREADD Agonist 21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of DREADD agonist 21 (C21), also known as Compound 21. It is intended to serve as a comprehensive resource for researchers utilizing this next-generation chemogenetic actuator. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the associated signaling pathways and workflows.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, neuronal activity, and behavior.[1][2] this compound (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][3][4]diazepine, has emerged as a potent and selective agonist for muscarinic-based DREADDs.[3] It offers an alternative to the first-generation agonist Clozapine-N-Oxide (CNO), particularly in studies where the metabolic conversion of CNO to clozapine is a concern. This guide focuses on the in vitro properties of C21, providing a foundation for its effective implementation in experimental designs.
Quantitative Pharmacological Data
The in vitro efficacy of C21 has been quantified across various assays, demonstrating its high potency and selectivity for engineered muscarinic DREADD receptors. The following tables summarize the key pharmacological parameters.
Table 1: Binding Affinity and Potency of this compound at Excitatory DREADDs
| Receptor | Assay Type | Parameter | Value | Reference |
| hM1Dq | IP1 Accumulation | pEC50 | 8.91 | |
| hM3Dq | Calcium Mobilization | EC50 | 1.7 nM | |
| hM1Dq | pERK1/2 Activation | - | Potent Agonist |
Table 2: Binding Affinity and Potency of this compound at Inhibitory DREADDs
| Receptor | Assay Type | Parameter | Value | Reference |
| hM4Di | Inhibition of cAMP production | pEC50 | 7.77 | |
| hM4Di | pERK1/2 Activation | - | Potent Agonist |
Table 3: Comparative Potency of C21 and CNO at hM3Dq
| Agonist | Assay Type | Parameter | Value | Reference |
| C21 | Calcium Mobilization | EC50 | 1.7 nM | |
| CNO | Calcium Mobilization | EC50 | 6.0 nM |
Signaling Pathways
C21 activates distinct intracellular signaling cascades depending on the G-protein coupling of the specific DREADD receptor.
Gq-Coupled DREADD (hM1Dq, hM3Dq) Signaling
Activation of Gq-coupled DREADDs by C21 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gi-Coupled DREADD (hM4Di) Signaling
Upon binding of C21 to Gi-coupled DREADDs, the inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed below are generalized methodologies for key in vitro assays used to characterize the activity of C21.
Inositol Monophosphate (IP1) Accumulation Assay (for Gq-DREADDs)
This assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gq pathway activation.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293) expressing the Gq-coupled DREADD of interest.
-
Plate the cells in an appropriate format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of C21 in a stimulation buffer containing an IP1 accumulation blocker like LiCl.
-
Remove the culture medium from the cells and add the C21 dilutions.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen IP1 detection kit (e.g., HTRF-based kits).
-
Add the detection reagents to the cell lysate.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
Plot the IP1 accumulation against the log concentration of C21 and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Production Inhibition Assay (for Gi-DREADDs)
This assay measures the ability of C21 to inhibit the production of cAMP, typically stimulated by an adenylyl cyclase activator like forskolin.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line (e.g., CHO-K1) stably expressing the Gi-coupled DREADD.
-
Plate the cells and allow them to grow to a suitable confluency.
-
-
Agonist and Stimulator Addition:
-
Prepare serial dilutions of C21.
-
Pre-incubate the cells with the C21 dilutions for a short period.
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin or isoproterenol) to all wells except the negative control.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., LANCE-based or HTRF-based cAMP assays).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of C21.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Phospho-ERK1/2 (pERK1/2) Activation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of both Gq and Gi signaling pathways.
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate DREADD-expressing cells.
-
Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Treat the cells with various concentrations of C21 for a short duration (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of each lysate.
-
-
pERK1/2 Detection:
-
Detect the levels of phosphorylated ERK1/2 and total ERK1/2 using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Normalize the pERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized pERK1/2 levels against the C21 concentration to generate a dose-response curve.
-
Off-Target Considerations
While C21 is highly selective for muscarinic DREADDs, it is important to note that at higher concentrations, it may exhibit weak to moderate binding affinity at a range of wild-type G protein-coupled receptors (GPCRs). Therefore, it is crucial to perform appropriate control experiments, including using DREADD-free cells or animals treated with C21, to rule out potential off-target effects. Recent studies have shown that C21 can have dose-dependent off-target effects in vivo, such as inducing diuresis. Careful dose-response studies are essential to determine the optimal concentration that selectively activates DREADDs without engaging endogenous receptors.
Conclusion
This compound is a valuable tool in the field of chemogenetics, offering high potency and selectivity for muscarinic-based DREADDs. A thorough in vitro characterization, as outlined in this guide, is a critical first step for any researcher planning to use C21. By understanding its pharmacological properties and employing rigorous experimental protocols, scientists can confidently utilize C21 to dissect complex biological processes with precision.
References
DREADD Agonist 21: A Technical Guide for Neuroscience Research
An In-depth Examination of a Novel Chemogenetic Actuator for Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology in neuroscience, offering precise spatiotemporal control over neuronal activity and signaling pathways. This has revolutionized the study of neural circuits and their roles in behavior and disease. For years, Clozapine-N-oxide (CNO) was the primary actuator for the most commonly used muscarinic-based DREADDs. However, concerns regarding its metabolic conversion to clozapine, a compound with its own psychoactive profile, prompted the development of alternative agonists. DREADD Agonist 21 (C21), chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a potent and selective alternative, exhibiting favorable pharmacokinetic properties and a reduced risk of off-target effects associated with CNO metabolism.[1][3]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Concepts: Mechanism of Action
C21 is a potent agonist for muscarinic-based DREADDs, which are modified G-protein coupled receptors (GPCRs) that are insensitive to the endogenous ligand acetylcholine.[3] The most widely used variants are hM3Dq, which couples to the Gq signaling pathway to induce neuronal excitation, and hM4Di, which couples to the Gi pathway to mediate neuronal inhibition. C21 has demonstrated high potency and selectivity for both of these receptors. A key advantage of C21 is its excellent bioavailability and brain penetrability, coupled with the fact that it does not undergo metabolic conversion to clozapine, thus offering a cleaner pharmacological tool for in vivo studies.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the in vitro binding affinities and potencies of C21 for various DREADD and wild-type receptors, as well as its pharmacokinetic properties in rodents. This data is crucial for experimental design, particularly for determining appropriate in vivo concentrations that maximize DREADD activation while minimizing potential off-target effects.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound (C21)
| Receptor | Parameter | Value | Reference |
| hM3Dq | pEC50 (Calcium Mobilization) | 8.48 ± 0.05 | |
| EC50 | 1.7 nM | ||
| hM1Dq | pKi | 7.20 | |
| pEC50 (pERK) | 8.91 | ||
| hM4Di | pKi | 6.75 | |
| pEC50 (pERK) | 7.77 | ||
| Wild-Type hM1 | pKi | 5.97 | |
| Wild-Type hM4 | pKi | 5.44 |
Note: pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency.
Table 2: Pharmacokinetic Properties of this compound (C21) in Mice
| Parameter | Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |
| Concentration | i.p. | 3.0 mg/kg | 15 min | 5833 nM | 722 nM | |
| i.p. | 3.0 mg/kg | 60 min | ~3325 nM | 1273 nM | ||
| Protein Binding | i.p. | 0.1, 1, 10 mg/kg | - | 95.1% | 95% |
Note: i.p. denotes intraperitoneal administration.
Table 3: Off-Target Binding Profile of this compound (C21)
| Receptor | Ki (nM) | Reference |
| Histamine H1 | 6 | |
| Serotonin 5-HT2A | 66 | |
| Serotonin 5-HT2C | 170 | |
| Adrenergic α1A | 280 |
Note: While C21 is a potent DREADD agonist, it exhibits affinity for several endogenous receptors, particularly the histamine H1 receptor. This underscores the importance of using the lowest effective dose and appropriate control groups to mitigate potential off-target effects.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways activated by C21-bound DREADDs.
Gq-Coupled DREADD (hM3Dq) Signaling Pathway
Gi-Coupled DREADD (hM4Di) Signaling Pathway
Gs-Coupled DREADD (rM3Ds) Signaling Pathway
Experimental Protocols
Successful implementation of DREADD technology relies on meticulous experimental procedures. Below are detailed methodologies for key experiments involving C21.
General Experimental Workflow for In Vivo Chemogenetics with C21
References
A Technical Guide to Preliminary Studies Utilizing DREADD Agonist 21 (C21)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist Compound 21 (C21). It is intended for researchers, scientists, and drug development professionals engaged in chemogenetic studies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate the effective implementation of C21 in preclinical research.
Introduction to DREADD Agonist 21 (C21)
Compound 21 (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][3] Developed as an alternative to the first-generation DREADD agonist Clozapine-N-Oxide (CNO), C21 offers several advantages, most notably its lack of conversion to clozapine in vivo, which can have off-target effects.[1] C21 exhibits favorable pharmacokinetic properties, including excellent bioavailability and brain penetrability, making it a valuable tool for in vivo studies aimed at dissecting neural circuits and their roles in behavior and physiology. However, it is crucial to consider potential dose-dependent off-target effects and to include appropriate control groups in experimental designs.
Data Presentation
Table 1: In Vitro Receptor Binding Affinities (pKi) and Potencies (pEC50) of C21 and Other Ligands
| Ligand | Receptor | Binding Affinity (pKi) | Potency (pEC50) | Assay | Reference |
| C21 | hM1Dq | >10-fold higher than wildtype | 8.91 | IP1 Accumulation | |
| hM3Dq | - | 8.48 | Calcium Mobilization | ||
| hM4Di | >10-fold higher than wildtype | 7.77 | cAMP Inhibition | ||
| CNO | hM1Dq | >10-fold higher than wildtype | - | - | |
| hM3Dq | - | - | Calcium Mobilization | ||
| hM4Di | - | - | cAMP Inhibition | ||
| Acetylcholine | hM1Dq | >10-fold lower than wildtype | - | - | |
| hM4Di | >10-fold lower than wildtype | - | - |
Note: "-" indicates data not consistently available in the reviewed literature.
Table 2: In Vivo Effects of C21 in Rodent Models
| Species | DREADD Receptor | Target Neurons | C21 Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mouse | hM3Dq | Lateral Hypothalamic vGAT | 0.3 - 3 | Dose-dependent increase in feeding | |
| Mouse | hM4Di | AgRP | 1 | Inhibition of feeding | |
| Rat (Male) | hM4Di | Nigral Dopaminergic | 0.5 | Selective reduction in neuronal firing | |
| Rat (Male) | None (Control) | Nigral Dopaminergic | 1 | Significant off-target increase in neuronal firing | |
| Mouse | None (Control) | - | 1.0 - 3.0 | Acute diuresis and altered bladder function | |
| Mouse | None (Control) | - | 3 | Altered sleep architecture |
Experimental Protocols
In Vitro DREADD Activation Assay (Calcium Mobilization for hM3Dq)
This protocol outlines a typical in vitro functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Transfect the cells with a plasmid encoding the hM3Dq receptor. Co-transfection with a fluorescent calcium indicator (e.g., GCaMP) can be performed, or a calcium-sensitive dye can be loaded post-transfection.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
If a calcium-sensitive dye is used, load the cells with the dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution for 30-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of C21 and control compounds in the assay buffer.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add the compounds to the wells and immediately begin recording the fluorescent signal over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the concentration-response curves and calculate the EC50 values using a suitable software package (e.g., GraphPad Prism).
-
In Vivo DREADD Activation in Rodents
This protocol provides a general workflow for in vivo DREADD activation using C21 for behavioral experiments.
-
DREADD Expression:
-
Deliver an adeno-associated virus (AAV) vector encoding the DREADD of interest (e.g., AAV-hSyn-DIO-hM3Dq-mCherry for Cre-dependent expression in neurons) into the target brain region of the experimental animal via stereotaxic surgery.
-
Allow sufficient time (typically 3-4 weeks) for viral expression and recovery from surgery.
-
-
Habituation:
-
Habituate the animals to the experimental procedures, handling, and testing environment to minimize stress-induced confounding variables.
-
-
Agonist Administration:
-
Dissolve C21 in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Administer C21 via intraperitoneal (i.p.) injection. The optimal dose should be determined through dose-response studies, but a common starting range is 0.3-1 mg/kg.
-
Administer a vehicle control to a separate group of animals. It is also critical to include a control group of animals that do not express the DREADD but receive the same C21 dose to account for any off-target effects.
-
-
Behavioral Testing:
-
Conduct the behavioral test at the time of expected peak agonist effect. Following i.p. injection, C21-induced behavioral effects are typically observed within 15-30 minutes and can last for several hours.
-
Mandatory Visualizations
Signaling Pathways
Caption: Canonical Gq signaling pathway activated by C21 binding to the hM3Dq DREADD.
Caption: Canonical Gi signaling pathway activated by C21 binding to the hM4Di DREADD.
Experimental Workflow
Caption: General experimental workflow for in vivo DREADD-based behavioral studies using C21.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of DREADD Agonist 21 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of DREADD agonist 21 (C21), a potent and selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document outlines key pharmacological data, detailed experimental protocols, and critical considerations for its application in murine models.
Introduction to this compound (C21)
This compound (C21), also known as Compound 21, is a chemogenetic tool used to activate engineered G protein-coupled receptors (GPCRs), specifically the excitatory hM3Dq and inhibitory hM4Di DREADDs. A key advantage of C21 over the more traditional DREADD agonist Clozapine-N-oxide (CNO) is that it does not undergo metabolic conversion to clozapine, thereby reducing the risk of off-target effects associated with clozapine's activity at endogenous receptors[1][2]. C21 exhibits excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties for in vivo studies in mice[2][3].
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound at Muscarinic DREADDs
| DREADD Receptor | Potency (pEC50) | Efficacy (EC50) | Reference |
| hM1Dq | 8.91 | - | [2] |
| hM3Dq | 8.48 | 1.7 nM | |
| hM4Di | 7.77 | 0.2 nM |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Administration Route | Intraperitoneal (i.p.) | ||
| Recommended Dose Range | 0.3 - 3 mg/kg | ||
| Time to Peak Plasma Concentration | ~15 minutes | 5 mg/kg i.p. | |
| Peak Plasma Concentration | 1150 ng/mL (4.12 µM) | 5 mg/kg i.p. | |
| Peak Brain Concentration | 579 ng/mL (2 µM) | 5 mg/kg i.p. | |
| Plasma Protein Binding | 95.1% | ||
| Brain Protein Binding | 95% | ||
| Free Brain Concentration (Calculated) | ~1.7 nM | 0.3 mg/kg i.p. | |
| Free Brain Concentration (Calculated) | ~17 nM | 3 mg/kg i.p. |
Signaling Pathways
This compound activates distinct downstream signaling cascades depending on the specific DREADD receptor expressed in the target cells.
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo applications, a water-soluble salt form of C21, such as C21 dihydrochloride, is recommended to avoid the use of potentially toxic solvents like DMSO.
Materials:
-
This compound dihydrochloride
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Calculate the required amount of C21 dihydrochloride based on the desired final concentration and volume. For a 1 mg/kg dose in a 25g mouse with an injection volume of 5 ml/kg, the final concentration would be 0.2 mg/ml.
-
Weigh the C21 dihydrochloride and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex the solution until the C21 dihydrochloride is completely dissolved.
-
Prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, thaw the solution and ensure no precipitation has occurred.
In Vivo Administration Protocol
Intraperitoneal (i.p.) injection is the most common route of administration for C21 in mice.
Experimental Workflow:
Protocol:
-
Gently restrain the mouse.
-
Administer the prepared C21 solution via intraperitoneal injection. The injection volume should be calculated based on the animal's weight (e.g., 5 ml/kg).
-
The onset of action is typically within 15 minutes after i.p. injection.
-
Conduct behavioral or physiological experiments within the window of expected C21 activity. The duration of action can vary depending on the dose and the specific neuronal circuit being modulated.
Important Considerations and Best Practices
-
Off-Target Effects: While C21 does not metabolize to clozapine, it can have off-target effects at higher doses. Studies have shown that C21 can modulate sleep patterns and induce diuresis in wild-type mice. It has also been shown to bind to other endogenous GPCRs, where it may act as a functional antagonist.
-
Dose Selection: It is crucial to use the lowest effective dose to minimize potential off-target effects. Doses between 0.3 mg/kg and 1 mg/kg are often effective for activating DREADDs with a reduced risk of off-target actions. A dose-response curve should be generated for each specific experimental paradigm.
-
Control Groups: To ensure that the observed effects are due to DREADD activation and not off-target effects of C21, it is essential to include appropriate control groups in the experimental design. This includes:
-
Wild-type animals (not expressing DREADDs) receiving C21.
-
DREADD-expressing animals receiving a vehicle injection (e.g., saline).
-
-
Chronic Administration: Studies have shown that chronic administration of C21 (1 mg/kg, 5 days a week for up to 16 weeks) did not significantly alter locomotion, exploration, anxiety, or affective behaviors in non-DREADD-expressing mice compared to vehicle-injected controls.
Conclusion
This compound is a valuable tool for the precise chemogenetic control of neuronal activity in vivo. By following these guidelines for preparation, administration, and experimental design, researchers can effectively utilize C21 to investigate the function of specific neural circuits while minimizing the potential for confounding off-target effects. Careful consideration of dose-response relationships and the inclusion of appropriate control groups are paramount for the rigorous interpretation of experimental results.
References
Preparing DREADD Agonist 21 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, making them invaluable in neuroscience and other fields. DREADD Agonist 21 (C21), also known as Compound 21, is a potent and selective agonist for muscarinic-based DREADDs, offering an alternative to the more commonly used clozapine-N-oxide (CNO).[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Introduction to this compound (C21)
This compound is a potent agonist for the human muscarinic-based DREADDs, including the Gq-coupled hM1Dq and hM3Dq, and the Gi-coupled hM4Di receptors.[3][4] It exhibits significantly higher affinity for these designer receptors compared to their wild-type counterparts. A key advantage of C21 is that it does not metabolize to clozapine, which can have off-target effects, a concern sometimes associated with CNO. C21 demonstrates excellent brain permeability and favorable pharmacokinetic properties in vivo, making it a valuable tool for both in vitro and in vivo studies.
Properties of this compound
A summary of the key properties of this compound and its water-soluble dihydrochloride salt is presented below.
| Property | This compound (Freebase) | This compound Dihydrochloride |
| Chemical Name | 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine | 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine dihydrochloride |
| Molecular Formula | C₁₇H₁₈N₄ | C₁₇H₂₀Cl₂N₄ |
| Molecular Weight | 278.35 g/mol | 351.28 g/mol |
| CAS Number | 56296-18-5 | Not specified |
| Appearance | Solid powder | Solid powder |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | Readily soluble in water up to 100 mM. |
| Storage (Solid) | Store at room temperature. | Store at -20°C. |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The choice of solvent depends on the form of C21 being used (freebase or dihydrochloride salt).
Protocol for Preparing this compound (Freebase) Stock Solution
Materials:
-
This compound (freebase) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of C21 powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 2.78 mg of C21 (MW: 278.35), you would add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol for Preparing this compound Dihydrochloride (Water-Soluble) Stock Solution
Materials:
-
This compound dihydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound dihydrochloride powder to equilibrate to room temperature.
-
Weigh the desired amount of the powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile water or PBS. For example, to prepare 1 mL of a 10 mM stock solution from 3.51 mg of C21 dihydrochloride (MW: 351.28), you would add 1 mL of water.
-
Vortex the solution until the powder is fully dissolved.
-
If not for immediate use, aliquot the solution and store at -20°C for up to one month. It is recommended to use freshly made solutions within 48 hours for optimal results.
Use of this compound in Cell Culture Experiments
The working concentration of this compound will vary depending on the cell type, the specific DREADD receptor being expressed, and the desired biological response. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
General Workflow for In Vitro DREADD Activation
The following diagram illustrates a typical workflow for an in vitro DREADD activation experiment.
Caption: General workflow for in vitro DREADD experiments.
Example Experimental Protocol: In Vitro Calcium Flux Assay (for Gq-coupled DREADDs)
This protocol describes a typical functional assay to measure the activation of Gq-coupled DREADDs (e.g., hM3Dq) by monitoring intracellular calcium mobilization.
Materials:
-
Cells expressing a Gq-coupled DREADD (e.g., hM3Dq-expressing HEK293T cells)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound working solutions
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the DREADD-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Agonist Preparation: Prepare serial dilutions of this compound in a physiological buffer to generate a dose-response curve.
-
Assay and Data Acquisition:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the different concentrations of C21 to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
DREADD Signaling Pathways
Activation of DREADDs by C21 initiates specific intracellular signaling cascades depending on the G-protein they are coupled to.
Gq-DREADD Signaling Pathway (e.g., hM1Dq, hM3Dq)
Upon activation by C21, Gq-coupled DREADDs activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Gq-DREADD signaling pathway.
Gi-DREADD Signaling Pathway (e.g., hM4Di)
Activation of Gi-coupled DREADDs by C21 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Gi-DREADD signaling pathway.
Important Considerations and Off-Target Effects
While this compound is highly selective for muscarinic DREADDs, it is important to be aware of potential off-target effects, especially at higher concentrations. Studies have shown that C21 can bind to other G protein-coupled receptors (GPCRs), including wild-type muscarinic receptors, albeit with lower affinity. Therefore, it is crucial to include appropriate control groups in your experiments:
-
Cells expressing the DREADD but treated with vehicle.
-
Cells not expressing the DREADD but treated with C21.
-
Cells expressing a reporter protein (e.g., GFP) instead of the DREADD and treated with C21.
Summary of Quantitative Data
| DREADD Receptor | Agonist | pEC₅₀ / EC₅₀ | Assay Type | Reference |
| hM1Dq | This compound | pEC₅₀ = 8.91 | IP1 Accumulation | |
| hM3Dq | This compound | pEC₅₀ = 8.48 | IP1 Accumulation | |
| hM3Dq | This compound | EC₅₀ = 1.7 nM | Calcium Mobilization | |
| hM4Di | This compound | pEC₅₀ = 7.77 | pERK Inhibition |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
By following these detailed protocols and considering the information provided, researchers can confidently and effectively utilize this compound in their cell culture experiments to explore a wide range of biological questions.
References
Application Notes and Protocols for DREADD Agonist 21 in Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for the remote manipulation of neuronal activity. DREADD Agonist 21 (C21), also known as Compound 21, is a second-generation agonist for muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2][3] C21 offers a significant advantage over the first-generation agonist Clozapine-N-Oxide (CNO) as it does not undergo metabolic conversion to clozapine, thereby reducing the risk of off-target effects.[1][3] C21 exhibits excellent bioavailability, pharmacokinetic properties, and brain penetrability, making it a reliable tool for in vivo behavioral studies.
These application notes provide a comprehensive guide to the optimal dosage and use of this compound in behavioral research, complete with data summaries and detailed experimental protocols.
Data Presentation: Quantitative Summary of C21 Dosage in Behavioral Studies
The following table summarizes the effective dosages of C21 used in various behavioral studies in rodents. It is crucial to perform dose-response studies for each specific experimental condition and animal model to determine the optimal dose.
| DREADD Type | Species/Strain | Target Brain Region | Agonist 21 Dosage (mg/kg) | Route of Administration | Behavioral Outcome | Reference |
| hM3Dq | Mouse | Lateral Hypothalamus (vGAT neurons) | 0.3 - 3 | Intraperitoneal (i.p.) | Increased feeding | |
| hM3Dq | Mouse | Arcuate Nucleus (AgRP neurons) | 0.3 - 3 | Intraperitoneal (i.p.) | Dose-dependent increase in food consumption | |
| hM4Di | Mouse | Not specified | 0.3 - 3 | Intraperitoneal (i.p.) | Modulation of bidirectional feeding | |
| hM4Di | Rat (male) | Substantia Nigra pars compacta (DA neurons) | 0.5 | Intraperitoneal (i.p.) | Selective reduction of nigral neuron firing | |
| hM4Di | Rat (male) | Substantia Nigra pars compacta (DA neurons) | 1 | Intraperitoneal (i.p.) | Significant off-target increase in nigral neuron activity | |
| hM3Dq | Mouse | Parafacial Zone (GABAergic neurons) | 3 | Intraperitoneal (i.p.) | Enhancement of slow-wave sleep | |
| Not Specified | Mouse (male) | Not applicable (control) | 1 | Intraperitoneal (i.p.) | No significant effect on locomotion, exploration, or anxiety in chronic studies | |
| Not Specified | Mouse | Not applicable (control) | 1 | Intraperitoneal (i.p.) | Acute diuresis | |
| hM4Di | Mouse | Not specified | 0.4 - 1 | Intraperitoneal (i.p.) | Suitable for behavioral studies with minimal nonspecific effects |
Note: It is highly recommended to include a control group of animals that do not express the DREADD receptor but receive the same dose of C21 to account for any potential off-target effects.
Experimental Protocols
Protocol 1: Evaluation of C21 on Feeding Behavior in Mice
This protocol is adapted from studies investigating the effect of hM3Dq activation in hypothalamic neurons on food intake.
1. Animals and DREADD Expression:
- Use adult male mice (e.g., C57BL/6J) with virally-mediated expression of hM3Dq-mCherry in the desired neuronal population (e.g., AgRP neurons in the arcuate nucleus).
- A control group should receive a virus expressing only a fluorescent reporter (e.g., mCherry).
- Allow at least 3 weeks for viral expression before behavioral testing.
2. Drug Preparation:
- Prepare this compound (e.g., from Hello Bio, HB4888) in a vehicle solution of 0.5% dimethyl sulfoxide (DMSO) in 0.9% sterile saline.
- Prepare a range of doses (e.g., 0.3, 1, and 3 mg/kg).
3. Experimental Procedure:
- House mice individually and habituate them to handling and intraperitoneal (i.p.) injections for several days.
- On the test day, ensure mice are sated with ad libitum access to food and water.
- Administer the prepared C21 solution or vehicle via i.p. injection.
- Immediately after injection, place the mouse back in its home cage with a pre-weighed amount of food.
- Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 6 hours) post-injection.
4. Data Analysis:
- Analyze the data using a two-way ANOVA with dose and time as factors, followed by post-hoc tests to compare food intake between different doses and the vehicle control.
Protocol 2: Assessment of C21 on Locomotor Activity and Anxiety-like Behavior in Mice
This protocol is based on studies evaluating the potential off-target effects of chronic C21 administration.
1. Animals:
- Use adult male mice (e.g., CamKIIα-iCre) that do not express a DREADD receptor.
2. Drug Administration:
- Prepare C21 at a dose of 1 mg/kg in 0.9% saline with 0.5% DMSO.
- Administer C21 or vehicle via i.p. injection daily for a prolonged period (e.g., 5 days a week for 16 weeks).
3. Behavioral Testing:
- Open Field Test (Locomotion and Anxiety):
- 3 hours post-injection, place the mouse in the center of an open field arena (e.g., 40x40 cm).
- Record the animal's activity for 30 minutes using an automated tracking system.
- Analyze total distance traveled, time spent in the center versus the periphery of the arena.
- Elevated Plus Maze (Anxiety):
- 3 hours post-injection, place the mouse in the center of an elevated plus maze.
- Allow the mouse to explore the maze for 5 minutes.
- Record the time spent in the open arms versus the closed arms.
4. Data Analysis:
- Use an unpaired t-test or one-way ANOVA to compare the behavioral measures between the C21-treated and vehicle-treated groups.
Mandatory Visualizations
DREADD Signaling Pathways
Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs activated by Agonist 21.
Experimental Workflow for a Behavioral Study
Caption: General experimental workflow for a DREADD-based behavioral study using Agonist 21.
References
Application Notes and Protocols for DREADD Agonist 21 Delivery via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling cell signaling, neuronal activity, and behavior in a specific and reversible manner. DREADD Agagonist 21 (C21), a second-generation DREADD ligand, offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO). C21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2][3] Notably, C21 exhibits excellent bioavailability, pharmacokinetic properties, and brain penetrability without the concern of metabolic conversion to clozapine, a confounding factor associated with CNO.[1][2]
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) delivery of DREADD agonist 21 for in vivo studies, along with a summary of its pharmacological properties and expected outcomes.
Data Presentation
Table 1: In Vitro Potency of this compound (C21)
| DREADD Receptor | pEC50 | Reference |
| hM3Dq | 8.48 | |
| hM1Dq | 8.91 | |
| hM4Di | 7.77 |
Table 2: Pharmacokinetic Properties of this compound (C21) in Mice after Intraperitoneal (i.p.) Injection
| Dose (mg/kg) | Time Post-Injection (min) | Plasma Concentration (nM) | Brain Concentration (nM) | CSF Concentration (nM) | Reference |
| 3.0 | 15 | ~1150 | ~579 | Not Reported | |
| 3.0 | 30 | Not Reported | Not Reported | ~27 | |
| 3.0 | 60 | Not Reported | Not Reported | ~18 | |
| 5.0 | 30 | 4120 | 2000 | Not Reported |
Note: Concentrations were converted from ng/mL to nM where necessary for consistency.
Table 3: Recommended in vivo Dosing for this compound (C21) via Intraperitoneal (i.p.) Injection in Mice
| Parameter | Recommended Range | Notes | Reference |
| Effective Dose | 0.3 - 3.0 mg/kg | To minimize potential off-target effects, doses between 0.4 and 1 mg/kg are often suggested. | |
| Onset of Action | As early as 15 minutes | Behavioral effects can be observed shortly after administration. | |
| Duration of Action | At least 1 hour | C21 shows a long-lasting presence in the brain. |
Experimental Protocols
Protocol 1: Preparation of this compound (C21) for Intraperitoneal Injection
Materials:
-
This compound (C21) dihydrochloride (water-soluble)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of C21: Determine the total volume of C21 solution needed based on the number of animals, their weights, and the desired final injection volume (typically 5-10 ml/kg).
-
Weigh the C21 powder: Accurately weigh the required amount of C21 dihydrochloride powder in a sterile microcentrifuge tube.
-
Dissolve the C21: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube containing the C21 powder. For chronic studies, some researchers have used 0.5% DMSO in 0.9% saline as a vehicle.
-
Vortex to dissolve: Vortex the solution until the C21 is completely dissolved.
-
Sterile filter the solution: Draw the C21 solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step is crucial to remove any potential microbial contamination.
-
Storage: The prepared C21 solution can be stored at -20°C for future use. Before use, thaw the solution at room temperature and vortex briefly.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound (C21) in Mice
Materials:
-
Prepared and sterile-filtered this compound solution
-
Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
Experimental animal (mouse)
-
Animal scale
Procedure:
-
Weigh the animal: Accurately weigh the mouse to determine the correct injection volume.
-
Calculate the injection volume: Based on the animal's weight and the desired dose (in mg/kg), calculate the volume of the C21 solution to be injected.
-
Prepare the syringe: Draw the calculated volume of the C21 solution into a sterile syringe.
-
Properly restrain the animal: Gently but firmly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and support its lower body.
-
Locate the injection site: The injection should be administered into the lower quadrant of the abdomen, off the midline, to avoid puncturing the bladder or cecum.
-
Perform the injection: Insert the needle at a 45-degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate improper needle placement.
-
Inject the solution: Slowly and steadily inject the C21 solution.
-
Withdraw the needle: Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal: Observe the animal for any signs of distress after the injection. Behavioral testing can typically commence 15-30 minutes post-injection.
Mandatory Visualizations
Caption: Signaling pathway of the excitatory hM3Dq DREADD.
Caption: Signaling pathway of the inhibitory hM4Di DREADD.
Caption: Experimental workflow for in vivo C21 administration.
Important Considerations
-
Controls: It is imperative to include appropriate control groups in your experimental design. This includes administering C21 to animals that do not express the DREADD receptor to account for any potential off-target effects of the compound.
-
Off-Target Effects: While C21 has fewer off-target effects than CNO, high doses have been reported to interact with other endogenous receptors. Therefore, it is crucial to use the lowest effective dose and to carefully validate any observed phenotypes with control experiments.
-
Chronic Studies: For long-term studies involving repeated injections, it is important to monitor the animals for any changes in weight or general health.
-
Vehicle: The choice of vehicle (e.g., saline vs. saline with DMSO) should be consistent across all experimental groups.
By following these protocols and considering the key aspects of experimental design, researchers can effectively and reliably utilize this compound for in vivo manipulation of cellular activity.
References
Application Notes and Protocols for Modulating Feeding Circuits with DREADD Agonist 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote and precise control of neuronal activity. This technology allows for the selective activation or inhibition of specific cell populations involved in complex biological processes, such as the regulation of feeding behavior. DREADD Agonist 21 (C21), also known as Compound 21, is a second-generation agonist for muscarinic-based DREADDs that offers significant advantages over the first-generation agonist, Clozapine-N-oxide (CNO).[1][2][3]
C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, with excellent bioavailability and brain penetrability.[1][3] A key feature of C21 is that it does not undergo metabolic conversion to clozapine, thereby mitigating concerns about off-target effects associated with clozapine. However, it is crucial to note that at higher doses, C21 itself can exhibit off-target effects by interacting with other endogenous G protein-coupled receptors (GPCRs). Therefore, careful dose-response studies and appropriate control groups are essential for rigorous experimental design.
These application notes provide a comprehensive overview of the use of this compound for modulating feeding circuits, including detailed protocols for in vivo experiments and a summary of its pharmacological properties.
Data Presentation
Table 1: In Vitro Potency of DREADD Agonists
| Agonist | DREADD Receptor | Potency (EC50) | Reference |
| Compound 21 (C21) | hM3Dq | 1.7 nM | |
| Compound 21 (C21) | hM4Di | 2.95 nM | |
| Clozapine-N-oxide (CNO) | hM3Dq | 6.0 nM | |
| Clozapine-N-oxide (CNO) | hM4Di | 8.1 nM |
Table 2: Pharmacokinetic Properties of this compound (in mice)
| Parameter | Value | Administration Route | Dose | Reference |
| Time to Peak Plasma Concentration | ~15 min | Intraperitoneal (i.p.) | 3.0 mg/kg | |
| Time to Peak Brain Concentration | Increases over 60 min | Intraperitoneal (i.p.) | 3.0 mg/kg | |
| Brain Penetration | Excellent | Intraperitoneal (i.p.) | Not specified | |
| Metabolism to Clozapine | Not detected | Not applicable | Not applicable |
Table 3: Recommended In Vivo Dosing for this compound (in rodents)
| Species | Recommended Dose Range | Administration Route | Notes | References |
| Mice | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Effective for activating DREADDs with minimal off-target effects. | |
| Rats | 0.5 mg/kg | Intraperitoneal (i.p.) | Higher doses (1 mg/kg) may produce off-target effects. |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The most commonly used muscarinic-based DREADDs for modulating neuronal activity are hM3Dq and hM4Di, which couple to Gq and Gi signaling pathways, respectively.
Caption: Excitatory (Gq) DREADD signaling pathway activated by C21.
References
Protocol for the Dissolution and Use of DREADD Agonist 21 Dihydrochloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for the remote manipulation of cell signaling, neuronal activity, and behavior.[1][2] DREADD Agonist 21 (C21) is a potent and selective agonist for muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][3][4] The dihydrochloride salt of C21 offers the significant advantage of being water-soluble, simplifying its preparation and administration for both in vitro and in vivo experiments. This document provides a detailed protocol for the proper dissolution, storage, and application of this compound Dihydrochloride.
Product Information
-
Chemical Name: 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine dihydrochloride
-
Alternative Names: Compound 21 Dihydrochloride, C21 Dihydrochloride
-
Molecular Formula: C₁₇H₁₈N₄·2HCl
-
Molecular Weight: 351.27 g/mol
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 35.13 | 100 | Readily soluble; gentle vortexing is sufficient. No warming required. |
| DMSO | 35.13 | 100 |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature or -20°C | Refer to manufacturer's recommendation | Desiccate at room temperature. |
| Stock Solution (in water or DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Allow to equilibrate to room temperature for at least one hour before use. |
| Stock Solution (in water or DMSO) | -80°C | Up to 6 months | Store under nitrogen for extended stability. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound Dihydrochloride for subsequent dilution to working concentrations.
Materials:
-
This compound Dihydrochloride powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Determine Required Concentration and Volume: Based on your experimental needs, calculate the mass of DREADD Agagonist 21 Dihydrochloride required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Weigh the Compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile water or DMSO to the tube.
-
Dissolve: Gently vortex the solution until the powder is completely dissolved. No warming is typically necessary for dissolution in water. For higher concentrations in DMSO, gentle warming (e.g., 37°C) and sonication may aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
In Vitro Application (e.g., Cell Culture)
Objective: To activate DREADD-expressing cells in culture.
Materials:
-
Prepared stock solution of this compound Dihydrochloride
-
DREADD-expressing cells in culture
-
Appropriate cell culture medium
Procedure:
-
Thaw Stock Solution: If frozen, thaw an aliquot of the stock solution and bring it to room temperature.
-
Prepare Working Solution: Dilute the stock solution to the final desired working concentration using fresh, pre-warmed cell culture medium.
-
Administer to Cells: Remove the existing medium from the cells and replace it with the medium containing the this compound Dihydrochloride.
-
Incubate and Assay: Incubate the cells for the desired period before performing downstream assays (e.g., calcium imaging, electrophysiology, or second messenger analysis).
In Vivo Application (e.g., Rodent Studies)
Objective: To activate DREADD-expressing neurons in a living animal.
Materials:
-
Prepared stock solution of this compound Dihydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Animal model with DREADD expression in the target cell population
-
Administration equipment (e.g., syringes, needles for intraperitoneal injection)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the stock solution and bring it to room temperature.
-
Prepare Dosing Solution: Dilute the stock solution with sterile saline to the final desired concentration for injection. A common dosage range for in vivo studies is 0.3 - 3.0 mg/kg.
-
Filter Sterilization (Optional but Recommended): If the stock solution was prepared in water, it is advisable to filter the final dosing solution through a 0.22 µm syringe filter before administration.
-
Administration: Administer the this compound Dihydrochloride solution to the animal via the desired route (e.g., intraperitoneal injection).
-
Behavioral or Physiological Testing: Conduct behavioral paradigms or physiological recordings at the appropriate time following administration, considering the pharmacokinetic profile of the compound.
-
Control Groups: It is crucial to include appropriate control groups, such as animals expressing the DREADD but receiving a vehicle injection, and animals not expressing the DREADD but receiving the agonist, to control for off-target effects.
Visualizations
DREADD Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Workflow for In Vivo DREADD Activation
Caption: General experimental workflow for in vivo DREADD studies.
References
DREADD Agonist 21: Application Notes and Protocols for Studying Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DREADD agonist 21 (C21), a potent and selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). C21 offers significant advantages over the first-generation DREADD agonist Clozapine-N-Oxide (CNO), making it a valuable tool for precise control of neuronal signaling in both in vitro and in vivo research settings. This document outlines its mechanism of action, key applications, and detailed protocols for its use.
Introduction to this compound
DREADDs are a powerful chemogenetic tool used to remotely control the activity of specific cell populations.[1][2] These engineered G protein-coupled receptors (GPCRs) are inert to endogenous ligands but can be selectively activated by synthetic small molecules.[1][2] this compound (11-(1-piperazinyl)-5H-dibenzo[b,e][3]diazepine) is a second-generation DREADD agonist that potently and selectively activates both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. A key advantage of C21 is that it does not undergo metabolic conversion to clozapine, a common concern with CNO that can lead to off-target effects. C21 also exhibits excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties.
Mechanism of Action
DREADD technology relies on the expression of a modified muscarinic receptor (the DREADD) in a specific cell population, often achieved through viral-mediated gene delivery. C21 then acts as a specific agonist for this engineered receptor.
-
hM3Dq (Gq-coupled) DREADD: Upon activation by C21, the hM3Dq receptor couples to the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In neurons, this cascade typically results in membrane depolarization and an increase in neuronal firing.
-
hM4Di (Gi-coupled) DREADD: Activation of the hM4Di receptor by C21 engages the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. The combination of these effects leads to membrane hyperpolarization and a reduction in neuronal excitability.
Data Presentation
In Vitro Potency and Binding Affinity of this compound
| Receptor | Assay Type | Value | Reference |
| hM3Dq | pEC50 (Calcium Mobilization) | 8.48 ± 0.05 | |
| hM1Dq | pEC50 (pERK Assay) | 6.54 | |
| hM4Di | pEC50 (pERK Assay) | 7.77 | |
| hM1 | pKi | 5.97 | |
| hM4 | pKi | 5.44 | |
| hM1Dq | pKi | 7.20 | |
| hM4Di | pKi | 6.75 |
Pharmacokinetic Properties of this compound in Mice
| Property | Value | Reference |
| Plasma Protein Binding | 95.1% | |
| Brain Protein Binding | 95% | |
| Recommended In Vivo Dose (Mice) | 0.4 - 1 mg/kg (i.p.) | |
| Onset of Action (i.p.) | ~15 minutes |
Key Applications in Neuronal Signaling Research
-
Mapping Neuronal Circuits: By expressing DREADDs in specific neuronal populations, researchers can use C21 to selectively activate or inhibit those neurons and observe the downstream effects on behavior and the activity of other brain regions.
-
Investigating the Role of Specific Neuron Types in Behavior: C21-mediated activation or inhibition of genetically defined neurons allows for the investigation of their causal role in complex behaviors such as feeding, memory, and motivation.
-
Modeling Disease States: DREADDs and C21 can be used to mimic the hyperactivity or hypoactivity of specific neuronal populations that are thought to underlie neurological and psychiatric disorders.
-
Drug Discovery and Target Validation: By modulating the activity of a specific receptor-expressing neuronal population, C21 can be used to validate that population as a potential therapeutic target.
Mandatory Visualizations
Caption: hM3Dq (Gq) Signaling Pathway.
References
Application Notes and Protocols for Long-Term In Vivo Administration of DREADD Agonist 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, neuronal activity, and behavior in vivo. DREADD Agonist 21 (C21), chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a potent and selective agonist for the most common muscarinic-based DREADDs, including the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][3] A key advantage of C21 is that it does not metabolize to clozapine, unlike the first-generation agonist Clozapine-N-oxide (CNO), thereby avoiding potential off-target effects associated with clozapine's psychoactive properties.[1] This makes C21 a valuable alternative for long-term studies requiring sustained DREADD activation.
These application notes provide a comprehensive guide to the long-term in vivo administration of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways and workflows.
Data Presentation: Agonist Properties and Administration Parameters
The selection of a DREADD agonist and its administration paradigm is critical for the success of long-term in vivo studies. The following tables summarize the properties of C21 in comparison to other common DREADD agonists and provide key parameters for chronic delivery methods.
Table 1: Comparative Properties of Muscarinic DREADD Agonists
| Agonist | Target DREADDs | Potency (pEC50/EC50) | Key Features | Potential Concerns |
| Agonist 21 (C21) | hM3Dq, hM4Di, hM1Dq | hM3Dq: 8.48 (EC50 = 1.7 nM)hM4Di: 7.77 | Excellent bioavailability and brain penetrability. Does not convert to clozapine. | Weak to moderate binding to some wildtype GPCRs, may act as a functional antagonist at high doses. |
| Clozapine-N-oxide (CNO) | hM3Dq, hM4Di | hM3Dq: (EC50 = 6.0 nM) | Widely used and characterized. | Subject to metabolic conversion to clozapine, which has known off-target effects. |
| Deschloroclozapine (DCZ) | hM3Dq, hM4Di | ED50: 25 µg/kg (in vivo occupancy) | High potency and selectivity. Good for oral administration. | Newer compound, long-term effects less characterized than CNO. |
| JHU37160 (J60) | hM3Dq, hM4Di | Potent at doses of 0.01-1 mg/kg | High brain penetrance and DREADD selectivity. | Can produce anxiogenic effects at high doses (1 mg/kg) in rats. |
Table 2: Quantitative Parameters for Long-Term Agonist Administration Methods
| Method | Typical Agonist & Dosage | Duration | Advantages | Disadvantages & Considerations |
| Repeated I.P. Injections | C21: 0.5 - 1 mg/kg dailyCNO: 1 - 5 mg/kg daily | Days to Weeks | Precise dosing and temporal control. | Stressful for animals due to repeated handling and injections. Potential for clozapine accumulation with CNO. |
| Administration in Drinking Water | CNO: 0.25 mg/mL (Dose-response analysis recommended) | Weeks to Months | Non-invasive, avoids handling stress, confers sustained activation. | Lacks precise temporal control over intake and dosage. Requires monitoring of water consumption. |
| Osmotic Minipumps | CNO: 1 - 5 mg/kg/day | Weeks to Months | Provides consistent, continuous delivery. | Requires surgery for implantation and removal. |
| Voluntary Oral Administration (Jelly/Food) | C21: 3 mg/kgDCZ: 0.5 mg/kg | Days to Weeks | Non-invasive, suitable for repeated dosing. | Requires animal training and monitoring of consumption for accurate dosing. |
| Repetitive Eyedrops | CNO: 1 mg/kg | Days | Non-invasive, painless alternative to injections with good temporal control. | Requires animal handling; lower volumes may limit maximum dosage. |
Signaling Pathways
DREADDs function by hijacking endogenous G-protein signaling cascades. C21 activates both Gq- and Gi-coupled DREADDs. Understanding these pathways is crucial for interpreting experimental outcomes.
Gq-Coupled DREADD (hM3Dq) Signaling
Activation of the hM3Dq receptor by C21 initiates the Gαq signaling pathway, leading to neuronal excitation.
Caption: C21 activation of the hM3Dq receptor engages the Gq pathway, leading to neuronal excitation.
Gi-Coupled DREADD (hM4Di) Signaling
Activation of the hM4Di receptor by C21 initiates the Gαi signaling pathway, which is generally inhibitory.
Caption: C21 activation of the hM4Di receptor engages the Gi pathway, leading to neuronal inhibition.
Experimental Protocols
Successful long-term DREADD studies require meticulous planning and execution. The following are generalized protocols for common administration methods, which should be optimized for specific experimental needs.
Protocol 1: Chronic Administration via Repeated Intraperitoneal (I.P.) Injections
This method is suitable for studies lasting several weeks where precise daily dosing is required.
Workflow Diagram
Caption: Workflow for long-term DREADD activation using repeated intraperitoneal injections.
Methodology:
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Agonist Preparation:
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Dissolve this compound dihydrochloride (water-soluble form) in sterile 0.9% saline. A stock solution can be prepared and stored according to the manufacturer's stability data.
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Alternatively, dissolve C21 in a small amount of DMSO, then dilute with sterile saline to the final concentration (e.g., final DMSO <5%).
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A typical final concentration for a 1 mg/kg dose in a 25g mouse (0.25 mL injection volume) would be 0.1 mg/mL.
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Animal Handling and Acclimation:
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Habituate animals to handling and mock injections (saline) for at least 3-5 days prior to the experiment to reduce stress-induced confounds.
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Administration:
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Weigh the animal each day to ensure accurate dosing.
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Administer the calculated volume of C21 solution via intraperitoneal (I.P.) injection. Doses between 0.5-1 mg/kg are often effective with minimal off-target effects.
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Administer injections at the same time each day to maintain consistent circadian timing.
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Experimental Timeline:
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Continue daily injections for the planned duration of the study (e.g., 3 to 16 weeks).
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Conduct behavioral or physiological testing at desired time points post-injection (e.g., 1-6 hours after injection).
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Controls:
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Crucial Control 1: DREADD-expressing animals receiving vehicle injections.
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Crucial Control 2: Non-DREADD-expressing (e.g., injected with a control virus) animals receiving C21 injections. This control is essential to rule out any non-specific behavioral effects of the agonist itself.
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Protocol 2: Chronic Administration in Drinking Water
This non-invasive method is ideal for long-term (weeks to months) sustained DREADD activation, minimizing animal stress. This protocol is primarily established for CNO but can be adapted for water-soluble C21.
Workflow Diagram
Caption: Workflow for non-invasive, long-term DREADD activation via drinking water.
Methodology:
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Acclimation and Baseline Measurement:
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For several days before the experiment, house animals with the same type of water bottles that will be used for drug delivery.
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Measure the average daily water intake for each animal (or per cage) for at least 3 days to establish a baseline. This is critical for calculating the drug concentration.
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Agonist Preparation:
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Calculate the required concentration of C21 dihydrochloride (water-soluble) based on the baseline water consumption and the target dose (e.g., 1 mg/kg/day).
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Example Calculation: A 30g mouse drinks ~5 mL/day. For a 1 mg/kg/day dose, the mouse needs 0.03 mg of C21 per day. The concentration should be 0.03 mg / 5 mL = 0.006 mg/mL.
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The solution may be sweetened with sucrose (e.g., 2-5%) to improve palatability, though baseline consumption with the sucrose solution should be established first.
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Prepare the solution fresh and protect it from light. Refresh the water bottles every 1-2 days to ensure agonist stability.
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Administration and Monitoring:
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Replace the regular drinking water with the C21-containing water.
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Continue to measure daily water consumption to monitor for any changes and to confirm drug intake.
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Monitor animal weight and general health throughout the experiment.
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Controls:
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DREADD-expressing animals receiving vehicle (e.g., sucrose water).
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Non-DREADD-expressing animals receiving C21-containing water.
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Conclusion and Best Practices
Long-term in vivo studies using this compound offer a robust method for investigating the sustained impact of specific cellular signaling pathways on physiology and behavior. C21's favorable pharmacokinetic profile and lack of conversion to clozapine make it a superior choice over CNO for chronic experiments. However, careful consideration of dosage is necessary to avoid potential off-target antagonism at wildtype receptors. The choice of administration method should be carefully weighed, balancing the need for precise temporal control with the goal of minimizing animal stress. Regardless of the method, the inclusion of rigorous control groups is paramount for the unambiguous interpretation of results.
References
Combining DREADD Agonist C21 with Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist, Compound 21 (C21), with electrophysiological techniques. C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs, offering an alternative to Clozapine-N-Oxide (CNO) for in vivo studies where metabolic conversion of CNO to clozapine is a concern.[1][2][3] This guide is intended to assist researchers in designing and executing experiments to modulate neuronal activity with chemogenetics and record the resulting electrical signals.
Introduction to DREADD Technology with C21
DREADDs are genetically modified G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by synthetic small molecules.[3][4] The most commonly used DREADDs are derived from human muscarinic receptors. C21 (11-(1-piperazinyl)-5H-dibenzo[b,e]diazepine) has emerged as a valuable tool due to its favorable pharmacokinetic properties, including excellent bioavailability and brain penetrability.
Activation of the Gq-coupled hM3Dq DREADD typically leads to neuronal depolarization and increased firing rates, while activation of the Gi-coupled hM4Di DREADD results in neuronal hyperpolarization and decreased activity. Electrophysiology, the direct measurement of electrical activity in neurons, provides a high-resolution readout of the effects of DREADD activation. This combination of techniques allows for precise, temporally controlled manipulation of specific neuronal populations and direct assessment of the functional consequences.
Data Presentation: Quantitative Parameters for C21 Application
The following tables summarize key quantitative data for the use of C21 in both in vitro and in vivo electrophysiology experiments, compiled from various studies.
Table 1: In Vitro C21 Application Parameters
| Parameter | Value | Species/Preparation | DREADD Type | Reference |
| Effective Concentration | 1 µM | Mouse lateral hypothalamic vGAT-expressing neurons | hM3Dq | |
| Bath Application Time | At least 10 minutes | Not specified | Not specified | |
| pEC50 (hM3Dq) | 8.48 ± 0.05 | CHO cells | hM3Dq | |
| pEC50 (hM1Dq) | Not specified | CHO cells | hM1Dq | |
| pEC50 (hM4Di) | Not specified | Not specified | hM4Di | |
| hM3Dq Ki | 230 nM | HEK-293 membranes | hM3Dq | |
| hM4Di Ki | 91 nM | HEK-293 membranes | hM4Di |
Table 2: In Vivo C21 Application Parameters
| Parameter | Value | Species | DREADD Type | Route of Administration | Reference |
| Effective Dose | 0.3 - 3 mg/kg | Mice | hM3Dq, hM4Di | Intraperitoneal (i.p.) | |
| Effective Dose | 0.5 mg/kg | Male TH-Cre Rats | hM4Di | Intraperitoneal (i.p.) | |
| Dose with Off-Target Effects | 1 mg/kg | Male TH-Cre Rats | N/A (control) | Intraperitoneal (i.p.) | |
| Dose with Off-Target Effects | 0.5 - 1.0 mg/kg | Rats | N/A (control) | Intraperitoneal (i.p.) | |
| Time to Effect | Variable (minutes to hours) | Rodents | hM3Dq, hM4Di | Intraperitoneal (i.p.) | |
| Duration of Effect | Reversible, recovery observed at 240 minutes post-injection | Male TH-Cre Rats | hM4Di | Intraperitoneal (i.p.) |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by C21 upon binding to hM3Dq and hM4Di DREADDs.
Caption: C21-mediated activation of the Gq-coupled hM3Dq DREADD.
References
Troubleshooting & Optimization
DREADD agonist 21 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DREADD Agonist 21 (C21).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments using this compound.
Q1: I am observing unexpected behavioral or physiological effects in my control animals (not expressing DREADDs) after administering C21. What could be the cause?
A1: This is likely due to off-target effects of this compound. While C21 was developed as a more specific alternative to Clozapine-N-oxide (CNO), it is not entirely inert and can interact with endogenous receptors, especially at higher doses.[1][2]
Known off-target effects of C21 include:
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Diuresis: At doses of 1.0-3.0 mg/kg, C21 can cause a significant increase in urine output in wild-type mice.[2] This is thought to be mediated by the antagonism of M3 muscarinic receptors in the bladder.
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Changes in Neuronal Activity: In rats, a 1 mg/kg dose of C21 has been shown to increase the activity of nigral dopaminergic neurons in control animals.
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Potential Antagonism at other GPCRs: C21 has shown binding affinity for other G protein-coupled receptors, such as serotonergic 5-HT2 and histaminergic H1 receptors. At these receptors, it may act as a functional antagonist.
Troubleshooting Steps:
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Dose Reduction: The most critical step is to determine the minimal effective dose of C21 for your specific DREADD-expressing neuronal population. A dose-response curve is highly recommended. For example, reducing the C21 dose to 0.5 mg/kg was shown to eliminate off-target effects on nigral neurons in male rats while still effectively activating the inhibitory DREADD hM4Di.
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Rigorous Controls: It is imperative to include a control group of animals that do not express the DREADD but receive the same dose of C21. This will help you to distinguish between DREADD-mediated effects and off-target effects.
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Alternative Agonists: If dose reduction does not resolve the off-target effects, consider using an alternative DREADD agonist. However, be aware that other agonists also have potential off-target effects, particularly at higher doses.
Q2: My experimental results with C21 are inconsistent. What could be the contributing factors?
A2: Inconsistent results can stem from several factors, including the dose of C21, animal stress levels, and experimental design.
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Dose-Dependent Effects: As mentioned above, the effects of C21, both on-target and off-target, are dose-dependent. Small variations in administered concentrations can lead to variability in your results.
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Stress: High levels of stress in experimental animals can mask the off-target effects of DREADD agonists. Therefore, proper habituation of the animals to the experimental procedures is crucial.
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Pharmacokinetics: The timing of your behavioral or physiological measurements relative to C21 administration is important. C21 has favorable pharmacokinetic properties and excellent brain penetration, but its concentration in the brain and periphery will change over time.
Troubleshooting Steps:
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Standardize Dosing: Ensure precise and consistent preparation and administration of your C21 solutions.
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Habituation: Implement a thorough habituation protocol to minimize stress in your animals.
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Time-Course Experiments: Conduct pilot studies to determine the optimal time window for your measurements after C21 administration.
Q3: Should I use C21 or CNO for my experiments?
A3: The choice between C21 and CNO depends on the specific requirements of your experiment.
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CNO's Main Drawback: The primary concern with CNO is its in vivo reverse metabolism to clozapine. Clozapine is a potent psychoactive drug with a wide range of off-target effects and it readily crosses the blood-brain barrier. This can be a significant confounding factor in many studies.
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C21's Advantage: C21 does not undergo this back-metabolism to clozapine, which is a major advantage.
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C21's Caveats: As discussed, C21 is not without its own dose-dependent off-target effects.
Recommendation: For many applications, C21 is a better choice than CNO due to the absence of clozapine conversion. However, it is crucial to be aware of its potential off-target effects and to mitigate them through careful dose selection and the use of appropriate controls.
Q4: Are there other alternatives to C21 and CNO?
A4: Yes, other DREADD agonists have been developed, including JHU37160.
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JHU37160: This agonist has higher potency and better blood-brain barrier penetration compared to CNO and C21. However, it is also not devoid of off-target effects. High doses (0.5 and 1 mg/kg) have been shown to increase anxiety-like behavior in rats, and a 10 mg/kg dose can have a sedative effect in mice.
The same principles of careful dose-response studies and rigorous controls apply to all DREADD agonists.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of various DREADD agonists. This data can help in comparing the potency and potential for off-target effects.
Table 1: Binding Affinities (Ki, nM) of DREADD Agonists at Muscarinic DREADDs and Wildtype Receptors
| Compound | hM1Dq | hM4Di | hM1 (wildtype) | hM4 (wildtype) |
| C21 | >10-fold higher affinity than wildtype | >10-fold higher affinity than wildtype | Weak to moderate affinity | Weak to moderate affinity |
| CNO | >10-fold higher affinity than wildtype | >10-fold higher affinity than wildtype | Low affinity | Low affinity |
| Perlapine | Small increase in affinity vs. wildtype | Small increase in affinity vs. wildtype | - | - |
| Acetylcholine | >10-fold reduction in affinity | >10-fold reduction in affinity | High affinity | High affinity |
Data compiled from.
Table 2: Effective Concentrations (EC50) of DREADD Agonists
| Compound | DREADD Receptor | EC50 (nM) |
| C21 | hM3Dq | 1.7 |
| CNO | hM3Dq | 6.0 |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of C21 Off-Target Effects on Locomotor Activity
Objective: To determine if a given dose of C21 produces off-target effects on spontaneous locomotor activity in wild-type animals.
Materials:
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This compound (C21)
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Vehicle solution (e.g., saline or 0.5% DMSO in saline)
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Wild-type rodents (mice or rats)
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Open field arena
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Automated tracking software
Methodology:
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Habituation: Habituate the animals to the testing room and the open field arena for several days prior to the experiment to reduce stress-induced locomotor changes.
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Animal Groups:
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Group 1 (Control): Receive a vehicle injection.
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Group 2 (Experimental): Receive the chosen dose of C21.
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Agonist Administration: Administer C21 or vehicle via the desired route (e.g., intraperitoneal injection).
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Data Acquisition: Immediately after injection, place the animal in the center of the open field arena and record locomotor activity for 60-120 minutes using an automated tracking system.
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Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Compare the results between the C21-treated and vehicle-treated groups. A significant difference in any of these parameters in the absence of DREADD expression would indicate an off-target effect of C21.
Protocol 2: General In Vivo DREADD Experiment with Appropriate Controls
Objective: To investigate the function of a specific neuronal population using DREADD technology while controlling for potential off-target effects of the agonist.
Materials:
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Viral vector encoding the DREADD of interest (e.g., AAV-hM3Dq-mCherry)
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Viral vector encoding a control fluorescent protein (e.g., AAV-mCherry)
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DREADD Agonist (e.g., C21)
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Vehicle solution
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Stereotaxic surgery setup
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Apparatus for behavioral or physiological measurement
Methodology:
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DREADD Expression: Inject the DREADD-encoding virus into the target brain region of the experimental animals via stereotaxic surgery. A control group should be injected with the control virus. Allow sufficient time for viral expression (typically 3-4 weeks).
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Animal Groups:
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Group A (Experimental): Express the DREADD and receive the agonist.
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Group B (Control 1): Express the DREADD and receive the vehicle.
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Group C (Control 2): Express the control virus (e.g., mCherry) and receive the agonist.
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Group D (Control 3): Express the control virus and receive the vehicle.
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Habituation: Habituate all animals to the experimental procedures and testing environment.
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Agonist Administration: Administer the DREADD agonist or vehicle to the respective groups.
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Behavioral/Physiological Testing: Conduct the desired experiment at the appropriate time point after agonist administration.
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Data Analysis: Compare the results across all four groups. A true DREADD-mediated effect should only be observed in Group A. Any effects seen in Group C would indicate off-target effects of the agonist.
Visualizations
Caption: DREADD agonist binding to Gq or Gi coupled receptors.
References
troubleshooting lack of response to DREADD agonist 21
Welcome to the technical support center for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the DREADD agonist C21, particularly when encountering a lack of response.
Frequently Asked Questions (FAQs)
Q1: We are not observing any response to C21 in our DREADD-expressing animals. What are the primary potential causes?
A1: A lack of response to C21 in a DREADD experiment can stem from several factors, broadly categorized as issues with the DREADD receptor expression, problems with the agonist itself, or suboptimal experimental design.
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DREADD Expression Issues:
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Insufficient Expression: The viral vector carrying the DREADD construct may not have transduced the target cell population effectively, leading to low or non-existent receptor expression.
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Incorrect Localization: The DREADD receptors may not be correctly trafficked to the cell membrane where they can interact with the agonist.
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Inadequate Validation: It is crucial to validate DREADD expression and functionality before proceeding with behavioral or physiological experiments.[1][2][3]
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Agonist-Related Problems:
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Suboptimal Dosage: The dose of C21 may be too low to effectively activate the DREADD receptors. A dose-response study is essential to determine the optimal concentration for your specific experimental conditions.[4][5]
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Degradation or Improper Storage: C21, like any chemical compound, can degrade if not stored correctly. Ensure it is stored at -20°C and protected from light.
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Solubility Issues: While a water-soluble salt form of C21 is available, improper preparation of the solution can lead to a lower effective concentration.
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Experimental Design Flaws:
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Inappropriate Controls: The absence of proper controls, such as DREADD-expressing animals receiving a vehicle and non-DREADD expressing animals receiving C21, makes it difficult to ascertain if an effect is DREADD-mediated.
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Timing of Administration and Observation: The pharmacokinetic profile of C21 should be considered. The window for observing a behavioral or physiological response might be missed if the timing between C21 administration and data collection is not optimized.
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Off-Target Effects: At higher doses, C21 can have off-target effects that may mask or counteract the intended DREADD-mediated response. It has been shown to act as an antagonist at some endogenous receptors, which could lead to unexpected biological consequences.
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Troubleshooting Guides
Guide 1: Verifying DREADD Expression and Functionality
If you suspect an issue with DREADD expression, follow these steps to validate your system.
Experimental Protocol: Immunohistochemistry for DREADD Expression
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Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain tissue. Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
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Sectioning: Section the brain tissue containing the target region at 30-40 µm using a cryostat or vibratome.
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Immunostaining:
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Permeabilize the tissue sections with a solution containing Triton X-100.
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Block non-specific binding using a blocking buffer (e.g., with normal goat serum).
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Incubate the sections with a primary antibody against the tag on your DREADD construct (e.g., HA, mCherry, or GFP).
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Wash the sections and incubate with a fluorescently labeled secondary antibody.
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Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
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Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope to confirm the presence and location of DREADD expression in your target cell population.
Experimental Protocol: Validating DREADD Function with c-Fos Immunohistochemistry
For excitatory Gq-DREADDs (hM3Dq), activation should lead to an increase in neuronal activity, which can be visualized by staining for the immediate early gene product, c-Fos.
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Animal Groups:
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Group 1: DREADD-expressing animals + C21
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Group 2: DREADD-expressing animals + Vehicle
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Group 3: Control virus (e.g., GFP only) animals + C21
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C21 Administration: Administer the determined optimal dose of C21 (or vehicle) to the respective groups.
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Tissue Collection: 90 minutes after C21 injection, perfuse the animals and collect the brain tissue as described above.
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c-Fos Staining: Perform immunohistochemistry as described above, using a primary antibody against c-Fos.
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Analysis: Quantify the number of c-Fos positive cells that also express the DREADD reporter (e.g., mCitrine) in the target region. A significant increase in c-Fos expression in the DREADD + C21 group compared to the control groups indicates functional Gq-DREADD activation.
Guide 2: Optimizing C21 Dosage and Administration
Determining the correct dose of C21 is critical for successful DREADD activation while avoiding off-target effects.
Experimental Protocol: C21 Dose-Response Study
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Animal Groups: Prepare several groups of DREADD-expressing animals.
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Dose Selection: Based on literature, select a range of C21 doses to test. For intraperitoneal (i.p.) injections in mice, a starting range of 0.1 mg/kg to 3 mg/kg is often used. Note that doses higher than 1 mg/kg have been associated with off-target effects.
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Administration: Administer the different doses of C21 to the respective groups. Include a vehicle control group.
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Behavioral/Physiological Measurement: At a consistent time point after injection (e.g., 30 minutes), perform your behavioral or physiological assay.
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Data Analysis: Plot the observed response as a function of the C21 dose to determine the minimal effective dose that produces a significant effect compared to the vehicle control.
Data Presentation: C21 Potency and Dosage
| DREADD Receptor | Agonist | Potency (pEC50) | Recommended Starting Dose (in vivo, mice, i.p.) | Reference |
| hM3Dq | C21 | 8.48 | 0.1 - 1 mg/kg | |
| hM4Di | C21 | 7.77 | 0.5 - 1 mg/kg | |
| hM1Dq | C21 | 8.91 | Not consistently reported |
Note: pEC50 values are from in vitro studies and the optimal in vivo dose can vary depending on the animal model, administration route, and specific neuronal circuit being studied.
Visualizations
DREADD Signaling Pathways
Caption: Signaling pathways for Gq- and Gi-coupled DREADDs upon activation by C21.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the lack of response to C21 in DREADD experiments.
Decision Tree for Agonist Selection
Caption: A decision tree to guide the selection of a DREADD agonist based on experimental needs.
References
Technical Support Center: Managing DREADD Agonist 21 (C21)-Induced Diuresis in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diuresis as a side effect of DREADD agonist 21 (C21) administration in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C21) and why is it used?
A1: this compound (C21), also known as Compound 21, is a synthetic ligand designed to selectively activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3][4][5] DREADDs are modified G protein-coupled receptors (GPCRs) that are unresponsive to their natural ligands but can be activated by specific synthetic compounds like C21. This technology allows for precise remote control over the activity of specific cell populations in vivo. C21 is often favored over the first-generation DREADD agonist Clozapine-N-Oxide (CNO) because it does not metabolize to clozapine, a compound with its own psychoactive effects, thus offering a cleaner chemogenetic tool.
Q2: What is C21-induced diuresis?
A2: C21-induced diuresis is an off-target effect observed in mice, characterized by a significant, acute increase in urine production following the administration of C21. This effect has been documented even in wild-type mice that do not express any DREADD receptors, indicating it is a direct pharmacological action of the compound itself.
Q3: At what doses of C21 is diuresis typically observed?
A3: Diuresis is a dose-dependent side effect of C21. Studies have shown that doses of 1.0 mg/kg and higher reliably induce acute diuresis in mice. In contrast, a dose of 0.3 mg/kg has been shown to be effective for DREADD activation in some studies without causing significant diuresis.
Q4: What is the proposed mechanism for C21-induced diuresis?
A4: The exact mechanism is still under investigation, but current evidence points towards two primary hypotheses:
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Muscarinic M3 Receptor Antagonism: C21 has been shown to bind to and antagonize endogenous muscarinic M3 receptors, which are involved in bladder smooth muscle contraction. By inhibiting these receptors, C21 may lead to bladder relaxation and increased voiding volume.
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Vasopressin V2 Receptor Antagonism: Another possibility is that C21 may act as an antagonist at vasopressin V2 receptors in the kidney. Antagonism of these receptors is known to increase water excretion.
Q5: Are there any alternatives to C21 that do not cause diuresis?
A5: Research into alternative DREADD agonists is ongoing. Deschloroclozapine (DCZ) is another potent and specific DREADD agonist that is being investigated and may have a different side-effect profile. However, thorough characterization of any new agonist is necessary. For now, careful dose selection and appropriate controls are the primary methods for managing the side effects of existing agonists.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving C21.
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in urination or wet bedding in C21-treated mice. | C21-induced diuresis. | 1. Confirm the dose: Ensure you are using the lowest effective dose for your specific DREADD-expressing neuronal population. Doses of 1.0 mg/kg and above are known to cause diuresis. 2. Run control experiments: Administer the same dose of C21 to wild-type mice (not expressing DREADDs) to quantify the diuretic effect independently of DREADD activation. 3. Consider a lower dose: If your experimental design allows, test a lower dose of C21 (e.g., 0.3 mg/kg) to see if it maintains DREADD-mediated effects while minimizing diuresis. |
| Variability in behavioral or physiological data from C21-treated mice. | Dehydration or physiological stress due to diuresis may be a confounding factor. | 1. Monitor hydration status: Ensure all mice have ad libitum access to water. Consider providing a hydrogel or other supplemental water source, especially for longer experiments. 2. Acclimatize animals: Allow mice to acclimate to handling and injection procedures to minimize stress-induced physiological changes. 3. Include appropriate controls: As mentioned above, wild-type controls receiving C21 are crucial to isolate the effects of diuresis from the intended DREADD-mediated effects. |
| Concern about off-target effects of C21 on experimental outcomes. | C21 has been shown to bind to other endogenous receptors besides the intended DREADD target. | 1. Thorough literature review: Investigate whether the known off-target receptors of C21 (e.g., muscarinic, serotonin, dopamine receptors) are likely to influence your specific experimental paradigm. 2. Dose-response curve: Generate a dose-response curve for your DREADD-mediated effect of interest to identify the minimal effective dose of C21. 3. Alternative agonists: If significant off-target effects are a major concern, consider exploring other DREADD agonists like DCZ, keeping in mind the need for their own thorough validation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on C21-induced diuresis.
Table 1: Dose-Dependent Effects of C21 on Urine Output and Glomerular Filtration Rate (GFR) in Anesthetized Mice
| C21 Dose | Change in Urine Output | Change in GFR | Diuretic Effect |
| 0.3 mg/kg | No significant change | No significant increase | Not observed |
| 1.0 mg/kg | ~4-fold increase | Significantly increased | Observed |
Table 2: C21 Effects on Bladder Smooth Muscle (BSM) Contraction In Vitro
| C21 Concentration | Effect on EFS-induced BSM Contraction | Implication |
| Starting at 0.1 µM | Dose-dependent inhibition | Antagonist at muscarinic M3 receptors |
| 100 µM | Almost complete inhibition | Potent antagonist at muscarinic M3 receptors |
Experimental Protocols
Protocol 1: Assessment of C21-Induced Diuresis using Voiding Spot Assay (VSA) in Awake Mice
This protocol is adapted from studies investigating the off-target renal effects of C21.
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Animal Preparation:
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Use adult male or female mice.
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House mice individually for the duration of the assay to ensure accurate urine collection per animal.
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Ensure mice are acclimated to the testing environment.
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Assay Procedure:
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Place a pre-weighed piece of filter paper on the bottom of the cage.
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Administer C21 via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.3 mg/kg, 1.0 mg/kg, and 3.0 mg/kg) and a vehicle control (e.g., sterile saline or 5% dextrose in water - D5W).
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Return the mouse to its cage.
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The assay duration should be based on the known pharmacokinetics of C21-induced diuresis, which is acute and can last for approximately 1-2 hours. A 90-minute assay is a reasonable timeframe.
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After the assay period, remove the mouse and the filter paper.
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Data Analysis:
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Allow the filter paper to dry completely.
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Weigh the dried filter paper and subtract the initial weight to determine the total urine volume.
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The filter paper can be photographed under UV light to visualize and quantify the number and size of urine spots.
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Compare the total urine volume and spot characteristics between the different C21 dose groups and the vehicle control.
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Visualizations
Caption: Proposed signaling pathway for C21-induced diuresis.
Caption: Logical workflow for control experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 5. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DREADD Agonist 21 (C21) for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DREADD Agonist 21 (C21) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for C21 in in vitro assays?
A1: The optimal concentration of C21 is highly dependent on the specific DREADD receptor being targeted (e.g., hM3Dq, hM4Di) and the cell type used in your assay. A good starting point is to perform a dose-response curve to determine the EC50 for your specific system. Based on published data, potent activation is typically observed in the low nanomolar range. For instance, the EC50 for hM3Dq is reported to be approximately 1.7 nM.[1][2]
Q2: How should I dissolve and store this compound?
A2: C21 is soluble in DMSO and ethanol up to 100 mM. For aqueous solutions, the water-soluble salt, this compound hydrochloride, is available and readily dissolves in water up to 100 mM.[3] If possible, it is best to make up solutions and use them immediately, certainly within 48 hours. For longer-term storage, aliquot the solution into tightly sealed vials and store at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour before opening.
Q3: What are the known off-target effects of C21 and how can I control for them?
A3: While C21 is a potent and selective DREADD agonist, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to have weak to moderate binding affinity for a range of wild-type G protein-coupled receptors (GPCRs), including muscarinic, dopamine, serotonin, and histamine receptors. At micromolar concentrations, C21 can act as an antagonist at M3 muscarinic receptors. To control for off-target effects, it is crucial to include a control group of cells that do not express DREADDs but are treated with the same concentrations of C21. This will help to distinguish between DREADD-mediated and off-target responses.
Q4: I am not observing any response after applying C21. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
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Suboptimal C21 Concentration: The concentration of C21 may be too low to activate the DREADD receptors effectively. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and DREADD expression level.
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Poor DREADD Expression: Insufficient expression of the DREADD receptor in your in vitro system will lead to a weak or absent signal. Verify the expression of your DREADD construct using techniques like Western blotting, immunocytochemistry, or by using a reporter gene (e.g., GFP).
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Agonist Degradation: Improper storage of C21 can lead to its degradation. Ensure that it is stored correctly, and if in doubt, use a fresh stock.
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Cell Health: The health and viability of your cells are critical for a robust response. Ensure that your cells are healthy and not compromised before and during the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No response or weak signal | Low C21 concentration. | Perform a dose-response curve starting from low nM to µM range to determine the optimal concentration. |
| Poor DREADD expression. | Verify DREADD expression using appropriate methods (e.g., Western blot, immunofluorescence). | |
| Degraded C21. | Prepare fresh C21 solution from a properly stored stock. | |
| Issues with the assay readout. | Ensure your detection method (e.g., calcium imaging, cAMP assay) is optimized and functioning correctly. | |
| High background signal or off-target effects | C21 concentration is too high. | Lower the concentration of C21. Use the lowest effective concentration determined from your dose-response curve. |
| C21 is binding to endogenous receptors. | Include a control group of non-DREADD-expressing cells treated with C21 to identify off-target effects. | |
| Contamination of cell culture. | Ensure aseptic techniques and check for contamination. | |
| Inconsistent results between experiments | Variability in cell culture (passage number, density). | Maintain consistent cell culture conditions. |
| Inconsistent C21 preparation. | Prepare C21 solutions fresh for each experiment or use aliquots from a single stock. | |
| Pipetting errors. | Ensure accurate and consistent pipetting. |
Quantitative Data Summary
Table 1: In Vitro Potency (pEC50 and EC50) of this compound (C21)
| DREADD Receptor | pEC50 | EC50 (nM) | Reference |
| hM1Dq | 8.91 | ~1.23 | |
| hM3Dq | 8.48 | ~3.31 | |
| hM4Di | 7.77 | ~16.98 | |
| hM3Dq | - | 1.7 |
Note: pEC50 is the negative logarithm of the EC50 value. EC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| Water Solubility (as HCl salt) | Up to 100 mM | |
| Short-term Solution Stability | Use within 48 hours at room temperature | |
| Long-term Solution Storage | Aliquot and store at -20°C for up to 1 month |
Experimental Protocols
Protocol 1: General In Vitro DREADD Activation Assay
This protocol provides a general workflow for activating DREADD-expressing cells in vitro with C21 and measuring a downstream response.
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Cell Culture: Plate DREADD-expressing cells and control (non-expressing) cells in a suitable multi-well plate at an appropriate density and allow them to adhere overnight.
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Agonist Preparation: Prepare a stock solution of C21 in the recommended solvent (e.g., DMSO). Subsequently, prepare a serial dilution of C21 in a physiological buffer (e.g., HBSS) to generate a range of concentrations for your dose-response curve.
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Assay Procedure:
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Wash the cells with the physiological buffer.
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Add the different concentrations of the C21 working solutions to the respective wells.
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Incubate for a period sufficient to elicit a response (this will be assay-dependent and may require optimization).
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Data Acquisition: Measure the cellular response using an appropriate assay, such as a calcium mobilization assay or a cAMP assay.
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Data Analysis: For a dose-response experiment, plot the response against the log of the C21 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Troubleshooting workflow for no or weak response in DREADD assays.
Caption: Simplified hM3Dq (Gq-coupled) DREADD signaling pathway.
Caption: Simplified hM4Di (Gi-coupled) DREADD signaling pathway.
References
DREADD Agonist 21 (C21): A Technical Support Guide on Functional Antagonism
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential for functional antagonism with the DREADD agonist, Compound 21 (C21). Careful consideration of dose-response relationships and appropriate control experiments are critical for the accurate interpretation of data generated using this chemogenetic tool.
Frequently Asked Questions (FAQs)
Q1: What is DREADD Agonist 21 (C21) and why is it used?
A1: this compound (C21) is a synthetic ligand designed to potently and selectively activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It is often used as an alternative to Clozapine-N-Oxide (CNO) for in vivo studies, in part because it is not believed to be metabolized to clozapine, which can have its own psychoactive effects.
Q2: What is functional antagonism in the context of C21?
A2: Functional antagonism occurs when C21, while activating the intended DREADD receptor, also binds to and blocks the action of endogenous G protein-coupled receptors (GPCRs). This can lead to off-target effects that may confound experimental results. C21 has been shown to act as a functional antagonist at several native receptors, including muscarinic, dopaminergic, serotonergic, and histaminergic receptors.[1][2][3][4][5]
Q3: At what doses are the off-target effects of C21, including functional antagonism, typically observed?
A3: The off-target effects of C21 are dose-dependent. Studies in rodents suggest that doses of 1 mg/kg and higher are more likely to produce significant off-target effects. Lower doses, such as 0.5 mg/kg in rats, have been shown to circumvent these unspecific effects while still effectively activating inhibitory DREADDs.
Q4: What are some of the reported physiological consequences of C21's off-target functional antagonism?
A4: Off-target effects of C21 have been linked to several physiological changes in animals not expressing DREADDs, including:
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Increased activity of nigral dopaminergic neurons.
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Acute diuresis and increased glomerular filtration rate.
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Alterations in sleep architecture, including suppression of REM sleep.
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Inhibition of bladder smooth muscle contraction.
Q5: How can I control for the potential functional antagonism of C21 in my experiments?
A5: The most critical control is to administer the same dose of C21 to a cohort of animals that do not express the DREADD receptor. These control animals should ideally be littermates of the experimental group and can be wild-type or express a reporter gene (e.g., mCherry) instead of the DREADD. This allows for the differentiation of DREADD-mediated effects from off-target ligand effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected behavioral or physiological effects are observed in DREADD-expressing animals following C21 administration. | The observed effects may be due to off-target functional antagonism of C21 at endogenous receptors rather than specific DREADD activation. | 1. Run a control experiment with C21 in DREADD-negative animals to determine if the effect persists.2. Perform a dose-response curve for C21 to find the lowest effective dose that activates the DREADD without causing the off-target effect.3. Consider using an alternative DREADD agonist with a different off-target profile. |
| No observable effect after C21 administration in DREADD-expressing animals. | 1. Insufficient DREADD expression.2. The C21 dose is too low.3. The targeted neuronal population does not regulate the measured outcome.4. Functional antagonism of C21 at an inhibitory receptor is masking the excitatory DREADD effect (or vice-versa). | 1. Verify DREADD expression via immunohistochemistry or a reporter gene.2. Increase the C21 dose, but be mindful of the potential for off-target effects at higher concentrations.3. Re-evaluate the neuroanatomical and functional role of the targeted cells.4. Investigate potential off-target receptors in your tissue of interest. |
| Variable or inconsistent results across animals. | 1. Inconsistent C21 dosage or administration.2. Sex-dependent differences in C21's off-target effects.3. Variability in DREADD expression. | 1. Ensure accurate and consistent dosing and injection procedures.2. Analyze data for males and females separately and consider that they may respond differently to C21.3. Confirm DREADD expression levels in all experimental animals post-hoc. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of C21 with both DREADD and endogenous receptors.
Table 1: In Vitro Potency and Affinity of C21 at Muscarinic DREADDs
| Receptor | Assay | Value | Reference |
| hM1Dq | pEC50 (agonist) | 8.91 | |
| hM4Di | pEC50 (agonist) | 7.77 | |
| hM3Dq | Ki (from [3H]clozapine displacement) | 230 nM | |
| hM4Di | Ki (from [3H]clozapine displacement) | 91 nM |
Table 2: In Vitro Binding Affinity and Functional Antagonism of C21 at Endogenous Receptors
| Receptor | Assay | Value | Finding | Reference |
| hM1 (wild-type) | pKi (binding affinity) | 5.97 | Weak binding | |
| hM1 (wild-type) | pERK assay | - | Weak functional antagonism | |
| hM4 (wild-type) | pKi (binding affinity) | 5.44 | Weak binding | |
| hM4 (wild-type) | pERK assay | - | Weak functional antagonism | |
| hD1 | cAMP assay | - | Antagonism observed | |
| hD2 | Gi-dissociation assay | - | Antagonism observed | |
| 5-HT2 (Gi-coupled) | - | - | Potential competitive antagonist | |
| H1 (Gq-coupled) | - | - | Potential competitive antagonist | |
| M3 (mouse, bladder) | Myography | - | Effective antagonist |
Table 3: In Vivo Dose-Dependent Effects of C21
| Animal Model | Dose | Effect | Finding | Reference |
| Male Rats (TH-Cre) | 1 mg/kg | Increased nigral neuron activity in control animals | Significant off-target effect | |
| Male Rats (TH-Cre) | 0.5 mg/kg | No off-target effect in control animals; selective inhibition of nigral neurons in hM4Di-expressing animals | Circumvented unspecific effect | |
| Female Rats (TH-Cre) | 0.5 mg/kg | Transient and residual off-target effect | Mitigated the inhibitory DREADD-mediated effect | |
| Anesthetized Mice | 1.0 mg/kg | ~4-fold increase in urine output and increased GFR | Acute diuretic effect | |
| Anesthetized Mice | 0.3 mg/kg | No significant diuretic effect | Dose-dependent effect | |
| Awake Mice | 1.0 - 3.0 mg/kg | Increased voiding size | Off-target effect on bladder function |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology to Assess Off-Target Neuronal Activation
This protocol is adapted from studies investigating the effects of C21 on nigral dopaminergic neurons in rats.
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Animal Model: Use both DREADD-expressing animals (e.g., TH-Cre rats with AAV-hM4Di-mCherry injection in the substantia nigra pars compacta, SNc) and control animals (e.g., expressing only mCherry).
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Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., chloral hydrate).
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Electrophysiological Recording:
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Perform single-unit extracellular recordings of identified dopaminergic neurons in the SNc.
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Establish a stable baseline firing rate for at least 10 minutes.
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C21 Administration:
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Administer C21 intraperitoneally (i.p.) at the desired dose (e.g., 0.5 mg/kg or 1.0 mg/kg).
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Continue recording neuronal activity for a prolonged period (e.g., up to 240 minutes) to observe the full time-course of any effect.
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Data Analysis: Compare the change in neuronal firing rate from baseline in DREADD-expressing versus control animals. A change in the control group indicates an off-target effect.
Protocol 2: In Vitro Myography to Test for Functional Antagonism on Smooth Muscle
This protocol is based on studies evaluating the effect of C21 on bladder smooth muscle contraction.
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Tissue Preparation:
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Isolate bladder smooth muscle strips from wild-type mice.
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Mount the strips in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
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Induction of Contraction:
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Induce contractions using electrical field stimulation (EFS) or a muscarinic agonist like carbachol. .
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C21 Application:
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Once stable contractions are achieved, add C21 to the bath in a cumulative, dose-dependent manner (e.g., from 0.1 µM to 100 µM).
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Data Analysis:
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Measure the change in contractile force in response to each concentration of C21. A dose-dependent inhibition of contraction indicates functional antagonism at the receptors mediating contraction (e.g., M3 muscarinic receptors).
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Visualizations
Caption: Canonical signaling pathway for the inhibitory DREADD (hM4Di) upon activation by C21.
Caption: Logical workflow for identifying C21 off-target effects using control animals.
Caption: Mechanism of C21 functional antagonism at endogenous GPCRs.
References
- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats | PLOS One [journals.plos.org]
- 3. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
Technical Support Center: DREADD Agonist 21 (Compound 21)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected behavioral effects and other experimental issues related to the use of DREADD agonist 21 (C21).
Frequently Asked Questions (FAQs)
Q1: What is this compound (C21) and why is it used as an alternative to CNO?
A1: this compound (C21) is a potent and selective synthetic ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly the hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1] It was developed as an alternative to the commonly used DREADD actuator, clozapine-N-oxide (CNO), primarily because C21 does not metabolize to clozapine in vivo.[2] This avoids potential off-target effects associated with clozapine, which can interact with a variety of endogenous receptors.[3]
Q2: What are the known unexpected or off-target behavioral effects of C21?
A2: While C21 is designed to be pharmacologically inert at endogenous receptors, several dose-dependent, off-target effects have been reported in control animals (not expressing DREADDs). These include:
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Increased Neuronal Activity: At higher doses (e.g., 1 mg/kg in rats), C21 can cause a robust and long-lasting increase in the activity of certain neurons, such as nigral dopaminergic neurons.[4][5]
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Acute Diuresis: C21 has been shown to cause a significant, dose-dependent increase in urine output in mice, an effect observed at doses of 1.0–3.0 mg/kg.
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Sleep Modulation: C21 can alter sleep-wake patterns and brain activity during sleep in mice, similar to effects observed with CNO.
Q3: How can I minimize the risk of off-target behavioral effects with C21?
A3: The most critical factors in minimizing off-target effects are careful dose selection and the use of appropriate control groups.
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Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the lowest effective dose of C21 for your specific DREADD-expressing neuronal population and behavioral paradigm.
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Appropriate Controls: Always include a control group of animals that do not express the DREADD but receive the same dose of C21 as the experimental group. This is essential to differentiate DREADD-mediated effects from off-target effects of the compound.
Q4: What is the recommended dose range for C21 in rodents?
A4: The recommended dose for C21 can vary depending on the species, the targeted neuronal population, and the desired effect.
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In mice , doses between 0.3 mg/kg and 3 mg/kg have been shown to be effective for DREADD activation with minimal off-target effects in some studies. However, other studies suggest that doses as low as 1 mg/kg can produce off-target effects.
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In rats , a dose of 0.5 mg/kg was found to be effective for hM4Di activation without the off-target neuronal activation seen at 1 mg/kg.
Q5: What are the pharmacokinetic properties of C21?
A5: C21 generally exhibits favorable pharmacokinetic properties, including good brain penetrability and a longer-lasting presence in the brain compared to CNO.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected behavioral effects observed in control (non-DREADD) animals. | 1. The dose of C21 is too high, leading to off-target receptor engagement. 2. The observed behavior is a known off-target effect of C21 (e.g., diuresis, altered sleep). | 1. Perform a dose-response curve to identify the minimal effective dose for DREADD activation. 2. If the behavior is a known side effect, consider whether it confounds your primary measurement and adjust the experimental design or interpretation accordingly. 3. Ensure rigorous use of control groups (wild-type animals receiving C21) to quantify the off-target effect. |
| No observable behavioral effect after C21 administration in DREADD-expressing animals. | 1. Insufficient DREADD expression in the target neuronal population. 2. The dose of C21 is too low to effectively activate the DREADDs. 3. Incorrect timing of behavioral testing relative to C21 administration. 4. The targeted neuronal population does not mediate the observed behavior. | 1. Verify DREADD expression using immunohistochemistry or other methods post-mortem. 2. Increase the dose of C21, while carefully monitoring for off-target effects in control animals. 3. Adjust the timing of behavioral testing. Peak plasma concentrations of C21 are typically observed within 30 minutes of intraperitoneal injection. 4. Re-evaluate the hypothesized role of the targeted neuronal circuit. |
| High variability in behavioral responses within the same experimental group. | 1. Inconsistent DREADD expression levels across animals. 2. Variability in C21 metabolism or distribution. 3. Differences in the accuracy of stereotaxic injections. | 1. Validate DREADD expression for each animal and correlate it with the behavioral data. 2. Ensure consistent administration of C21 (e.g., route, time of day). 3. Refine surgical procedures and verify cannula placement post-mortem. |
Data Presentation
Table 1: Pharmacokinetic and Recommended Dose Summary for this compound (C21)
| Parameter | Value/Range | Species | Notes | Reference(s) |
| Effective Dose Range | 0.3 - 3 mg/kg | Mouse | Higher doses may increase the risk of off-target effects. | |
| 0.5 mg/kg | Rat | Found to be effective for hM4Di activation without off-target neuronal excitation seen at 1 mg/kg. | ||
| Time to Peak Plasma Concentration (i.p.) | ~30 minutes | Mouse | ||
| Brain Penetration | Excellent | Mouse | Superior to CNO. | |
| Metabolism | Does not convert to clozapine. | Mouse, Rat | A key advantage over CNO. |
Experimental Protocols
General Protocol for In Vivo DREADD Activation with C21 in Rodents
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DREADD Expression:
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Deliver an adeno-associated virus (AAV) vector encoding the desired DREADD (e.g., hM3Dq or hM4Di) to the target brain region via stereotaxic surgery.
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Allow for a sufficient viral expression period, typically 3-4 weeks, before commencing behavioral experiments.
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C21 Solution Preparation:
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Dissolve C21 powder in a suitable vehicle. For example, for a 1 mg/kg dose, a 0.2 mg/mL solution can be prepared in 0.9% saline. Some protocols may use a small amount of DMSO to aid dissolution, which is then diluted in saline. The final DMSO concentration should be kept low (e.g., < 5%).
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Prepare the solution fresh on the day of the experiment.
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Agonist Administration:
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Habituate the animals to the injection procedure to minimize stress.
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Administer the C21 solution via intraperitoneal (i.p.) injection. The injection volume is calculated based on the animal's body weight.
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Behavioral Testing:
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Conduct the behavioral experiment at a predetermined time point after C21 administration, considering the pharmacokinetic profile of the agonist (typically 15-30 minutes post-injection).
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Control Groups:
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Essential Control: Include a group of animals that do not express the DREADD but receive the same dose of C21. This group is critical for identifying any off-target effects of the compound.
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Vehicle Control: Include a group of DREADD-expressing animals that receive a vehicle injection to control for the effects of the injection procedure and the vehicle itself.
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Histological Verification:
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At the end of the experiment, perfuse the animals and collect the brain tissue.
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Perform immunohistochemistry to verify the location and extent of DREADD expression.
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Mandatory Visualizations
Signaling Pathways
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway activated by Compound 21.
Caption: hM4Di (Gi-coupled) DREADD signaling pathway activated by Compound 21.
Experimental Workflow
Caption: General experimental workflow for in vivo DREADD studies using Compound 21.
References
- 1. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenet… [ouci.dntb.gov.ua]
- 5. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DREADD Agonist 21 (C21) Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability and troubleshoot experiments involving the DREADD agonist 21 (also known as C21 or JHU37160). The following guides and frequently asked questions (FAQs) are designed to tackle specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C21) and why is it used?
A1: this compound (C21) is a second-generation synthetic ligand designed to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic compounds like C21.[3][4] This technology allows for precise, remote, and reversible control over the activity of specific cell populations in vivo.[1] C21 was developed as an alternative to the first-generation DREADD actuator, Clozapine-N-Oxide (CNO), to circumvent issues related to its metabolic conversion to clozapine, which can have off-target effects.
Q2: What are the main types of DREADDs and their signaling pathways?
A2: DREADDs are engineered to couple to specific G-protein signaling pathways, allowing for either activation or inhibition of cellular activity. The three main types are:
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Gq-DREADDs (e.g., hM1Dq, hM3Dq): These receptors couple to the Gαq/11 G-protein, activating phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC), typically resulting in cellular excitation.
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Gi-DREADDs (e.g., hM2Di, hM4Di): These receptors couple to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway generally results in cellular inhibition.
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Gs-DREADDs (e.g., rM3Ds): These receptors couple to the Gαs G-protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of protein kinase A (PKA).
DREADD Signaling Pathways
Caption: Canonical signaling pathways for Gq, Gi, and Gs-coupled DREADDs upon activation by C21.
Troubleshooting Guide
Problem 1: I am observing significant off-target effects in my control animals (not expressing DREADDs) after C21 administration.
Possible Causes and Solutions:
-
Dose-Dependent Off-Target Binding: C21 can bind to and act as a functional antagonist at several endogenous receptors, including serotoninergic, histaminergic, and muscarinic receptors, especially at higher doses. Studies have shown that a dose of 1 mg/kg C21 can increase the activity of nigral neurons in control rats, an effect that is absent at 0.5 mg/kg.
-
Recommendation: Perform a dose-response study to determine the minimal effective dose that activates DREADDs without causing effects in your control (e.g., reporter gene-expressing) animals. Doses between 0.3-3 mg/kg are generally considered effective for DREADD activation with minimal off-target effects in mice.
-
-
Specific Physiological Systems: C21 has been shown to have dose-dependent off-target effects in specific systems, such as causing acute diuresis in wild-type mice at doses of 1.0-3.0 mg/kg. It can also modulate sleep in mice not expressing DREADDs.
-
Recommendation: Always include a DREADD-free control group that receives the same C21 dose. Be aware of potential systemic effects unrelated to your intended DREADD activation.
-
Problem 2: I am seeing high variability in the behavioral or physiological response to C21 between animals.
Possible Causes and Solutions:
-
Sex Differences: There is evidence for sex-specific responses to C21. For example, in rats, a 0.5 mg/kg dose of C21 that was effective and specific in males induced a transient off-target effect in females.
-
Recommendation: Analyze data from male and female subjects separately and consider that the optimal dose may differ between sexes.
-
-
Inconsistent Drug Preparation or Stability: The stability of C21 in solution can affect its potency.
-
Recommendation: For water-soluble C21 dihydrochloride, it is best to make up solutions and use them immediately, or at least within 48 hours. If storage is necessary, aliquot the solution and store it at -20°C for up to one month.
-
-
Variability in DREADD Expression: The level and location of DREADD receptor expression can vary significantly between animals due to factors like viral titer, injection volume, and promoter efficiency.
-
Recommendation: Validate DREADD expression post-mortem using immunohistochemistry or a reporter gene (e.g., mCherry) for every animal and correlate expression levels with the observed effects.
-
Problem 3: I am not observing any effect after C21 administration.
Possible Causes and Solutions:
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Insufficient Dose or Bioavailability: The administered dose may be too low to reach effective concentrations in the target tissue. C21 has excellent brain penetrability, but pharmacokinetics can vary.
-
Recommendation: Conduct a dose-response curve to find the optimal dose for your specific experimental conditions. Ensure proper administration technique (e.g., intraperitoneal injection).
-
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Timing of Observation: The onset and duration of C21's effects are time-dependent. In vivo effects can become evident 90 minutes post-injection and last for several hours.
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Recommendation: Design your behavioral or physiological testing to occur within the expected window of C21's peak effect. This may require a pilot study to determine the optimal time course.
-
-
Low DREADD Expression: Insufficient receptor expression will lead to a weak or absent response.
-
Recommendation: Verify DREADD expression levels. Consider increasing the viral titer or allowing for a longer expression time post-injection.
-
Experimental Protocols & Data
C21 Dosage and Administration
The optimal dose and timing for C21 administration are critical for successful and reproducible experiments. Below is a summary of doses used in published studies.
| Parameter | Species | Dose Range | Route | Key Findings | Citations |
| Effective Dose (Inhibitory DREADD) | Rat (Male) | 0.5 mg/kg | i.p. | Potently activated hM4Di without off-target effects. | |
| Off-Target Effects | Rat (Male) | 1.0 mg/kg | i.p. | Increased nigral neuron activity in control animals. | |
| Effective Dose (Excitatory DREADD) | Mouse | 0.3 - 3.0 mg/kg | i.p. | Activated hM3Dq to modulate feeding behavior. | |
| Off-Target Diuresis | Mouse | 1.0 - 3.0 mg/kg | i.v. | Caused acute diuresis in wild-type mice. Not seen at 0.3 mg/kg. | |
| Chronic Administration | Mouse | 1.0 mg/kg | i.p. | Daily injections for weeks did not alter locomotion, anxiety, or affect. |
C21 Solubility and Stability
| Compound Form | Solvent | Solubility | Storage Recommendation (Solution) | Citations |
| This compound | DMSO, Ethanol | Up to 100 mM | Store at Room Temperature (as solid) | |
| This compound dihydrochloride | Water | Up to 100 mM | Use within 48h; or aliquot and store at -20°C for up to 1 month. |
In Vitro DREADD Activation Potency of C21
| DREADD Receptor | pEC50 | Assay | Citations |
| hM1Dq | 8.91 | In vitro signaling | |
| hM3Dq | 8.48 | In vitro signaling | |
| hM4Di | 7.77 | In vitro signaling |
Recommended Experimental Workflow
To minimize variability and ensure the specificity of your DREADD experiment, a rigorous workflow with appropriate controls is essential.
Caption: A validated workflow for DREADD experiments to ensure specificity and reproducibility.
References
- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DREADD Agonist 21 (C21) Administration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing stress and overcoming challenges during the administration of DREADD agonist 21 (C21).
Troubleshooting Guide
This guide addresses specific issues that may arise during DREADD experiments with C21.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect after C21 administration. | 1. Insufficient DREADD expression: The viral vector carrying the DREADD construct may not have transduced the target cells effectively. 2. Inadequate C21 dose: The dose of C21 may be too low to activate the DREADD receptors. 3. Incorrect timing of observation: The behavioral or physiological measurements are not aligned with the peak activity of C21. 4. Degraded C21 solution: The C21 solution may have lost its potency due to improper storage or handling. | 1. Verify DREADD expression: Use immunohistochemistry or fluorescent reporters (e.g., mCherry) to confirm DREADD expression in the target region. 2. Optimize C21 dose: Perform a dose-response study to determine the optimal dose for your specific DREADD and behavioral paradigm. Doses between 0.3-3 mg/kg are often effective[1][2]. 3. Adjust observation window: Behavioral effects of C21 are typically observed starting 15 minutes after intraperitoneal (i.p.) injection[3][4]. The peak effect can vary, so consider a time-course experiment. 4. Prepare fresh C21 solutions: If possible, make up solutions immediately before use. For storage, aliquot and freeze at -20°C for up to one month[5]. |
| Off-target effects observed in control animals. | 1. C21 binding to endogenous receptors: At higher doses, C21 can bind to other receptors like serotonin, dopamine, and histamine receptors. 2. Stress from handling and injection: The administration procedure itself can induce a stress response in the animals, leading to behavioral changes. 3. Vehicle effects: The vehicle used to dissolve C21 (e.g., DMSO) might have its own biological effects. | 1. Use the lowest effective dose: Titrate the C21 dose to the minimum required to elicit a DREADD-mediated effect to reduce the likelihood of off-target binding. Always include a control group of animals that do not express the DREADD but receive C21. 2. Habituate animals: Acclimatize the animals to handling, restraint, and injection procedures for several days before the experiment to minimize stress. Consider less stressful administration methods if possible. 3. Minimize vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is as low as possible. Run a vehicle-only control group. |
| Inconsistent results between animals. | 1. Variability in DREADD expression: Differences in viral injection sites or transduction efficiency can lead to variable DREADD expression levels. 2. Inconsistent C21 administration: Variations in injection volume or technique can affect the bioavailability of C21. 3. Individual differences in metabolism: Animals may metabolize C21 at different rates. | 1. Refine surgical techniques: Ensure consistent and accurate stereotaxic injections. Verify DREADD expression levels post-mortem. 2. Standardize administration protocol: Use precise techniques for drug administration and ensure all animals are treated consistently. 3. Increase sample size: A larger number of animals can help to account for individual variability. |
| Unexpected behavioral or physiological changes (e.g., sedation, altered sleep, diuresis). | 1. Off-target effects of C21: C21 has been shown to affect sleep patterns in wild-type mice and can cause acute diuresis at higher doses. 2. Interaction with other experimental factors: The observed effects could be a result of C21 interacting with other elements of the experimental paradigm. | 1. Conduct thorough control experiments: Administer C21 to non-DREADD expressing animals to identify any off-target effects specific to your experimental conditions. Be aware of potential known side effects and consider if they could confound your results. 2. Carefully design experiments: Isolate the effects of C21 by having appropriate control groups that account for all other variables. |
Frequently Asked Questions (FAQs)
1. What are the advantages of using this compound (C21) over Clozapine-N-oxide (CNO)?
C21 is an alternative to CNO and does not undergo metabolic conversion to clozapine, which is a concern with CNO as clozapine itself has psychoactive properties and can bind to a variety of endogenous receptors. This makes C21 a potentially more specific and inert DREADD agonist, reducing the likelihood of off-target effects related to clozapine.
2. How should I prepare and store C21 solutions?
For water-soluble C21 dihydrochloride, it can be readily dissolved in water or saline up to 100 mM. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month. Allow the solution to return to room temperature for at least an hour before use.
3. What is a typical effective dose of C21 for in vivo studies?
The effective dose of C21 can vary depending on the animal model, the specific DREADD receptor, and the target neuronal population. However, studies have shown that doses in the range of 0.3 mg/kg to 3.0 mg/kg are often effective for activating muscarinic-based DREADDs in mice. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
4. How long does it take for C21 to take effect and how long do the effects last?
Following an intraperitoneal (i.p.) injection, the effects of C21 can be observed as early as 15 minutes post-injection. The duration of action can be up to a few hours, with some studies suggesting a longer presence in brain tissue compared to CNO. The exact time course will depend on the dose administered and the specific experimental conditions.
5. What are the known off-target effects of C21?
While C21 does not convert to clozapine, it can exhibit off-target binding to other G-protein coupled receptors, including dopamine, serotonin, and histamine receptors, particularly at higher doses. Studies have also reported that C21 can affect sleep patterns and induce diuresis in a dose-dependent manner in wild-type animals. Therefore, it is essential to use appropriate control groups to identify and account for any non-DREADD-mediated effects.
Quantitative Data Summary
Table 1: Comparison of In Vivo Properties of DREADD Agonists
| Agonist | Typical In Vivo Dose (Mice, i.p.) | Brain Penetrance | Back-Conversion to Clozapine | Key Considerations |
| CNO | 1 - 10 mg/kg | Poor, but its metabolite clozapine has good brain penetrance | Yes | Potential for off-target effects due to clozapine. Requires careful controls. |
| C21 | 0.3 - 3 mg/kg | Good | No | Can have off-target effects at higher doses. May affect sleep and diuresis. |
| JHU37160 | 0.1 mg/kg | High | No | High potency. May cause sedation at high doses. Can have anxiogenic effects at higher doses in rats. |
Table 2: In Vitro Potency (EC50) of DREADD Agonists at Muscarinic DREADDs
| Agonist | hM3Dq (Gq-coupled) | hM4Di (Gi-coupled) |
| CNO | ~3-10 nM | ~3-10 nM |
| C21 | ~1-5 nM | ~5-20 nM |
| Clozapine | ~1-5 nM | ~1-5 nM |
| Note: EC50 values can vary depending on the specific assay conditions. |
Experimental Protocols
Protocol 1: Preparation of C21 for In Vivo Administration
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Calculate the required amount of C21: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total mass of C21 needed.
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Choose a suitable vehicle: For water-soluble C21 dihydrochloride, sterile 0.9% saline is a common vehicle.
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Dissolve the C21: Weigh the C21 powder and dissolve it in the appropriate volume of vehicle to achieve the desired final concentration. Vortex gently until fully dissolved.
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Sterile filter the solution: Pass the C21 solution through a 0.22 µm syringe filter into a sterile vial to ensure its sterility for injection.
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Store appropriately: If not for immediate use, store the solution according to the guidelines mentioned in the FAQs.
Protocol 2: In Vivo Administration of C21 via Intraperitoneal (i.p.) Injection in Mice
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Animal Habituation: For several days leading up to the experiment, handle the mice and simulate the injection procedure with a saline injection to reduce stress on the day of the experiment.
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Weigh the animal: On the day of the experiment, obtain an accurate body weight for each mouse to calculate the precise injection volume.
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Prepare the injection: Draw up the calculated volume of the C21 solution into a sterile syringe (e.g., a 27-30 gauge needle is suitable for i.p. injections in mice).
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Restrain the animal: Use a firm but gentle restraint technique to expose the animal's abdomen. Proper restraint minimizes stress and ensures the safety of both the animal and the researcher.
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Perform the injection: Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the solution smoothly.
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Monitor the animal: After the injection, return the mouse to its home cage and monitor it for any adverse reactions. Begin behavioral or physiological recordings at the predetermined time point.
Visualizations
Caption: Gq-DREADD (hM3Dq) signaling pathway activation by C21.
Caption: Gi-DREADD (hM4Di) signaling pathway activation by C21.
Caption: General experimental workflow for in vivo DREADD studies.
References
Technical Support Center: DREADD Agonist 21 (C21) Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DREADD Agonist 21 (C21). Proper control experiments are crucial for the accurate interpretation of data generated using this powerful chemogenetic tool.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (C21) instead of Clozapine-N-Oxide (CNO)?
A1: this compound (C21) is an alternative to CNO for in vivo studies where the metabolic conversion of CNO to clozapine is a concern.[1][2] Clozapine has its own psychoactive effects and can bind to a variety of endogenous receptors, potentially confounding experimental results.[3][4][5] C21 does not metabolize to clozapine, offering a more specific activation of DREADD receptors.
Q2: What are the known off-target effects of C21?
A2: While C21 is a potent and selective agonist for muscarinic-based DREADDs, it can exhibit off-target effects, particularly at higher doses. It has been shown to have weak to moderate binding affinity for a range of wild-type G protein-coupled receptors (GPCRs), including serotonin, dopamine, and histamine receptors, which may lead to functional antagonism. Specific off-target effects reported in wild-type animals include modulation of sleep patterns and induction of diuresis.
Q3: What is the recommended dose for C21 in vivo?
A3: The optimal dose of C21 should be determined empirically for each experimental paradigm. It is crucial to perform a dose-response study to identify the minimum effective dose that elicits the desired DREADD-mediated effect without causing off-target effects. Studies have reported behavioral effects in mice with doses ranging from 0.3 to 3.0 mg/kg (i.p.). However, off-target effects have been observed at doses of 1.0 mg/kg and higher.
Q4: How quickly does C21 act, and what is its duration of action?
A4: C21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability. In vivo effects are typically observed within 15 minutes of intraperitoneal (i.p.) injection. The duration of action can vary depending on the dose and the specific neuronal population being targeted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after C21 administration in DREADD-expressing animals. | 1. Inefficient DREADD expression: The viral vector carrying the DREADD construct may not have efficiently transduced the target cell population. 2. Insufficient C21 dose: The dose of C21 may be too low to activate the DREADD receptors effectively. 3. Incorrect C21 administration: Improper injection technique or degradation of the C21 solution. | 1. Verify DREADD expression: Use immunohistochemistry or fluorescent reporter proteins to confirm DREADD expression in the target region. 2. Perform a dose-response curve: Test a range of C21 doses to determine the optimal concentration for your experiment. 3. Ensure proper C21 handling and administration: Prepare fresh C21 solutions and use appropriate injection techniques. |
| Observed behavioral or physiological changes in control animals (non-DREADD expressing) after C21 administration. | 1. Off-target effects of C21: C21 may be interacting with endogenous receptors at the administered dose. 2. Stress from injection procedure: The handling and injection process itself can induce behavioral changes. | 1. Lower the C21 dose: Use the minimum effective dose determined from your dose-response studies. 2. Include appropriate vehicle controls: Administer the vehicle solution (without C21) to a separate cohort of animals to control for injection-related stress. 3. Habituate animals to the injection procedure: Repeatedly handle and perform sham injections before the actual experiment to reduce stress-induced artifacts. |
| Inconsistent results across different experiments. | 1. Variability in DREADD expression: Differences in viral vector injection sites or transduction efficiency between animals. 2. Biological variability: Inherent differences in animal physiology and behavior. 3. Variations in experimental conditions: Inconsistent timing of injections, behavioral testing, or environmental factors. | 1. Standardize surgical procedures: Ensure consistent and accurate targeting of the viral vector. 2. Increase sample size: Use a sufficient number of animals to account for biological variability. 3. Maintain consistent experimental protocols: Standardize all aspects of the experimental procedure. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (C21)
| DREADD Receptor | Potency (pEC50) | Reference |
| hM1Dq | 8.91 | |
| hM3Dq | 8.48 | |
| hM4Di | 7.77 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Binding Affinity (Ki) of this compound (C21) at Selected Off-Target Receptors
| Receptor | Ki (nM) | Reference |
| Histamine H1 | 6 | |
| Serotonin 5-HT2A | 66 | |
| Serotonin 5-HT2C | 170 | |
| Adrenergic α1A | 280 |
Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors. A lower Ki value indicates higher binding affinity.
Experimental Protocols
Protocol 1: Validating DREADD Expression
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Tissue Preparation: Following the completion of behavioral experiments, perfuse the animal with 4% paraformaldehyde (PFA).
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Sectioning: Collect brain sections (e.g., 40 µm) containing the target region using a cryostat or vibratome.
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Immunohistochemistry:
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Incubate sections with a primary antibody against the DREADD receptor (e.g., anti-HA or anti-mCherry if a tagged DREADD is used).
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Incubate with a fluorescently labeled secondary antibody.
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Mount sections on slides and coverslip.
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Microscopy: Image the sections using a fluorescence or confocal microscope to visualize and confirm the location and extent of DREADD expression.
Protocol 2: Dose-Response Study for C21
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Animal Groups: Divide DREADD-expressing animals into multiple groups.
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Drug Administration: Administer a different dose of C21 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle to each group.
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Behavioral/Physiological Measurement: At a predetermined time after injection, measure the behavioral or physiological parameter of interest.
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Data Analysis: Plot the response as a function of the C21 dose to determine the minimal effective dose that produces a significant effect compared to the vehicle group.
Protocol 3: Essential Control Groups for In Vivo C21 Experiments
To ensure that the observed effects are due to the specific activation of DREADDs by C21, the following control groups are essential:
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Group 1 (Experimental Group): Animals expressing the DREADD receptor receiving C21.
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Group 2 (Vehicle Control): Animals expressing the DREADD receptor receiving the vehicle solution. This controls for the effects of the injection procedure and the vehicle itself.
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Group 3 (C21 Control in Non-DREADD Animals): Animals not expressing the DREADD receptor (e.g., wild-type littermates or animals injected with a control virus expressing only a fluorescent reporter) receiving C21. This is the most critical control to identify any off-target effects of C21.
Visualizations
Caption: DREADD signaling pathway activated by C21.
Caption: Recommended experimental workflow for C21 studies.
Caption: Troubleshooting logic for interpreting C21 experiment results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lions-talk-science.org [lions-talk-science.org]
Validation & Comparative
DREADD Agonist 21 vs. Clozapine-N-oxide: A Comparative Guide for Researchers
An objective analysis of efficacy and side effects for optimal chemogenetic control.
For researchers in neuroscience and drug development, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer unparalleled control over cellular signaling. The choice of agonist is critical for the precision and reliability of these experiments. This guide provides a comprehensive comparison of the traditional agonist, Clozapine-N-oxide (CNO), and a newer alternative, DREADD agonist 21 (C21), with a focus on their efficacy, side effects, and supporting experimental data.
At a Glance: C21 vs. CNO
| Feature | This compound (C21) | Clozapine-N-oxide (CNO) |
| Primary Advantage | Does not metabolize to clozapine, reducing off-target effects.[1][2][3] | Widely used and well-documented in literature. |
| Efficacy | Potent and selective agonist for both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) DREADDs.[1][2] | Effective DREADD actuator, but in vivo effects may be mediated by its metabolite, clozapine. |
| Pharmacokinetics | Excellent bioavailability, brain penetrability, and long-lasting presence. | Poor brain penetration; its metabolite, clozapine, readily crosses the blood-brain barrier. |
| Primary Concern | Potential for off-target effects at higher doses through binding to other GPCRs. | Back-metabolism to clozapine, which has its own psychoactive effects and binds to a wide range of endogenous receptors. |
| Recommended Dosage (i.p. in mice) | 0.4–1 mg/kg. | 1–5 mg/kg (minimal effective dose recommended). |
Efficacy: A Quantitative Comparison
The potency and affinity of C21 and CNO have been characterized across different DREADD receptors. The following tables summarize key in vitro findings. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
Table 1: In Vitro Potency (EC50) of DREADD Agonists
| DREADD Receptor | This compound (C21) | Clozapine-N-oxide (CNO) |
| hM1Dq (Gq-coupled) | ~1.2 nM (pEC50 = 8.91) | - |
| hM3Dq (Gq-coupled) | ~3.3 nM (pEC50 = 8.48) | ~6.0 nM |
| hM4Di (Gi-coupled) | ~17.0 nM (pEC50 = 7.77) | 8.1 nM |
Note: EC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Binding Affinity (Ki) of DREADD Agonists
| Receptor | This compound (C21) | Clozapine-N-oxide (CNO) |
| hM1Dq (Gq-coupled) | >10-fold higher affinity than wildtype hM1 | >10-fold higher affinity than wildtype hM1 |
| hM4Di (Gi-coupled) | >10-fold higher affinity than wildtype hM4 | >10-fold higher affinity than wildtype hM4 |
Side Effects and Off-Target Activity
The primary concern with CNO is its in vivo conversion to clozapine, an antipsychotic drug with a broad receptor-binding profile, including dopaminergic, serotonergic, and histaminergic receptors. This can lead to confounding off-target effects, making it difficult to attribute observed phenotypes solely to DREADD activation.
This compound was developed to address this issue and does not undergo back-metabolism to clozapine. However, C21 is not without its own potential for off-target effects. Studies have shown that at higher doses (e.g., 1 mg/kg in rats), C21 can induce off-target behavioral and neuronal effects. It has also been observed to bind to a range of wildtype GPCRs, where it may act as a functional antagonist. For instance, both CNO and C21 have been shown to have similar off-target binding profiles, including at the histamine H1 receptor, which may contribute to effects on sleep. More recently, C21 has been reported to cause acute diuresis in wild-type mice at doses of 1.0-3.0 mg/kg.
Therefore, for both agonists, it is crucial to perform rigorous control experiments, including the administration of the agonist to animals not expressing DREADDs, and to use the lowest effective dose.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action, the following diagrams illustrate the canonical Gq and Gi signaling pathways activated by DREADDs, and a typical experimental workflow for comparing DREADD agonists.
References
A Comparative Guide to DREADD Agonists: Compound 21 vs. Perlapine for DREADD Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two prominent alternatives to the traditional agonist Clozapine-N-oxide (CNO): DREADD Agonist 21 (C21) and Perlapine.
This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes essential signaling pathways and workflows to aid in the informed selection of a DREADD agonist for your research needs.
Executive Summary
DREADD technology offers powerful, non-invasive control over cellular signaling. While CNO has been the archetypal agonist, concerns over its back-metabolism to clozapine, a psychoactive compound with its own complex pharmacology, have spurred the adoption of alternative agonists.[1][2] this compound (C21) and Perlapine have emerged as leading next-generation actuators that do not convert to clozapine.[3][4]
This compound (C21) is a potent and selective agonist for both excitatory (Gq-coupled) and inhibitory (Gi-coupled) muscarinic-based DREADDs.[3] It boasts excellent bioavailability, favorable pharmacokinetic properties, and robust brain penetrability, making it a strong candidate for in vivo studies. However, researchers should be mindful of potential off-target effects at higher concentrations.
Perlapine , an approved hypnotic drug, also activates muscarinic DREADDs and does not undergo back-metabolism to clozapine. While it is a potent DREADD agonist, its inherent sedative and hypnotic properties require careful consideration in experimental design, particularly in behavioral studies.
This guide will delve into the quantitative data underpinning these characteristics to provide a clear comparison of their capabilities.
Data Presentation: Quantitative Comparison of DREADD Agonists
The following tables summarize the in vitro potency, binding affinity, and pharmacokinetic properties of C21 and Perlapine. This data is essential for comparing their efficacy and potential for in vivo applications.
Table 1: In Vitro Potency (pEC50) at Muscarinic DREADDs
| Agonist | hM1Dq (Gq) | hM3Dq (Gq) | hM4Di (Gi) |
| This compound (C21) | 8.91 | 8.48 | 7.77 |
| Perlapine | - | 8.08 | Submicromolar Potency |
Higher pEC50 values indicate greater potency.
Table 2: In Vitro Binding Affinity (pKi) at Muscarinic DREADDs and Wildtype Receptors
| Agonist | hM1Dq (Gq) | hM4Di (Gi) | Wildtype hM1 | Wildtype hM4 |
| This compound (C21) | >10-fold higher affinity than wildtype | >10-fold higher affinity than wildtype | 5.97 | 5.44 |
| Perlapine | Small increase in affinity vs. wildtype | Small increase in affinity vs. wildtype | Low Affinity | Low Affinity |
Higher pKi values indicate greater binding affinity.
Table 3: Pharmacokinetic Properties in Rodents
| Parameter | This compound (C21) | Perlapine |
| Back-Metabolism to Clozapine | No | No |
| Brain Penetrability | Excellent | - |
| Bioavailability | Excellent | - |
| Known In Vivo Effects (Off-Target) | Can modulate sleep; potential for diuresis at higher doses | Sedative and hypnotic effects |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental context for comparing these agonists, the following diagrams illustrate the DREADD signaling pathways and a typical experimental workflow.
Caption: Gq-DREADD Signaling Pathway.
Caption: Gi-DREADD Signaling Pathway.
Caption: Experimental Workflow for Agonist Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize DREADD agonists.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., C21, Perlapine) for a specific DREADD or wildtype receptor.
Materials:
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Cell membranes prepared from cells expressing the receptor of interest.
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Radioligand specific for the receptor (e.g., [3H]-NMS for muscarinic receptors).
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Test compounds (C21, Perlapine) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).
-
Scintillation fluid and a scintillation counter.
-
Filter manifold for harvesting.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization (for Gq-DREADDs)
Objective: To measure the potency (EC50) of an agonist in activating Gq-coupled DREADDs by quantifying the resulting increase in intracellular calcium.
Materials:
-
Cells expressing the Gq-DREADD of interest (e.g., hM3Dq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (C21, Perlapine) at a range of concentrations.
-
A fluorescence plate reader or microscope capable of kinetic reading.
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using the plate reader.
-
Agonist Addition: Add varying concentrations of the test agonist to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
In Vitro Functional Assay: cAMP Accumulation (for Gi-DREADDs)
Objective: To measure the potency (EC50) of an agonist in activating Gi-coupled DREADDs by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the Gi-DREADD of interest (e.g., hM4Di).
-
Adenylyl cyclase stimulator (e.g., Forskolin or Isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (C21, Perlapine) at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into microplates and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of the test agonist.
-
Stimulation: Add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells (except for the basal control) to induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test agonist.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the EC50 for the inhibitory effect.
-
Conclusion and Recommendations
The choice between this compound and Perlapine depends on the specific requirements of the experiment.
This compound (C21) is an excellent all-around candidate for both in vitro and in vivo studies requiring potent and selective activation of Gq and Gi-coupled DREADDs. Its favorable pharmacokinetic profile makes it particularly suitable for in vivo neuroscience applications. However, it is crucial to perform dose-response studies and include appropriate non-DREADD expressing control groups to mitigate the risk of off-target effects at higher concentrations.
Perlapine is also a potent DREADD agonist that avoids the issue of clozapine conversion. Its established use as a hypnotic means that its sedative effects are a known factor. This can be a confounding variable in behavioral experiments, requiring rigorous control experiments. However, for studies where sedation is not a primary concern or can be accounted for, Perlapine represents a viable alternative to CNO and C21.
Ultimately, the optimal DREADD agonist is contingent on the experimental question, the target cell population, and the desired behavioral or physiological readout. By carefully considering the data presented in this guide and employing robust experimental designs with comprehensive controls, researchers can effectively harness the power of DREADD technology to advance our understanding of complex biological systems.
References
- 1. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
DREADD Agonist 21 (C21): A Comparative Guide to its Selectivity for Muscarinic DREADDs
For researchers, scientists, and drug development professionals, the precise control of cellular activity is paramount. Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have emerged as a powerful chemogenetic tool for modulating G protein-coupled receptor (GPCR) signaling pathways in vivo and in vitro. The choice of agonist is critical for the successful implementation and interpretation of DREADD-based studies. This guide provides an objective comparison of DREADD agonist 21 (C21) with other common alternatives, focusing on its selectivity for muscarinic DREADDs and supported by experimental data.
C21, also known as Compound 21, has been developed as a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2][3][4] A key advantage of C21 is that it does not undergo metabolic conversion to clozapine, a concern with the first-generation DREADD agonist, clozapine N-oxide (CNO).[1] This guide will delve into the experimental validation of C21's selectivity, comparing its performance with CNO, perlapine, and deschloroclozapine (DCZ).
Comparative Analysis of DREADD Agonist Potency and Selectivity
The selectivity of a DREADD agonist is determined by its relative affinity and potency for the engineered DREADD receptor versus endogenous receptors. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison between C21 and other common DREADD agonists.
Table 1: Binding Affinities (pKi) of DREADD Agonists at Muscarinic DREADDs and Wild-Type Receptors
| Compound | hM1Dq (DREADD) | hM4Di (DREADD) | hM1 (Wild-Type) | hM4 (Wild-Type) |
| C21 | >10-fold higher affinity than wild-type | >10-fold higher affinity than wild-type | Low Affinity | Low Affinity |
| CNO | >10-fold higher affinity than wild-type | >10-fold higher affinity than wild-type | Low Affinity | Low Affinity |
| Perlapine | Small increase in affinity vs. wild-type | Small increase in affinity vs. wild-type | Low Affinity | Low Affinity |
| Acetylcholine | >10-fold reduction in affinity | >10-fold reduction in affinity | High Affinity | High Affinity |
Data compiled from Thompson et al. (2018).
Table 2: Functional Potencies (pEC50) of DREADD Agonists in In Vitro Assays
| Compound | hM1Dq (IP1 Assay) | hM3Dq (Calcium Mobilization) | hM4Di (cAMP Inhibition) | hM1 (Wild-Type) | hM4 (Wild-Type) |
| C21 | 8.91 | 8.48 | 7.77 | No Agonist Activity | Weak/No Activity |
| CNO | Potent Agonist | Potent Agonist | Submicromolar Potency | No Agonist Activity | Weak/No Activity |
| Perlapine | Potent Agonist | 8.08 | Submicromolar Potency | No Agonist Activity | Weak/No Activity |
Data compiled from Thompson et al. (2018).
As the data indicates, C21 demonstrates high potency at both Gq- and Gi-coupled DREADDs while showing no significant agonist activity at the corresponding wild-type muscarinic receptors. This selectivity is a crucial attribute for minimizing off-target effects in experimental settings. While C21 exhibits weak to moderate binding affinity at a range of wild-type GPCRs, functional assays have shown it to be largely devoid of agonist activity at these receptors. However, researchers should remain mindful of potential functional antagonism at these off-target receptors, particularly at higher in vivo doses.
In Vivo Considerations and Potential Off-Target Effects
In vivo studies have demonstrated the efficacy of C21 in modulating neuronal circuits and behavior in animal models. For instance, C21 has been successfully used to bidirectionally control feeding behavior in mice by activating hM3Dq or hM4Di in specific hypothalamic neurons. The excellent bioavailability, pharmacokinetic properties, and brain penetrability of C21 make it a valuable tool for in vivo neuroscience research.
Despite its high selectivity for DREADDs, some studies have reported off-target effects of C21 at higher concentrations. For example, one study observed that 1 mg/kg of C21 increased the activity of nigral neurons in control animals, an effect that was circumvented by reducing the dose to 0.5 mg/kg. Another report indicated that C21 can cause acute diuresis in wild-type mice at doses of 1.0-3.0 mg/kg, suggesting an off-target effect on the renal system. These findings underscore the importance of careful dose-response studies and the inclusion of appropriate control groups (e.g., animals expressing a reporter gene without the DREADD) in all experiments.
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of DREADD-based experiments, the following diagrams illustrate the signaling pathways activated by muscarinic DREADDs and a typical experimental workflow for agonist validation.
Caption: Gq-DREADD (hM3Dq) Signaling Pathway.
Caption: Gi-DREADD (hM4Di) Signaling Pathway.
Caption: Experimental Workflow for DREADD Agonist Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate DREADD agonist selectivity.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Cell Culture and Transfection: Chinese hamster ovary (CHO) or HEK-293 cells are cultured and transfected with plasmids encoding the DREADD or wild-type muscarinic receptor.
-
Membrane Preparation: After 48 hours, cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]NMS) and varying concentrations of the competitor ligand (e.g., C21).
-
Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: Competition binding data are analyzed using nonlinear regression to determine the IC50, from which the pKi is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the functional consequence of agonist binding to the receptor, determining its potency (EC50).
-
Calcium Mobilization Assay (for Gq-DREADDs):
-
Cell Seeding: DREADD-expressing cells are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Stimulation: Varying concentrations of the DREADD agonist are added to the wells.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: Dose-response curves are generated to calculate the pEC50.
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay (for Gi-DREADDs):
-
Co-transfection: Cells are co-transfected with the Gi-DREADD and a BRET-based sensor for cAMP levels.
-
Cell Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., isoproterenol) in the presence of varying concentrations of the DREADD agonist.
-
BRET Measurement: The BRET signal, which is inversely proportional to cAMP levels, is measured.
-
Data Analysis: Dose-response curves for the inhibition of the stimulated signal are used to determine the pEC50.
-
Conclusion
This compound (C21) represents a significant advancement in chemogenetic technology, offering high potency and selectivity for muscarinic DREADDs with the key advantage of not being metabolized to clozapine. The experimental data robustly supports its use as an alternative to CNO for in vitro and in vivo applications. However, as with any pharmacological tool, researchers must be vigilant about potential off-target effects, especially at higher doses. The inclusion of rigorous control experiments and careful dose-response characterization is essential for the valid interpretation of data generated using C21 and other DREADD agonists. By understanding the comparative pharmacology and adhering to best practices in experimental design, researchers can effectively leverage C21 to dissect complex biological processes with enhanced precision and confidence.
References
A Pharmacokinetic Showdown: DREADD Agonist Compound 21 vs. Clozapine
For researchers in neuroscience and drug development, the choice of a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of the newer DREADD agonist, Compound 21 (C21), and the traditional antipsychotic, clozapine, which can also activate DREADDs, often as an unintended metabolite of the prototypical agonist, Clozapine-N-Oxide (CNO).
The primary advantage of Compound 21 is its reported lack of conversion to clozapine, thereby avoiding the off-target effects associated with clozapine's broad receptor binding profile.[1][2] This guide delves into the experimental data to compare their bioavailability, brain penetrance, and metabolic stability, providing a clear basis for informed selection in chemogenetic studies.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Compound 21 and clozapine, compiled from various in vivo studies in rodents. These values highlight the differences in their absorption, distribution, and elimination.
Table 1: Pharmacokinetic Parameters of Compound 21 in Mice
| Parameter | Value | Species | Route of Administration | Dosage | Source |
| Peak Plasma Concentration (Cmax) | 1150 ng/mL (4.12 µM) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | [1] |
| Peak Brain Concentration (Cmax) | 579 ng/g (2 µM) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | [1] |
| Plasma Protein Binding | 95.1% | Mouse | Not specified | Not specified | [1] |
| Brain Tissue Binding | 95% | Mouse | Not specified | Not specified | |
| Brain to Plasma Ratio | ~0.5 | Mouse | Intraperitoneal (i.p.) | 5 mg/kg |
Table 2: Pharmacokinetic Parameters of Clozapine in Rodents
| Parameter | Value | Species | Route of Administration | Dosage | Source |
| Peak Serum Concentration (Cmax) | ~28 ng/mL per mg/kg | Rat | Intraperitoneal (i.p.) | Variable | |
| Brain to Serum Ratio | ~24 | Rat | Intraperitoneal (i.p.) | Variable | |
| Elimination Half-life (t1/2) | 1.5 - 1.6 hours | Rat | Intraperitoneal (i.p.) | Variable | |
| Clearance (as metabolite of CNO) | Slower in CYP1A2 knockout mice | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | |
| Bioavailability (Oral) | <27% (due to first-pass effect) | Rat | Oral | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacokinetic comparison of Compound 21 and clozapine.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the time-course of a compound's concentration in plasma and brain tissue following administration.
1. Animal Models:
-
Male C57BL/6J mice are typically used, weighing between 25-30g.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Compound Administration:
-
Compound 21: Administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 10 mg/kg. The compound is typically dissolved in a vehicle such as 0.5% dimethyl sulfoxide (DMSO) in sterile saline.
-
Clozapine: Can be administered directly via i.p. injection or is measured as a metabolite of Clozapine-N-Oxide (CNO). For direct administration, doses typically range from 1 to 10 mg/kg.
3. Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, cohorts of mice are euthanized.
-
Blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Brains are rapidly excised, rinsed in cold saline, and flash-frozen in liquid nitrogen.
4. Sample Analysis:
-
Extraction: Plasma and brain homogenates undergo solid-phase or liquid-liquid extraction to isolate the compounds of interest.
-
Quantification: Compound concentrations are determined using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve with known concentrations of the compound is used for quantification.
Assessment of Brain Penetrance
This protocol describes the methodology to determine the ratio of a compound's concentration in the brain versus the plasma, indicating its ability to cross the blood-brain barrier.
1. Animal Models and Compound Administration:
-
The same animal models and administration routes as the pharmacokinetic study are used.
2. Sample Collection:
-
At a specific time point, typically corresponding to the peak concentration (e.g., 30 minutes post-injection), blood and brain samples are collected as described above.
3. Calculation of Brain-to-Plasma Ratio:
-
The concentration of the compound in the brain (ng/g of tissue) is divided by the concentration in the plasma (ng/mL).
-
This ratio provides an indication of the compound's ability to penetrate the central nervous system. A higher ratio suggests better brain penetrance.
Signaling Pathways
DREADDs are engineered G protein-coupled receptors (GPCRs) that are activated by specific small molecules. Compound 21 and clozapine activate muscarinic-based DREADDs, primarily the excitatory hM3Dq and the inhibitory hM4Di receptors.
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway.
References
A Comparative Guide to the In Vivo Potency of DREADD Agonist Compound 21
For researchers in neuroscience and related fields, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer powerful tools for remotely controlling neuronal activity. The choice of agonist is critical for the successful implementation of this technology. This guide provides an objective comparison of DREADD agonist Compound 21 (C21) with other commonly used alternatives, supported by experimental data.
Introduction to DREADD Agonists
DREADDs are modified G protein-coupled receptors (GPCRs) that are activated by synthetic ligands, not their endogenous counterparts. The most common DREADDs are derived from human muscarinic receptors and can be designed to couple to different signaling pathways, such as Gq (excitatory) and Gi (inhibitory). While Clozapine-N-oxide (CNO) has historically been the most widely used agonist, concerns about its conversion to clozapine, which has its own psychoactive effects, have spurred the development of alternatives like Compound 21.[1][2]
Comparative Analysis of DREADD Agonists
This section compares the in vivo performance of Compound 21 with other DREADD agonists, including CNO, JHU37160, and Perlapine.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of various DREADD agonists. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
Table 1: In Vitro Potency of DREADD Agonists at Muscarinic DREADDs
| Agonist | DREADD | Potency (pEC50) | Reference |
| Compound 21 | hM1Dq | 8.91 | [3][4] |
| hM3Dq | 8.48 ± 0.05 | [4] | |
| hM4Di | 7.77 | ||
| CNO | hM1Dq | Submicromolar | |
| hM3Dq | - | ||
| hM4Di | Submicromolar | ||
| Perlapine | hM1Dq | - | |
| hM3Dq | 8.08 ± 0.05 | ||
| hM4Di | Submicromolar | ||
| JHU37160 | hM3Dq | 18.5 nM (EC50) | |
| hM4Di | 0.2 nM (EC50) |
Table 2: In Vitro Affinity (pKi) of DREADD Agonists
| Agonist | Receptor | Affinity (pKi) | Reference |
| Compound 21 | hM1Dq | >10-fold higher than wildtype | |
| hM4Di | >10-fold higher than wildtype | ||
| CNO | hM1Dq | >10-fold higher than wildtype | |
| hM4Di | >10-fold higher than wildtype | ||
| JHU37160 | hM3Dq | 1.9 nM (Ki) | |
| hM4Di | 3.6 nM (Ki) |
Table 3: Pharmacokinetic Properties of DREADD Agonists
| Agonist | Key Feature | Finding | Reference |
| Compound 21 | Brain Penetration | Excellent | |
| Metabolism | No evidence of conversion to clozapine. | ||
| In Vivo Potency | Effective at modulating feeding behavior in mice. Some studies suggest lower in vivo potency compared to clozapine. | ||
| CNO | Brain Penetration | No evidence of CNO in the brain after intraperitoneal administration. | |
| Metabolism | Back-metabolized to clozapine, which is brain-penetrant. | ||
| Perlapine | Brain Penetration | Measurable brain levels after intraperitoneal administration. | |
| Metabolism | No evidence of metabolism to clozapine. | ||
| JHU37160 | Brain Penetration | Brain penetrant in mice, rats, and non-human primates. | |
| In Vivo Potency | High in vivo potency. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
DREADDs typically signal through Gq or Gi pathways. The following diagrams illustrate these canonical pathways.
Figure 1: Gq-DREADD Signaling Pathway.
Figure 2: Gi-DREADD Signaling Pathway.
Experimental Workflow
A typical in vivo DREADD experiment follows a standardized workflow.
Figure 3: General In Vivo DREADD Experimental Workflow.
Experimental Protocols
In Vivo Potency Assessment via Behavioral Assays
-
Objective: To determine the in vivo efficacy of a DREADD agonist by measuring a behavioral or physiological response.
-
Animal Models: Typically, transgenic mice or rats expressing Cre recombinase in a specific cell population are used.
-
Procedure:
-
DREADD Expression: A Cre-dependent AAV vector encoding the DREADD of interest (e.g., hM3Dq or hM4Di) is delivered to the target brain region via stereotaxic surgery. A recovery period of 3-4 weeks is allowed for optimal DREADD expression.
-
Agonist Administration: The DREADD agonist (e.g., Compound 21, CNO) or vehicle is administered, typically via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.
-
Behavioral Testing: The animal's behavior is assessed at a predetermined time point after agonist administration. The choice of behavioral assay depends on the function of the targeted neuronal population (e.g., locomotor activity, feeding, memory tasks).
-
Data Analysis: Behavioral data are compared between agonist-treated and vehicle-treated groups. For within-subject designs, baseline behavior is compared to post-injection behavior.
-
Histological Verification: After the experiment, the brain is sectioned and examined to confirm the correct targeting and expression of the DREADD vector.
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a DREADD agonist.
-
Procedure:
-
Agonist Administration: The DREADD agonist is administered to the animals (e.g., i.p. injection).
-
Sample Collection: At various time points after administration, blood and brain tissue samples are collected.
-
Compound Quantification: The concentration of the agonist and any potential metabolites in the plasma and brain homogenates is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The data are used to determine key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and half-life (t1/2).
-
Discussion and Recommendations
Compound 21 presents a viable alternative to CNO for in vivo DREADD studies, primarily because it does not appear to be metabolized into clozapine. This is a significant advantage as it eliminates the confounding effects of clozapine's off-target activity. C21 has been shown to be a potent and selective agonist for muscarinic-based DREADDs in vitro and can effectively modulate behavior in vivo.
However, researchers should be aware of potential challenges. Some studies have reported weak to moderate binding of C21 to a range of wildtype GPCRs, which could lead to off-target effects at higher doses. Additionally, there have been some conflicting reports regarding its in vivo potency and brain penetrability, with some studies suggesting it is less potent than clozapine in vivo.
Therefore, for any in vivo DREADD experiment, it is crucial to:
-
Perform thorough dose-response studies to identify the optimal dose that elicits the desired DREADD-mediated effect without causing off-target effects.
-
Include appropriate control groups , such as animals not expressing the DREADD that receive the agonist, to account for any non-specific effects of the compound.
-
Consider newer alternatives like JHU37160, which has demonstrated high in vivo potency and brain penetrance.
References
DREADD Agonist 21 (C21): A Comparative Analysis for Neuroscientific Research
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of DREADD agonist C21 with alternative chemogenetic and neuroscience research techniques.
In the evolving landscape of chemogenetics, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone for the remote manipulation of neuronal activity. The selection of an appropriate agonist is critical for the precision and validity of experimental outcomes. This guide provides an objective comparison of DREADD agonist 21 (C21) with other prevalent agonists and techniques, supported by experimental data, to aid researchers in making informed decisions for their study designs.
C21: An Alternative to the Prototypical Agonist CNO
C21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) has emerged as a significant alternative to the first-generation DREADD agonist, clozapine-N-oxide (CNO).[3][4] A primary concern with CNO is its metabolic conversion to clozapine, an atypical antipsychotic with its own pharmacological profile, which can confound experimental results.[1] C21 was developed to circumvent this issue, as it does not undergo back-metabolism to clozapine. It is a potent and selective agonist for both the excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs, exhibiting excellent bioavailability and brain penetrability.
However, like any pharmacological tool, C21 is not without its own set of considerations. Studies have revealed dose-dependent off-target effects, underscoring the necessity of meticulous dose-response studies and the inclusion of appropriate control groups in experimental designs.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo performance of C21 with other DREADD agonists.
In Vitro Receptor Affinity and Potency
| Agonist | Receptor | Affinity (Ki, nM) | Potency (pEC50) | Potency (EC50, nM) | Reference |
| C21 | hM1Dq | - | 8.91 | - | |
| hM3Dq | - | - | ~1.7 | ||
| hM4Di | - | 7.77 | - | ||
| CNO | hM1Dq | >10-fold lower affinity than C21 | - | - | |
| hM3Dq | - | - | ~6.0 - 8.1 | ||
| hM4Di | >10-fold lower affinity than C21 | - | - | ||
| Perlapine | hM1Dq | Lower affinity than C21 and CNO | - | - | |
| hM3Dq | - | - | 2.8 | ||
| hM4Di | Lower affinity than C21 and CNO | - | - | ||
| JHU37160 | hM3Dq | 1.9 | - | 18.5 | |
| hM4Di | 3.6 | - | 0.2 |
Lower Ki and EC50 values indicate higher affinity and potency, respectively. A higher pEC50 value also indicates higher potency.
In Vivo Behavioral and Physiological Responses
| Agonist | Dose | Animal Model | DREADD Receptor | Observed Effect | Reference |
| C21 | 0.3 - 3 mg/kg | Mice | hM3Dq in LHvGAT neurons | Dose-dependent increase in feeding | |
| 1 mg/kg | Male Rats (control) | None | Significant increase in nigral neuron activity (off-target effect) | ||
| 0.5 mg/kg | Male Rats | hM4Di in SNc DA neurons | Selective reduction in nigral neuron firing | ||
| 3 mg/kg | Mice | hM3Dq in PZGABA neurons | Enhanced Slow-Wave Sleep (SWS) | ||
| 1.0 - 3.0 mg/kg | Wild-type Mice | None | Acute diuresis and altered bladder function (off-target effect) | ||
| CNO | 0.3 mg/kg | Mice | hM3Dq in PZGABA neurons | Enhanced SWS | |
| 1 - 10 mg/kg | Rats | None | No significant change in locomotor activity in non-DREADD expressing rats | ||
| DCZ | 0.5 mg/kg | Mice | hM3Dq in PZGABA neurons | Enhanced SWS, greater than CNO and C21 | |
| 0.32 - 320 µg/kg | Rats | None | No significant change in locomotor activity in non-DREADD expressing rats |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved in DREADD-based research, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: DREADD Signaling Pathways.
Caption: In Vivo DREADD Workflow.
Caption: DREADD Agonist Comparison.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of DREADD agonists.
In Vitro: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of C21 and other agonists for muscarinic-based DREADDs and wild-type receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells are cultured and transiently transfected with plasmids encoding the DREADD (e.g., hM1Dq, hM4Di) or wild-type muscarinic receptors.
-
After 48 hours, cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]NMS for muscarinic receptors) at a fixed concentration.
-
Increasing concentrations of the competitor ligand (C21, CNO, perlapine, etc.) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Data Acquisition and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from the curves, and the Ki is calculated using the Cheng-Prusoff equation.
-
In Vivo: Chemogenetic Activation and Behavioral Analysis (Feeding)
Objective: To assess the in vivo efficacy of C21 in modulating a specific behavior (e.g., feeding) through DREADD activation in a defined neuronal circuit.
-
Animal Model and Stereotaxic Surgery:
-
Use of transgenic mice (e.g., vGAT-Cre) to allow for cell-type-specific expression of DREADDs.
-
Mice are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the target brain region (e.g., lateral hypothalamus).
-
A viral vector carrying the DREADD construct (e.g., AAV-hM3Dq-mCherry) is infused into the target region. Control animals may be injected with a vector expressing only a fluorescent reporter (e.g., mCherry).
-
-
Post-operative Care and Virus Expression:
-
Animals receive post-operative analgesia and are allowed to recover for at least 3-4 weeks to ensure robust DREADD expression.
-
-
Agonist Administration and Behavioral Testing:
-
Mice are habituated to the testing environment and handling procedures.
-
On the test day, mice are administered C21 (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle. A crossover design may be used where each animal receives all treatments on different days.
-
Food intake is measured at specific time points post-injection.
-
-
Data Analysis and Histological Verification:
-
Behavioral data are analyzed using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of C21 across different doses and against the control group.
-
At the end of the experiment, animals are euthanized, and brain tissue is collected. Immunohistochemistry is performed to confirm the correct targeting and expression of the DREADD-mCherry construct in the intended neuronal population.
-
Conclusion and Recommendations
DREADD agonist C21 represents a valuable tool in the chemogenetics arsenal, offering a potent and selective means of neuronal modulation without the confounding factor of clozapine conversion associated with CNO. However, the research community must remain vigilant about its potential for dose-dependent off-target effects.
For researchers considering C21, the following recommendations are crucial:
-
Thorough Dose-Response Studies: It is imperative to establish the minimal effective dose of C21 for the desired DREADD-mediated effect in the specific experimental context to avoid off-target actions.
-
Comprehensive Control Groups: Experiments should include control animals that do not express the DREADD but receive C21 to account for any non-specific effects of the compound.
-
Consideration of Alternatives: Depending on the experimental needs, other agonists like deschloroclozapine (DCZ), which shows even higher potency and selectivity, might be suitable alternatives.
By carefully considering the comparative data and adhering to rigorous experimental design, including detailed protocols and appropriate controls, researchers can effectively leverage the power of C21 and other DREADD agonists to unravel the complexities of neural circuits and behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of DREADD Agonist 21 in Non-DREADD Expressing Animals: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, understanding the potential off-target effects of activating ligands is paramount for rigorous and reproducible experimental design. This guide provides a comprehensive comparison of the effects of DREADD agonist 21 (C21), a newer alternative to clozapine N-oxide (CNO), in animals that do not express DREADDs. We present experimental data on its physiological and behavioral effects, detailed methodologies from key studies, and a comparison with other DREADD agonists.
This compound (C21), also known as Compound 21, has emerged as a promising alternative to CNO due to its favorable pharmacokinetic properties and, most notably, its lack of conversion to clozapine, a psychoactive compound with its own range of biological activities.[1][2] While C21 is generally considered to have a cleaner off-target profile, a growing body of evidence indicates that it is not entirely inert and can elicit dose-dependent effects in non-DREADD expressing animals.[3][4] This guide summarizes the key findings on these off-target effects to aid researchers in making informed decisions for their chemogenetic studies.
Comparison of Off-Target Effects: this compound vs. Alternatives
While C21 avoids the confounding variable of clozapine conversion, it has been shown to interact with endogenous receptors, leading to observable physiological and behavioral changes. The following table summarizes the known off-target effects of C21 in non-DREADD expressing animals, with comparisons to CNO where data is available.
| Agonist | Observed Off-Target Effect | Species | Dosage | Key Findings |
| This compound (C21) | Diuresis and Altered Bladder Function | Mouse | 1.0 - 3.0 mg/kg | Caused a significant, dose-dependent increase in urine output and glomerular filtration rate.[3] This effect was not observed at 0.3 mg/kg. C21 was found to act as an antagonist at muscarinic M3 receptors in the bladder. |
| Altered Sleep Architecture | Mouse | 3 mg/kg | Modulated sleep patterns, including suppression of REM sleep, in a manner similar to CNO. These effects are not attributable to clozapine conversion. | |
| Increased Nigral Dopaminergic Neuron Activity | Rat | 1 mg/kg | Strongly increased the firing rate of nigral neurons in control animals, indicating a significant off-target effect. This effect was circumvented at a lower dose of 0.5 mg/kg. The proposed mechanism is potential antagonism of 5-HT2 or H1 GPCRs. | |
| Behavioral Changes (Locomotion, Anxiety) | Mouse | 1 mg/kg (chronic) | Chronic administration (16 weeks) showed minimal behavioral effects on locomotion, exploration, and anxiety. Some transient exploratory behavior changes were noted in the 3rd week of injections. | |
| Clozapine N-oxide (CNO) | Altered Sleep Architecture | Mouse | > 5 mg/kg | High doses affected sleep in DREADD-free control animals. This effect is often attributed to its back-metabolism to clozapine. |
| Behavioral Changes (Locomotion, Anxiety) | Mouse, Rat | Variable | Reports are conflicting, with some studies showing no effect on locomotion at doses up to 10 mg/kg, while others report sedative effects. These effects are largely attributed to clozapine conversion. |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are summaries of protocols from key studies investigating the off-target effects of this compound.
Renal Function Assessment in Mice
-
Objective: To determine the effect of C21 on renal function in wild-type mice.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice were anesthetized, and catheters were placed in the jugular vein (for infusion) and carotid artery (for blood pressure monitoring). A bladder catheter was inserted for urine collection.
-
A baseline urine collection was performed.
-
C21 (0.3, 1.0, or 3.0 mg/kg) or vehicle (D5W) was infused intravenously.
-
Urine output and glomerular filtration rate (GFR) were measured post-infusion.
-
For in vitro bladder smooth muscle contractility assays, bladder strips were mounted in an organ bath and contractions in response to carbachol with and without C21 were recorded.
-
Sleep and Wakefulness Monitoring in Mice
-
Objective: To assess the impact of C21 on sleep architecture in non-DREADD expressing mice.
-
Animals: Wild-type laboratory mice.
-
Procedure:
-
Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
After a recovery period, baseline sleep patterns were recorded.
-
Mice received intraperitoneal (i.p.) injections of C21 (3 mg/kg) or saline.
-
EEG/EMG recordings were continued to analyze changes in wakefulness, NREM sleep, and REM sleep.
-
In Vivo Electrophysiology in Rats
-
Objective: To measure the effect of C21 on the activity of nigral dopaminergic neurons in control rats.
-
Animals: TH-Cre negative rats (control group).
-
Procedure:
-
Rats were anesthetized, and a recording electrode was lowered into the substantia nigra pars compacta (SNc).
-
The spontaneous firing rate of dopaminergic neurons was recorded to establish a baseline.
-
C21 (0.5 or 1 mg/kg) was administered via i.p. injection.
-
Neuronal firing was continuously recorded to monitor changes in activity post-injection.
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in DREADD technology and the investigation of off-target effects, the following diagrams are provided.
Conclusions and Recommendations
The evidence clearly indicates that while this compound offers a significant advantage over CNO by not metabolizing to clozapine, it is not devoid of off-target effects. These effects appear to be dose-dependent and can manifest in various physiological systems. Therefore, for any study utilizing C21, the inclusion of a DREADD-negative control group that receives the same dose of the agonist is not just recommended, but essential for the accurate interpretation of experimental results.
Researchers should carefully consider the dosage of C21. Lower effective doses (e.g., 0.5 mg/kg in rats for neuronal inhibition) have been shown to circumvent some of the observed off-target effects. Dose-response studies are highly recommended to identify the optimal concentration that elicits the desired DREADD-mediated effect with minimal off-target consequences.
References
A Head-to-Head Comparison: DREADD Agonist 21 (C21) vs. Clozapine-N-Oxide (CNO) for Behavioral Neuroscience Research
For researchers, scientists, and drug development professionals navigating the complexities of chemogenetics, the choice of a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the behavioral outcomes associated with the novel DREADD agonist 21 (C21), also known as Compound 21, versus the widely used clozapine-N-oxide (CNO). We present supporting experimental data, detailed methodologies, and visualizations to facilitate informed decisions in your research endeavors.
The advent of DREADD technology has revolutionized the ability to remotely control neuronal activity and dissect the function of neural circuits. However, the pioneering DREADD agonist, CNO, has a significant caveat: its in vivo back-metabolism to clozapine.[1][2] Clozapine, an atypical antipsychotic, possesses its own psychoactive properties and interacts with a range of endogenous receptors, thereby introducing potential confounds in behavioral studies.[1] This has spurred the development of alternative agonists, with this compound (C21) emerging as a promising candidate. A newer generation agonist, JHU37160, also shows potential but is not the primary focus of this guide.
Performance Comparison: C21 vs. CNO
C21 was developed to address the limitations of CNO. It is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, exhibiting favorable pharmacokinetic properties and excellent brain penetration.[3][4] Crucially, C21 does not undergo back-metabolism to clozapine, mitigating the risk of off-target effects associated with CNO.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of C21 and CNO.
| Parameter | This compound (C21) | Clozapine-N-Oxide (CNO) | Reference(s) |
| Back-Metabolism to Clozapine | No | Yes | |
| Brain Penetration | Excellent | Poor (Clozapine metabolite penetrates) | |
| hM3Dq EC50 | ~1.7 - 8.48 pEC50 | Variable, often reported as less potent than C21 | |
| hM4Di EC50 | ~2.95 nM | ~8.1 nM | |
| Typical in vivo dose (mice) | 0.3 - 3 mg/kg (i.p.) | 1 - 10 mg/kg (i.p.) |
| Behavioral Outcome | This compound (C21) | Clozapine-N-Oxide (CNO) | DREADD Receptor | Studied Behavior | Reference(s) |
| Feeding Behavior | Bidirectional modulation | Bidirectional modulation | hM3Dq & hM4Di | Food Intake | |
| Operant Behavior | Effective at suppressing food seeking | Effective at suppressing food seeking | hM4Di | Food Reinforcement | |
| Off-Target Locomotor Effects | Minimal at effective doses | Can occur, especially at higher doses | N/A | Locomotion | |
| Anxiety-like Behavior | No significant effect at 1mg/kg (chronic) | No significant effect at 1mg/kg (chronic) | N/A | Elevated Plus Maze, Open Field |
Signaling Pathways
DREADDs function by hijacking endogenous G-protein signaling cascades. The most commonly used DREADDs are the Gq-coupled hM3Dq receptor, which leads to neuronal excitation, and the Gi-coupled hM4Di receptor, which results in neuronal inhibition.
Experimental Methodologies
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are representative methodologies for key behavioral assays used in the comparison of C21 and CNO.
General In Vivo DREADD Experimental Workflow
Feeding Behavior Assay
-
Objective: To assess the effect of DREADD activation on food intake.
-
Animals: Adult mice with targeted DREADD expression in a neuronal population implicated in feeding (e.g., AgRP neurons in the arcuate nucleus).
-
Procedure:
-
Individually house mice and allow ad libitum access to food and water.
-
Habituate mice to handling and intraperitoneal (i.p.) injections with saline.
-
On the test day, remove food for a set period (e.g., 4 hours) to standardize hunger levels.
-
Administer C21, CNO, or vehicle (i.p.) at the desired dose.
-
Return a pre-weighed amount of food to the cage 15-30 minutes post-injection.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: Compare the cumulative food intake between agonist and vehicle-treated groups.
Operant Conditioning for Food Reinforcement
-
Objective: To evaluate the impact of DREADD manipulation on motivation and reward-seeking behavior.
-
Apparatus: Standard operant conditioning chambers equipped with levers or nose-poke ports and a food pellet dispenser.
-
Procedure:
-
Food restrict mice to 85-90% of their free-feeding body weight.
-
Train mice to press a lever or poke their nose to receive a food reward (e.g., a sucrose pellet) on a specific schedule of reinforcement (e.g., Fixed Ratio 5, FR5, where 5 responses are required for one reward).
-
Once stable responding is achieved, begin test sessions.
-
Administer C21, CNO, or vehicle (i.p.) 30 minutes before placing the mouse in the operant chamber.
-
Record the number of active lever presses/nose pokes and rewards earned during the session (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the total number of responses and rewards earned between the different treatment groups.
Open Field Test for Locomotor Activity and Anxiety
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes before the test.
-
Administer C21, CNO, or vehicle (i.p.) 15-30 minutes prior to the test.
-
Place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 15-30 minutes) using an automated tracking system.
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in center time is often interpreted as an increase in anxiety-like behavior.
Conclusion and Recommendations
The available evidence strongly suggests that this compound (C21) is a superior alternative to CNO for most behavioral neuroscience applications. Its lack of conversion to clozapine eliminates a significant potential confound, leading to more reliable and interpretable data. While CNO can still be effective, particularly at lower doses and with appropriate control groups (including DREADD-negative animals receiving CNO), the use of C21 is recommended to enhance the rigor of chemogenetic experiments. As with any pharmacological intervention, it is crucial to perform dose-response studies and include comprehensive control groups to validate the specificity of the observed behavioral effects. The emergence of even newer agonists like JHU37160 further expands the chemogenetic toolkit, and their continued characterization will be invaluable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DREADD Agonists for Non-Human Primate Research
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has provided an unprecedented tool for the precise control of neuronal activity in vivo. However, the translation of this technology to non-human primate (NHP) models, a critical step for preclinical evaluation, has been hampered by challenges associated with the available agonists. This guide provides an objective comparison of DREADD agonist 21 (C21) and its key alternatives, Clozapine-N-oxide (CNO) and Deschloroclozapine (DCZ), with a focus on their performance in NHP studies.
Executive Summary
While this compound (C21) was developed as an alternative to the first-generation agonist CNO to address concerns about its metabolic profile, evidence from non-human primate studies indicates significant limitations. C21 exhibits low brain penetrance and high off-target binding in macaques, diminishing its utility for precise neuromodulation in NHPs. In contrast, Deschloroclozapine (DCZ) has emerged as a superior third-generation agonist, demonstrating high potency, selectivity, and excellent brain permeability in primate models. This guide presents a comprehensive evaluation of these agonists, supported by experimental data, to aid researchers in selecting the optimal compound for their NHP-based chemogenetic studies.
Comparative Analysis of DREADD Agonists in NHPs
The selection of an appropriate DREADD agonist is critical for the successful implementation and interpretation of chemogenetic experiments in NHPs. The following tables summarize the key quantitative parameters for C21, CNO, and DCZ based on published NHP data.
| Parameter | This compound (C21) | Clozapine-N-oxide (CNO) | Deschloroclozapine (DCZ) |
| Potency (ED50 in monkeys) | ~1,500 µg/kg[1][2] | ~630 µg/kg[1][2] | ~25 µg/kg[1] |
| Brain Penetrance in NHPs | Low | Low, substrate for P-glycoprotein efflux pump | High |
| Metabolism in NHPs | Not extensively studied in NHPs | Back-metabolized to clozapine, a psychoactive compound | Metabolically stable with negligible metabolites in CSF |
| Off-Target Effects in NHPs | High off-target binding observed in macaques | Clozapine metabolite has known off-target effects on dopaminergic and serotonergic receptors | Low off-target binding at effective doses (e.g., 0.1 mg/kg) |
| Kinetics in NHPs | Not well-characterized | Sluggish kinetics | Fast-acting, with effects observed within minutes |
Table 1: Quantitative Comparison of DREADD Agonists in Non-Human Primates. This table highlights the superior potency and pharmacokinetic profile of DCZ compared to C21 and CNO in NHP models.
Detailed Experimental Methodologies
The data presented in this guide are derived from various experimental paradigms. Below are detailed methodologies for key experiments cited.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
This technique is used to determine the dose of an agonist required to occupy a certain percentage of DREADD receptors in the brain.
-
Subjects: Rhesus macaques expressing hM4Di DREADDs in a specific brain region (e.g., putamen or amygdala).
-
Radioligand: [11C]deschloroclozapine ([11C]DCZ) is used as a PET tracer due to its high affinity and selectivity for muscarinic-based DREADDs.
-
Procedure:
-
A baseline PET scan is performed to measure the initial binding of [11C]DCZ to the DREADD-expressing region.
-
On subsequent scan days, a non-radiolabeled agonist (DCZ, CNO, or C21) is administered intravenously at varying doses 15 minutes before the injection of [11C]DCZ.
-
The reduction in [11C]DCZ binding following the administration of the non-radiolabeled agonist is measured to calculate receptor occupancy.
-
The dose required to achieve 50% occupancy (ED50) is then determined from the dose-occupancy curve.
-
Pharmacokinetic Analysis in Blood Plasma and Cerebrospinal Fluid (CSF)
This method assesses the absorption, distribution, metabolism, and excretion of the DREADD agonists.
-
Subjects: Rhesus macaques.
-
Procedure:
-
The DREADD agonist (e.g., DCZ at 100 µg/kg) is administered via intravenous (i.v.) or intramuscular (i.m.) injection.
-
Blood and CSF samples are collected at multiple time points (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes) post-administration.
-
The concentrations of the agonist and any potential metabolites in the plasma and CSF are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
This data is used to determine the pharmacokinetic profile, including maximum concentration (Cmax) and time to maximum concentration (Tmax).
-
Behavioral Assessment of DREADD-mediated Neuromodulation
Behavioral tasks are employed to evaluate the functional consequences of activating or inhibiting specific neuronal populations with DREADDs.
-
Example Task: Spatial working memory task in rhesus macaques expressing hM4Di (inhibitory DREADD) in the prefrontal cortex.
-
Procedure:
-
Monkeys are trained to perform the task to a stable baseline.
-
On test days, the DREADD agonist (e.g., DCZ at 100 µg/kg, i.m.) or vehicle is administered.
-
Behavioral performance (e.g., accuracy, reaction time) is recorded and compared between the agonist and vehicle conditions.
-
A reversible impairment in task performance following agonist administration indicates successful DREADD-mediated inhibition of the targeted neuronal circuit.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion and Recommendations
The successful application of DREADD technology in non-human primates is highly dependent on the choice of agonist. While this compound (C21) was developed to overcome the limitations of CNO, its poor brain penetrance and off-target effects in NHPs make it a suboptimal choice. The available evidence strongly supports the use of Deschloroclozapine (DCZ) as the current gold standard for chemogenetic studies in non-human primates. Its high potency, selectivity, metabolic stability, and excellent brain penetrance allow for reliable and precise modulation of neuronal activity with minimal confounding factors. For researchers embarking on NHP chemogenetic studies, a thorough validation of the chosen agonist, including dose-response studies and appropriate controls, remains an essential component of rigorous experimental design. The use of PET imaging with [11C]DCZ is also recommended to longitudinally monitor DREADD expression and ensure the continued efficacy of the chemogenetic system.
References
A Comparative Guide to DREADD Agonist 21 and Other Chemogenetic Actuators
For researchers, scientists, and drug development professionals, the selection of an appropriate agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of DREADD agonist 21 (C21), also known as Compound 21, with other prevalent agonists such as Clozapine-N-oxide (CNO) and Deschloroclozapine (DCZ). We present a comprehensive analysis of their performance based on experimental data, focusing on potency, pharmacokinetics, and off-target effects to facilitate informed decisions in chemogenetic studies.
DREADD technology offers precise spatiotemporal control over neuronal activity and signaling pathways, revolutionizing neuroscience research. The efficacy and specificity of this technology, however, are intrinsically linked to the pharmacological properties of the activating agonist. While CNO has been the traditional choice, concerns over its metabolic conversion to clozapine, a psychoactive drug with its own range of biological targets, have spurred the development of alternative agonists like C21.[1][2][3][4] This guide aims to delineate the key characteristics of C21 in a comparative framework.
Performance Comparison: C21 vs. Other DREADD Agonists
The choice of a DREADD agonist hinges on a balance of potency, brain accessibility, and minimal off-target effects. The following tables summarize the quantitative data from various studies to facilitate a direct comparison between C21, CNO, and DCZ.
Table 1: In Vitro Potency (EC50) at Muscarinic DREADDs
| Agonist | hM3Dq (Gq-DREADD) EC50 (nM) | hM4Di (Gi-DREADD) EC50 (nM) | hM1Dq (Gq-DREADD) pEC50 |
| Compound 21 (C21) | 1.7[5] | 2.95 | 8.91 |
| Clozapine-N-oxide (CNO) | 6.0 | 8.1 | - |
| Deschloroclozapine (DCZ) | - | - | - |
| Clozapine | - | 0.42 | - |
Lower EC50 values indicate higher potency. pEC50 is the negative logarithm of the EC50 value.
- Data not consistently available in the reviewed literature.
Table 2: Pharmacokinetic Properties
| Agonist | Brain Penetration | In Vivo Conversion to Clozapine | Recommended In Vivo Dose (Mice/Rats) | Onset of Action |
| Compound 21 (C21) | Excellent | No | 0.3 - 3.0 mg/kg | Effective at 15 min post-IP injection |
| Clozapine-N-oxide (CNO) | Poor (CNO itself), but its metabolite clozapine penetrates the brain | Yes | 1 - 10 mg/kg | - |
| Deschloroclozapine (DCZ) | High affinity and selectivity | Metabolized into C21 and DCZ-N-oxide | 0.1 - 0.32 mg/kg | - |
Off-Target Effects and Selectivity
A critical consideration in the selection of a DREADD agonist is its potential for off-target effects, which can confound experimental results.
Compound 21 (C21): While C21 does not convert to clozapine, it has been shown to bind to a range of endogenous G protein-coupled receptors (GPCRs), including muscarinic, serotonergic, and dopaminergic receptors, potentially acting as a functional antagonist at these sites. Studies have indicated that at higher doses (e.g., 1.0-3.0 mg/kg in mice), C21 can induce off-target effects such as diuresis. However, at lower effective doses, it appears to have minimal non-specific behavioral effects. Careful dose-response studies are crucial to mitigate these potential off-target actions.
Clozapine-N-oxide (CNO): The primary concern with CNO is its in vivo back-conversion to clozapine. Clozapine is a potent antipsychotic with a broad pharmacological profile, and even at low concentrations, it can interact with numerous native receptors, leading to confounding effects.
Deschloroclozapine (DCZ): DCZ is reported to have a higher affinity and selectivity for DREADDs compared to CNO and C21. However, it is metabolized into C21 and DCZ-N-oxide, which necessitates consideration of the metabolic profile in experimental design.
Experimental Protocols
Detailed and rigorous experimental design is paramount for obtaining reliable and reproducible results with DREADD technology. Below are generalized methodologies for key experiments cited in the comparative studies.
In Vivo DREADD Activation and Behavioral Analysis:
-
Animal Models: Commonly used models include transgenic mice or rats expressing Cre recombinase under the control of a specific cell-type promoter (e.g., TH-Cre for dopaminergic neurons).
-
Virus Injection: Adeno-associated viruses (AAVs) carrying the DREADD construct (e.g., hM3Dq or hM4Di) are stereotactically injected into the brain region of interest.
-
DREADD Agonist Administration: Agonists are typically dissolved in a vehicle (e.g., saline or DMSO) and administered via intraperitoneal (IP) injection.
-
Behavioral Assays: A wide range of behavioral tests are employed to assess the effects of DREADD activation, including:
-
Locomotor Activity: To measure changes in general movement and exploration.
-
Operant Conditioning: To assess effects on motivated behaviors and reward seeking.
-
Feeding Behavior: To study the role of specific neural circuits in appetite and food intake.
-
-
Control Groups: It is essential to include appropriate control groups, such as animals not expressing the DREADD but receiving the agonist, to account for any off-target effects of the compound itself.
In Vitro DREADD Functional Assays:
-
Cell Lines: HEK293 or CHO cells are commonly used for their low endogenous receptor expression.
-
Transfection: Cells are transfected with plasmids encoding the DREADD receptor of interest.
-
Signaling Assays:
-
Calcium Mobilization Assay: For Gq-coupled DREADDs (e.g., hM3Dq), changes in intracellular calcium levels are measured upon agonist application using a fluorescent calcium indicator.
-
cAMP Assay: For Gs- or Gi-coupled DREADDs, agonist-induced changes in cyclic AMP levels are quantified.
-
-
Dose-Response Curves: To determine the potency (EC50) of the agonist, cells are treated with a range of agonist concentrations, and the functional response is measured.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate the canonical DREADD signaling pathways and a typical in vivo experimental workflow.
Caption: Canonical Gq-DREADD signaling pathway.
Caption: Canonical Gi-DREADD signaling pathway.
Caption: A typical in vivo DREADD experimental workflow.
Conclusion
This compound represents a significant advancement in chemogenetic tools, offering a potent and brain-penetrant alternative to CNO without the confounding issue of metabolic conversion to clozapine. Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies. However, researchers must remain vigilant about its potential for dose-dependent off-target effects and should always incorporate rigorous control groups in their experimental designs. The choice between C21, DCZ, and other emerging agonists will ultimately depend on the specific requirements of the experiment, including the desired temporal dynamics, the sensitivity of the biological system to potential off-target effects, and the specific DREADD receptor being targeted. As the field of chemogenetics continues to evolve, a thorough understanding of the pharmacological nuances of each agonist is indispensable for conducting robust and interpretable research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of DREADD Agonist 21: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the potent and selective chemogenetic tool, DREADD agonist 21 (also known as Compound 21 or C21), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, designed to build trust and provide value beyond the product itself.
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container to in accordance with local regulation"[1]. This underscores the importance of consulting and adhering to your institution's specific waste management protocols as well as federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks associated with its hazardous properties. The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves. If contamination occurs, change gloves immediately[1][2][3]. For extensive handling, consider double gloving.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat/Protective Clothing: A lab coat or protective gown is necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols. If dusts are generated, respiratory protection is required.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on safety data sheets and best practices for handling potent chemical compounds. Always defer to your institution's specific protocols.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
All items that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, should be considered chemical waste.
-
-
Containerization of Waste:
-
Solid Waste: Place all solid waste, including contaminated gloves, absorbent pads, and empty vials, into a designated, clearly labeled hazardous waste container. The container should be sealable and appropriate for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, leak-proof container that is clearly labeled as hazardous waste. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or its CAS number: 56296-18-5. Include the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste. Disposal must be carried out by a specialized and licensed waste disposal company.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full required PPE, including respiratory protection if necessary.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Clean-up Procedure:
-
For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills: Carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.
-
-
Decontamination: Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Data Summary: Hazard and Handling Information
For quick reference, the key hazard and handling information for this compound is summarized in the table below.
| Parameter | Information | Source |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Personal Protective Equipment | Protective gloves, eye protection, protective clothing, use in a well-ventilated area or with respiratory protection. | |
| Storage Temperature | Powder: -20°C | |
| Spill Cleanup Absorbent | Finely-powdered liquid-binding material (diatomite, universal binders). | |
| Surface Decontamination | Alcohol |
Experimental Protocols: Not Applicable to Disposal
While detailed experimental protocols for the use of this compound are available in scientific literature, specific, validated protocols for its chemical inactivation for disposal purposes are not provided in publicly available safety documents. The standard and required procedure is to dispose of the chemical as hazardous waste through a licensed service, without attempting chemical alteration.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling DREADD agonist 21
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DREADD agonist 21. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]
The signal word for this substance is "Warning".
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area with appropriate exhaust ventilation. If dust or aerosols are generated, a respirator may be necessary. |
Operational and Handling Plan
Safe Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store in a locked-up location.
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
Accidental Release Measures:
-
Evacuate personnel to safe areas.
-
Wear full personal protective equipment.
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of contaminated material according to disposal protocols.
Disposal Plan
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations. Contaminated packaging should also be recycled or disposed of according to these regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| hM3Dq EC50 | 1.7 nM | In vitro | |
| hM1Dq pEC50 | 8.91 | In vitro | |
| hM4Di pEC50 | 7.77 | In vitro | |
| H1 Receptor Ki | 6 nM | ||
| 5HT2A Receptor Ki | 66 nM | ||
| 5HT2C Receptor Ki | 170 nM | ||
| α1A Adrenergic Receptor Ki | 280 nM | ||
| Plasma Protein Binding | 95.1% | Mouse | |
| Brain Protein Binding | 95% | Mouse |
Experimental Protocols
In Vivo Mouse Feeding Studies Protocol: A study on the in-vivo effects of this compound involved the following protocol for mouse handling and feeding studies:
-
Male mice (10-12 weeks old) were singly housed for at least 2.5 weeks post-surgery.
-
To reduce stress, mice were handled for 10 consecutive days before the assay.
-
Feeding studies were conducted in the home cages with ad libitum food access.
-
Home cages were changed daily to eliminate residual food crumbs in the bedding.
-
This compound was administered at doses as low as 0.3 mg/kg via intraperitoneal (i.p.) injection to achieve a free brain concentration of approximately 1.7 nM. Doses did not exceed 3 mg/kg to minimize potential off-target actions.
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Relationship between hazards and control measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
